Bis(2-bromobenzyl)amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N.ClH/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16;/h1-8,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMULHDKALNZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639953 | |
| Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336615-45-3 | |
| Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(2-bromobenzyl)amine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of Bis(2-bromobenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-bromobenzyl)amine hydrochloride is a key intermediate in organic and medicinal chemistry, serving as a versatile building block for the synthesis of more complex molecular architectures. Its structure, featuring two ortho-substituted bromobenzyl groups, provides reactive sites for further functionalization, making it valuable in the development of novel therapeutic agents and fine chemicals. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore two major strategies: reductive amination starting from 2-bromobenzaldehyde and nucleophilic substitution using 2-bromobenzyl bromide. The discussion is grounded in established chemical literature, offering field-proven insights into reaction mechanisms, optimization, purification, and analytical characterization.
Introduction and Strategic Overview
The synthesis of secondary amines is a cornerstone of organic chemistry. Bis(2-bromobenzyl)amine, as a symmetrical secondary amine, can be approached through several logical bond-forming strategies (disconnections). The most common and practical approaches involve the formation of the carbon-nitrogen bonds. Two predominant pathways emerge from this analysis:
-
Route A: Reductive Amination: This pathway involves the reaction of an aldehyde (2-bromobenzaldehyde) with a nitrogen source (ammonia), followed by the reduction of the resulting imine intermediate. This process is repeated to form the secondary amine.
-
Route B: Nucleophilic Substitution (N-Alkylation): This classic approach utilizes a reactive alkyl halide (2-bromobenzyl bromide) which is attacked by a nitrogen nucleophile (ammonia or a primary amine).
The choice between these routes depends on factors such as the availability and cost of starting materials, scalability, and control over side reactions, particularly the over-alkylation common in substitution pathways.
Figure 1: High-level comparison of the two primary synthetic routes.
Pathway I: Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl compound into an amine.[1] The process typically involves two key steps that can often be performed in a single pot: the formation of an imine or enamine intermediate, followed by its reduction.[1][2]
Mechanistic Principles
The reaction between an aldehyde, such as 2-bromobenzaldehyde, and ammonia first forms an imine intermediate. This reaction is acid-catalyzed and reversible.[3] The pH must be carefully controlled; if the pH is too low, the ammonia nucleophile will be protonated and non-reactive, while at a high pH, the hydroxyl group of the hemiaminal intermediate cannot be effectively protonated to be eliminated as water.[3]
Once the imine is formed, a reducing agent present in the reaction mixture reduces the C=N double bond to a C-N single bond, yielding the primary amine, 2-bromobenzylamine. This primary amine can then react with a second molecule of 2-bromobenzaldehyde to form a new iminium ion, which is subsequently reduced to yield the final secondary amine product, Bis(2-bromobenzyl)amine.
A key advantage of this method is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the protonated imine/iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group.[4][5]
Figure 2: Simplified mechanism of reductive amination.
Experimental Protocol: Two-Step Reductive Amination
This protocol first synthesizes the primary amine intermediate, which is then used to generate the final secondary amine.
Step 1: Synthesis of 2-Bromobenzylamine
This procedure is adapted from a general method for the reductive amination of carbonyls.[6]
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde (0.5 mmol, 1.0 equiv) and methanol (2.5 mL).
-
Reagent Addition: Add ammonium formate (HCOONH₄, 5 mmol, 10 equiv) as the ammonia and hydride source, along with a suitable catalyst such as an Iridium complex (e.g., [Cp*IrCl₂]₂, ~1 mol%) if transfer hydrogenation is desired.[2][6] Alternatively, a more traditional approach would use a source of ammonia followed by a reducing agent like NaBH₃CN.
-
Reaction: Stir the solution at 37 °C for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Add aqueous HCl (1M) dropwise to adjust the pH to 1-2.
-
Wash the aqueous solution with diethyl ether (3 x 5 mL) to remove unreacted aldehyde.
-
Collect the aqueous layer and adjust the pH to 10-12 using aqueous KOH or NaOH.
-
Extract the product into dichloromethane (DCM) (3 x 5 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 2-bromobenzylamine.
-
Step 2: Synthesis of Bis(2-bromobenzyl)amine Hydrochloride
-
Reaction Setup: Dissolve the 2-bromobenzylamine (1.0 equiv) from the previous step in a suitable solvent like methanol.
-
Reagent Addition: Add 2-bromobenzaldehyde (1.0 equiv) to the solution.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (approx. 1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Purification & Salt Formation:
-
Quench the reaction carefully with water.
-
Extract the crude Bis(2-bromobenzyl)amine free base into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate.
-
Add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.
-
Collect the white crystalline powder by filtration, wash with cold ether, and dry to yield Bis(2-bromobenzyl)amine hydrochloride.[7]
-
Data Summary
| Parameter | Step 1: Primary Amine | Step 2: Secondary Amine HCl |
| Starting Material | 2-Bromobenzaldehyde | 2-Bromobenzylamine, 2-Bromobenzaldehyde |
| Key Reagents | Ammonium Formate, [Ir] catalyst | NaBH₃CN or NaBH₄, HCl |
| Solvent | Methanol | Methanol, Diethyl Ether |
| Temperature | 37 °C | 0 °C to Room Temperature |
| Typical Yield | >90%[6] | Variable, typically 70-90% |
Pathway II: Nucleophilic Substitution (N-Alkylation)
The reaction of an alkyl halide with ammonia or an amine is a fundamental method for amine synthesis, proceeding via a bimolecular nucleophilic substitution (S_N2) mechanism.[8][9] The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[8]
Mechanistic Principles & Challenges
The primary challenge in this pathway is controlling the degree of alkylation. The primary amine product (2-bromobenzylamine) is often more nucleophilic than the starting ammonia, leading to a second substitution reaction that forms the desired secondary amine.[10][11] However, this secondary amine can react further to produce a tertiary amine and even a quaternary ammonium salt.[10][12]
To favor the formation of the primary amine as an intermediate, a large excess of ammonia is typically used.[9] This increases the probability that a molecule of 2-bromobenzyl bromide will collide with an ammonia molecule rather than the product amine. Alternatively, a two-step approach, where the primary amine is first synthesized and purified before reacting with a second equivalent of the alkyl halide, offers greater control.[7]
Figure 3: Workflow for the N-Alkylation pathway.
Experimental Protocol: Two-Step N-Alkylation
This approach provides better control over the final product.
Step 1: Synthesis of 2-Bromobenzylamine Hydrochloride (Delépine reaction variant)
A common method for this transformation is the Delépine reaction, which involves reacting the benzyl bromide with hexamethylenetetramine followed by acid hydrolysis.[13][14]
-
Salt Formation: React 2-bromobenzyl bromide (1.0 equiv) with hexamethylenetetramine (1.0 equiv) in a solvent like chloroform or an alcohol/water mixture. Heat the mixture to form the quaternary ammonium salt, which often precipitates.
-
Hydrolysis: Collect the salt and hydrolyze it by heating with a mixture of ethanol and concentrated hydrochloric acid.
-
Isolation: Upon cooling, the 2-bromobenzylamine hydrochloride will crystallize. Collect the solid by filtration, wash with a cold solvent (e.g., acetone), and dry.[13][14]
Step 2: Synthesis of Bis(2-bromobenzyl)amine Hydrochloride
-
Reaction Setup: Combine 2-bromobenzylamine (1.0 equiv, which can be used as the free base or generated in situ from the hydrochloride salt with a base), 2-bromobenzyl bromide (1.0 equiv), and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (approx. 2.0 equiv).
-
Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitor by TLC).
-
Work-up and Salt Formation:
-
Filter off the inorganic salts and concentrate the filtrate.
-
Perform an aqueous work-up by diluting with water and extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate.
-
Purify the crude free base by column chromatography if necessary.
-
Form the hydrochloride salt as described in section 2.2.[7]
-
Purification and Final Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and development.
Purification Strategy
-
Free Base: The crude Bis(2-bromobenzyl)amine free base is typically an oil or low-melting solid. It can be purified using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Hydrochloride Salt: The most effective method for purifying the final product is recrystallization. The hydrochloride salt is a stable, crystalline solid.[7] Suitable solvent systems for recrystallization include ethanol/ether or methanol/acetone. The process involves dissolving the salt in a minimum amount of the hot, more polar solvent and then slowly adding the less polar solvent until turbidity appears, followed by slow cooling to induce crystallization.
Analytical Characterization Data
The identity and purity of Bis(2-bromobenzyl)amine hydrochloride should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| Appearance | White to off-white crystalline powder.[7] |
| Melting Point | Approximately 210-215 °C.[7] (Note: Varies with purity). |
| ¹H NMR | Signals corresponding to the benzylic protons (CH₂-N) and the aromatic protons. The benzylic protons will appear as a singlet. |
| ¹³C NMR | Signals for the benzylic carbon and the distinct aromatic carbons. |
| Mass Spec (MS) | The mass spectrum of the free base (C₁₄H₁₃Br₂N) will show a characteristic isotopic pattern for two bromine atoms. Monoisotopic Mass: ~352.94 Da.[15] |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (for the secondary ammonium ion), aromatic C-H, and C=C stretching. |
Safety and Handling
-
2-Bromobenzyl bromide: Is a lachrymator and irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
2-Bromobenzaldehyde: May cause skin and eye irritation. Standard laboratory PPE is required.
-
Reducing Agents: Reagents like NaBH₄ and LiAlH₄ react violently with water. Handle with care in anhydrous conditions. NaBH₃CN is toxic and should be handled with caution.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH, KOH) are corrosive. Handle with appropriate care.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Conclusion
The synthesis of Bis(2-bromobenzyl)amine hydrochloride can be effectively achieved through two primary strategies: reductive amination and nucleophilic substitution. Reductive amination offers a milder, often one-pot approach that can circumvent the over-alkylation issues inherent in substitution reactions. However, the N-alkylation pathway, particularly when performed in a controlled, stepwise manner, is a robust and classic method relying on readily available starting materials. The optimal choice will depend on the specific laboratory capabilities, scale, and purity requirements of the target application. Both routes culminate in the formation of the stable hydrochloride salt, which can be readily purified by recrystallization to yield a product suitable for advanced applications in drug discovery and chemical synthesis.
References
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Nguyen, D. P., Sladek, R. N., & Do, L. H. (2020). General Procedure for Reductive Amination of Carbonyls – Isolated Product. Tetrahedron Letters, 61(32), 152196. Available at: [Link]
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ResearchGate. (n.d.). Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. Retrieved from [Link]
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ChemBK. (2024). Bis(2-bromobenzyl)amine hydrochloride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Clark, J. (2015). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Clark, J. (2015). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2014). Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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An In-depth Technical Guide to Bis(2-bromobenzyl)amine Hydrochloride (CAS 336615-45-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(2-bromobenzyl)amine hydrochloride (CAS 336615-45-3), a halogenated secondary amine. The document delves into its chemical and physical properties, outlines established synthesis methodologies, and explores its current and prospective applications within the scientific landscape. While primarily recognized as a chemical intermediate, this guide also discusses the potential biological significance of this compound by examining the activities of structurally related dibenzylamine derivatives. Detailed protocols, safety information, and data presentations are included to support researchers in their laboratory work and to stimulate further investigation into the utility of this molecule.
Introduction and Chemical Identity
Bis(2-bromobenzyl)amine hydrochloride is an organic salt with the formal chemical name 1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine hydrochloride.[1] Its structure is characterized by a central secondary amine linked to two 2-bromobenzyl groups. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more amenable for use in various laboratory settings.
Primarily, this compound is utilized as an intermediate in organic synthesis, serving as a building block for more complex molecules.[2] Its utility stems from the reactivity of the secondary amine and the presence of two bromine atoms on the phenyl rings, which can be sites for further chemical modification.
Synonyms:
-
2,2'-Dibromodibenzylamine hydrochloride[1]
-
N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride
-
Bis[(2-bromophenyl)methyl]amine hydrochloride
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 336615-45-3 | [1] |
| Molecular Formula | C₁₄H₁₄Br₂ClN | [1] |
| Molecular Weight | 391.53 g/mol | [1] |
| Appearance | White to light yellow crystalline solid/powder | [1][3] |
| Melting Point | Approximately 210-215 °C | [2] |
| Solubility | Soluble in water and some organic solvents. | [2] |
| Stability | Stable under normal conditions. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended.[2] |
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the two bromobenzyl rings, likely in the range of 7.0-7.6 ppm. The methylene protons (CH₂) adjacent to the nitrogen would likely appear as a singlet or a pair of doublets around 4.0-4.5 ppm. The N-H proton of the secondary amine hydrochloride would be expected to be a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon atoms attached to the bromine atoms being significantly influenced. The methylene carbons would appear in the aliphatic region of the spectrum.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the secondary amine salt, typically in the region of 2400-2800 cm⁻¹ (broad). C-H stretching vibrations for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of benzyl and bromobenzyl groups.
Synthesis and Manufacturing
Bis(2-bromobenzyl)amine hydrochloride is typically synthesized through standard organic chemistry reactions. Two primary routes have been described:[2]
Method 1: Reductive Amination
This method involves the reaction of 2-bromobenzaldehyde with benzylamine under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Method 2: Nucleophilic Substitution
This approach utilizes the reaction of 2-bromobenzyl bromide with benzylamine, followed by treatment with hydrochloric acid to yield the final product.
Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a representative procedure based on general methods for the synthesis of dibenzylamine derivatives.
Materials:
-
2-Bromobenzyl bromide
-
Benzylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To this solution, add benzylamine (0.5 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with deionized water (2x) and then with brine (1x).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bis(2-bromobenzyl)amine free base.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Bis(2-bromobenzyl)amine hydrochloride as a white solid.
Caption: Synthesis workflow for Bis(2-bromobenzyl)amine hydrochloride.
Potential Applications and Areas for Future Research
While Bis(2-bromobenzyl)amine hydrochloride is primarily cataloged as a laboratory chemical and an intermediate for organic synthesis, the structural motif of dibenzylamine is present in a variety of biologically active molecules.[4] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Role as a Chemical Intermediate
The primary and most established application of this compound is in the synthesis of more complex organic molecules.[2] The secondary amine can undergo a variety of reactions, such as N-alkylation, N-acylation, and condensation reactions. The bromine atoms on the aromatic rings can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of diverse molecular architectures. These characteristics make it a versatile precursor for the synthesis of dyes, polymers, and pharmaceutical compounds.[5]
Prospective Pharmacological and Biological Activities
Although no specific biological activities have been reported for Bis(2-bromobenzyl)amine hydrochloride, the broader class of dibenzylamine derivatives has been investigated for various pharmacological effects.
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated that derivatives of diphenylamine and related structures possess significant antibacterial and antifungal properties.[6][7][8] The lipophilic nature of the benzyl groups may facilitate penetration of microbial cell membranes.
-
Neurological Activity: The presence of brominated aromatic rings is a feature in some compounds with neurotoxic or neuroactive properties.[9][10] Studies on inhaled bromine gas have shown effects on the brain, including oxidative stress and alterations in neurotransmitter levels.[11][12][13] While this does not directly imply a specific activity for the title compound, it highlights a potential area for investigation. Furthermore, the parent compound, dibenzylamine, has been noted to have direct anticonvulsant actions in vivo.
-
Enzyme Inhibition: Substituted dibenzylamine compounds have been explored as inhibitors of various enzymes. A patent describes certain dibenzylamine derivatives as having potent inhibitory activity against cholesteryl ester transfer protein (CETP), which could be relevant for the treatment of hyperlipidemia and arteriosclerosis.[14]
Given these precedents, Bis(2-bromobenzyl)amine hydrochloride could be a starting point for the design and synthesis of novel compounds with potential therapeutic applications.
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An In-Depth Technical Guide to the Synthesis of N-(2-bromobenzyl)(2-bromophenyl)methanamine Hydrochloride
This guide provides a comprehensive overview of the synthetic strategy, mechanistic underpinnings, and a detailed experimental protocol for the preparation of N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride, also known as bis(2-bromobenzyl)amine hydrochloride. The content is tailored for researchers and professionals in organic synthesis and drug development, emphasizing chemical logic, procedural safety, and robust validation.
Introduction and Strategic Analysis
N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride is a symmetrical secondary amine. Its structure, featuring two identical 2-bromobenzyl moieties, makes it a valuable intermediate in the synthesis of more complex molecular architectures. The presence of bromine atoms on the phenyl rings offers reactive handles for subsequent cross-coupling reactions or other functional group transformations.
The synthesis of such symmetrical secondary amines can be approached through several pathways. Direct alkylation of a primary amine (2-bromobenzylamine) with an alkyl halide (2-bromobenzyl bromide) is a classic method. However, this approach is often plagued by a lack of selectivity, leading to the formation of undesired tertiary amine byproducts through over-alkylation.[1]
A more controlled and modern approach is the reductive amination of an aldehyde with a primary amine.[2] This method proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction to the corresponding amine. This process can be performed in a stepwise fashion or, more efficiently, as a one-pot reaction where the imine is reduced in situ as it is formed.[3] Given its high efficiency, selectivity, and the mild conditions typically employed, reductive amination stands out as the superior strategy for synthesizing the target compound.
This guide will focus on a one-pot reductive amination protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly effective for this transformation.[1]
Mechanistic Pathway: Reductive Amination
The core of the synthesis involves the reaction between 2-bromobenzaldehyde and 2-bromobenzylamine. The mechanism can be delineated into two primary stages:
-
Imine Formation: The synthesis initiates with the nucleophilic attack of the primary amine, 2-bromobenzylamine[4], on the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration of the hemiaminal intermediate yields the corresponding N-(2-bromobenzylidene)-1-(2-bromophenyl)methanamine (a Schiff base or imine). This step is a reversible equilibrium.
-
Imine Reduction: The formed imine is then selectively reduced to the target secondary amine. Sodium triacetoxyborohydride is an ideal reagent for this step as it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[1] This selectivity allows for the entire process to be conducted in a single reaction vessel, maximizing efficiency and yield.[2][3]
The overall transformation is illustrated in the diagram below.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and subsequent conversion to the hydrochloride salt.
Part A: Synthesis of N-(2-bromobenzyl)(2-bromophenyl)methanamine (Free Base)
The logical flow of the synthesis from reactants to the isolated free-base amine is outlined below.
Sources
An In-Depth Technical Guide to the Putative Mechanism of Action of Bis(2-bromobenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-bromobenzyl)amine hydrochloride is a synthetic molecule with a structure suggestive of potential biological activity.[1][2][3] While its precise mechanism of action is not yet fully elucidated in published literature, its chemical architecture, featuring two reactive bromobenzyl moieties, points towards a plausible role as an irreversible inhibitor of specific protein targets. This guide proposes a theoretical framework for its mechanism of action, focusing on its potential as an alkylating agent that forms covalent bonds with nucleophilic residues in enzyme active sites or receptor binding pockets. We will explore this hypothesis through a detailed examination of its chemical properties, proposed biological interactions, and a comprehensive set of experimental protocols designed to investigate and validate this putative mechanism. This document serves as a foundational resource for researchers seeking to unravel the pharmacological potential of this and structurally related compounds.
Introduction: Unveiling the Potential of a Structurally Intriguing Molecule
The field of pharmacology is replete with examples of molecules whose therapeutic potential was unlocked through a deep understanding of their mechanism of action. Bis(2-bromobenzyl)amine hydrochloride presents an intriguing case. While currently cataloged primarily as a research chemical, its structure warrants a closer look.[1][2][3] The presence of two bromobenzyl groups suggests a high potential for reactivity.[4] The bromine atom on the benzyl ring is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack.[4] This inherent chemical reactivity is the cornerstone of our hypothesis: Bis(2-bromobenzyl)amine hydrochloride acts as a covalent inhibitor, forming irreversible bonds with its biological target(s).
This guide will deconstruct this hypothesis, offering a logical and experimentally-driven pathway to its investigation. We will delve into the chemical basis for this proposed mechanism, identify potential classes of biological targets, and provide detailed protocols for researchers to test these hypotheses in a laboratory setting.
A Chemically-Driven Hypothesis: Covalent Inhibition through Alkylation
The core of our proposed mechanism lies in the chemical structure of Bis(2-bromobenzyl)amine hydrochloride. The two 2-bromobenzyl groups are electrophilic in nature. We hypothesize that upon entering a biological system, the compound can be recognized by a specific protein target. This recognition would be followed by a chemical reaction where a nucleophilic amino acid residue within the protein's active site or a critical binding pocket attacks one of the benzylic carbons, displacing the bromide ion. This results in the formation of a stable, covalent bond between the compound and the protein, leading to irreversible inhibition.
Potential Nucleophilic Residues:
-
Cysteine (Thiol group): The sulfhydryl group of cysteine is a potent nucleophile and a common target for covalent inhibitors.
-
Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring of histidine can act as nucleophiles.
-
Lysine (Amine group): The primary amine of the lysine side chain is another potential nucleophilic partner.
-
Serine/Threonine (Hydroxyl group): While less nucleophilic than cysteine, the hydroxyl groups of serine and threonine can also participate in covalent bond formation, often seen in the active sites of hydrolases.[5]
The presence of two bromobenzyl arms raises the possibility of intra- or inter-molecular crosslinking of protein targets, a facet that could be explored in more advanced studies.
Potential Biological Targets: Where Could Bis(2-bromobenzyl)amine Hydrochloride Act?
Given its chemical nature, several classes of proteins could be considered as potential targets. The broader class of benzylamines has been explored for a range of biological activities, including neurological and antimicrobial applications.[6][7][8]
Hypothetical Target Classes:
-
Enzymes with Cysteine-dependent Catalysis: Many enzymes, such as certain proteases (e.g., caspases, cathepsins) and phosphatases, rely on a critical cysteine residue in their active site. Covalent modification of this cysteine would lead to irreversible enzyme inhibition.
-
Kinases: While many kinase inhibitors are reversible ATP competitors, covalent inhibitors that target cysteine residues near the ATP binding pocket have proven to be highly effective.
-
Deubiquitinating Enzymes (DUBs): These enzymes are often cysteine proteases and play a crucial role in protein turnover and signaling. Their inhibition is a promising strategy in cancer therapy.
-
Receptors with Accessible Nucleophiles: Certain receptors may possess nucleophilic residues in their ligand-binding domains that could be targeted for irreversible antagonism or agonism.
Experimental Validation: A Step-by-Step Approach to Unraveling the Mechanism
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a clear and reproducible workflow for researchers.
Initial Screening for Biological Activity
The first step is to ascertain if Bis(2-bromobenzyl)amine hydrochloride exhibits any biological effect in a relevant model system. A broad-based cell viability assay across a panel of cell lines (e.g., cancer cell lines, normal cell lines) is a good starting point.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of Bis(2-bromobenzyl)amine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Investigating the Reversibility of Inhibition
If the compound shows activity, the next crucial step is to determine if the inhibition is reversible or irreversible. A washout experiment is a classic method for this.
Protocol 2: Washout Assay for Reversibility
-
Target Identification: This protocol assumes a target enzyme has been identified or is being tested (e.g., a commercially available recombinant enzyme).
-
Initial Inhibition: Incubate the target enzyme with Bis(2-bromobenzyl)amine hydrochloride at a concentration that gives significant inhibition (e.g., 5x the IC50) for a defined period.
-
Removal of Unbound Inhibitor: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a buffer that does not contain the inhibitor. Alternatively, use dialysis or size-exclusion chromatography to separate the enzyme from the unbound inhibitor.
-
Activity Measurement: Measure the enzymatic activity of the diluted/purified enzyme at various time points after the removal of the unbound inhibitor.
-
Analysis:
-
Reversible Inhibition: If the enzymatic activity recovers over time, the inhibitor is reversible.
-
Irreversible Inhibition: If the enzymatic activity does not recover, the inhibitor is likely irreversible.
-
Identifying the Covalent Adduct by Mass Spectrometry
The gold standard for confirming covalent modification is to identify the precise location of the modification on the target protein using mass spectrometry.
Protocol 3: Intact Protein and Peptide Mapping Mass Spectrometry
-
Protein-Inhibitor Incubation: Incubate the purified target protein with Bis(2-bromobenzyl)amine hydrochloride.
-
Intact Protein Analysis: Analyze the intact protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A mass shift corresponding to the addition of a (2-bromobenzyl)amine or a bis-adduct would confirm covalent binding.
-
Proteolytic Digestion: Digest the protein-inhibitor complex with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify the modified peptide(s). The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.
Visualizing the Proposed Mechanism and Workflow
To provide a clearer understanding of the proposed concepts, the following diagrams have been generated.
Caption: Proposed mechanism of covalent inhibition.
Caption: Workflow for experimental validation.
Concluding Remarks and Future Directions
The exploration of Bis(2-bromobenzyl)amine hydrochloride's mechanism of action is a journey that begins with sound chemical principles and progresses through rigorous experimental validation. The hypothesis presented in this guide, that of a covalent inhibitor, provides a solid foundation for such an investigation. Should this mechanism be confirmed, the compound could serve as a valuable tool for chemical biology or as a starting point for the development of novel therapeutics. Future studies could involve medicinal chemistry efforts to optimize the structure for improved potency, selectivity, and pharmacokinetic properties. The path from a research chemical to a well-understood pharmacological agent is challenging, but it is a path paved with the systematic application of the principles and techniques outlined in this guide.
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SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Global Journal of Engineering Science and Research Management (GJESRM). [Link]
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(PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Academia.edu. [Link]
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2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem - NIH. [Link]
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. [Link]
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC - PubMed Central. [Link]
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Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. [Link]
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An In-depth Technical Guide to Determining the Solubility of Bis(2-bromobenzyl)amine Hydrochloride
Abstract
Introduction: The Critical Need for Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its behavior in both chemical and biological systems.[2] For a compound like Bis(2-bromobenzyl)amine hydrochloride, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for several reasons:
-
Reaction Kinetics and Process Optimization: In synthetic chemistry, the rate and completeness of a reaction often depend on the concentration of reactants in solution. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction times, lower yields, and the formation of impurities.
-
Purification and Isolation: Solubility dictates the choice of solvents for crystallization, a primary method for purifying solid compounds. A well-defined solubility profile enables the efficient removal of impurities and isolation of the final product with high purity.
-
Formulation Development: In drug development, aqueous solubility is a key determinant of bioavailability.[3] For amine hydrochloride salts, which are often prepared to enhance the water solubility of a parent amine, quantifying this property is essential.[4]
-
Predictive Modeling: Experimental solubility data is used to build and validate computational models that can predict the properties of related compounds, accelerating the discovery and development process.
Given the absence of published quantitative data for Bis(2-bromobenzyl)amine hydrochloride, this guide provides the necessary protocols to establish this critical parameter.
Compound Profile: Bis(2-bromobenzyl)amine Hydrochloride
A thorough understanding of the test article is the first step in any experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃Br₂N·HCl | [5] |
| Molecular Weight | 391.53 g/mol | [5] |
| Appearance | White crystalline powder | [1] |
| Melting Point | Approx. 210-215°C | [1] |
| Chemical Structure | N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride | [6] |
| CAS Number | 336615-45-3 | [5] |
Amine hydrochloride salts are often employed to increase the aqueous solubility of the free amine.[4] However, the presence of two bromobenzyl groups—large, hydrophobic moieties—suggests that the aqueous solubility might still be limited. It is generally noted as being soluble in water and some organic solvents, but quantitative values are not specified.[1]
The Duality of Solubility: Kinetic vs. Thermodynamic Measurement
Solubility can be measured under two distinct conditions: kinetic and thermodynamic. The choice between these assays depends on the stage of research and the intended application of the data.[2][7]
-
Kinetic Solubility: This is a high-throughput method used in early discovery to quickly assess compound solubility.[7][8] It measures the concentration at which a compound, rapidly precipitated from a high-concentration organic stock (typically DMSO), appears in a buffered aqueous solution.[7][9] This value is often higher than the true thermodynamic solubility but is invaluable for flagging potential issues early and for interpreting results from in vitro biological assays.[2][10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this measures the true saturation concentration of a compound in a solvent after it has reached equilibrium.[11][12] This is a more time- and resource-intensive measurement, typically involving incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours or more).[7][12] This data is crucial for later-stage development, including formulation and toxicology studies.[3][11]
For Bis(2-bromobenzyl)amine hydrochloride, determining both values provides a comprehensive solubility profile.
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay
This method is considered the gold standard for determining equilibrium solubility. It relies on allowing an excess of the solid to equilibrate with the solvent, followed by separation and quantification of the dissolved compound.[7]
Principle and Causality
The shake-flask method establishes a true thermodynamic equilibrium between the solid state of the compound and its dissolved state. By adding an excess of the solid, we ensure that the resulting solution is saturated. Extended incubation with agitation (e.g., shaking or stirring) overcomes kinetic barriers to dissolution, allowing the system to reach its lowest energy state.[3][12] Subsequent filtration or centrifugation removes all undissolved solid, allowing for the precise measurement of the solute concentration in the clear supernatant.[13]
Materials and Equipment
-
Bis(2-bromobenzyl)amine hydrochloride (solid powder)
-
Analytical balance
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Thermomixer or orbital shaker capable of maintaining a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Solvents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dimethyl Sulfoxide (DMSO, analytical grade)
-
Deionized water
-
Step-by-Step Methodology
-
Preparation of Standards:
-
Accurately weigh approximately 10 mg of Bis(2-bromobenzyl)amine hydrochloride and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Perform serial dilutions of this stock solution with the analysis mobile phase (e.g., 50:50 Acetonitrile:Water) to prepare a set of calibration standards (e.g., ranging from 1 µg/mL to 200 µg/mL). This curve is essential for quantifying the final concentration.
-
-
Sample Preparation:
-
Into at least three separate glass vials, weigh approximately 1-2 mg of solid Bis(2-bromobenzyl)amine hydrochloride. The key is to ensure an excess of solid is present.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate at a consistent speed (e.g., 700 rpm) for 24 hours.[12] This extended time is critical to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles that could interfere with the analysis.
-
-
Quantification by HPLC-UV:
-
Analyze the calibration standards and the filtered samples by HPLC-UV. A reverse-phase C18 column is typically suitable.[11]
-
Monitor the absorbance at a wavelength where the compound has a strong chromophore.
-
Calculate the concentration of the dissolved compound in the samples by comparing their peak areas to the calibration curve generated from the standards.
-
Data Analysis and Reporting
The solubility is reported as the average concentration from the replicate vials, typically in µg/mL or µM. The report should include the specific solvent system, temperature, and incubation time.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
This high-throughput assay is ideal for early-stage assessment. It measures the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.
Principle and Causality
The kinetic solubility assay does not measure a true equilibrium state. Instead, it identifies the point of precipitation when the compound transitions from a soluble state in a high-concentration DMSO stock to a primarily aqueous environment.[8][9] The formation of solid particles (precipitate) causes light scattering, which can be measured by a nephelometer.[2][7] The concentration at which light scattering significantly increases above the background is defined as the kinetic solubility.
Materials and Equipment
-
Bis(2-bromobenzyl)amine hydrochloride
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with nephelometry (light scattering) capability
-
Plate sealer
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Bis(2-bromobenzyl)amine hydrochloride in 100% DMSO (e.g., 10 mM).
-
-
Plate Setup:
-
Into the wells of a 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution.
-
In subsequent wells, perform serial dilutions using DMSO to create a range of concentrations.
-
-
Precipitation Induction:
-
Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well. This brings the final DMSO concentration to a low level (e.g., 1%) and induces precipitation of the compound if its solubility limit is exceeded.[10]
-
-
Incubation:
-
Measurement:
-
Place the microtiter plate in a nephelometer and measure the light scattering in each well.
-
Data Analysis and Reporting
Plot the light scattering signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to rise sharply, indicating the onset of precipitation.
Diagram: Kinetic Solubility Logic
Caption: Logical flow of a kinetic solubility experiment.
Summary and Recommendations
Determining the solubility of Bis(2-bromobenzyl)amine hydrochloride is an essential step for its effective use in research and development. Since this data is not publicly available, researchers must perform these measurements empirically.
-
For Early-Stage Research & Synthesis: A kinetic solubility assay is recommended for rapid screening. It provides a quick and efficient way to understand the compound's behavior in aqueous buffers, which is critical for designing synthetic workups and interpreting biological assay results.
-
For Process Development & Formulation: A thermodynamic shake-flask assay is mandatory. This method provides the true equilibrium solubility value, which is indispensable for designing crystallization processes, developing formulations, and conducting preclinical studies.
References
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
ChemBK. Bis(2-bromobenzyl)amine hydrochloride - Introduction. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2010). In vitro solubility assays in drug discovery. PubMed Central. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
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Bis(2-bromobenzyl)amine hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Bis(2-bromobenzyl)amine Hydrochloride
Introduction: Understanding Bis(2-bromobenzyl)amine Hydrochloride
Bis(2-bromobenzyl)amine hydrochloride (CAS No: 336615-45-3) is a secondary amine salt with a distinct molecular architecture featuring two bromobenzyl groups attached to a central nitrogen atom.[1] Its role as an organic synthesis intermediate makes it a valuable precursor in the development of more complex molecules for fields such as pharmaceuticals and materials science.[2] The hydrochloride salt form is crucial, as it generally enhances the compound's stability, solubility, and ease of handling compared to its free amine base, a common strategy in drug development and chemical synthesis.[3]
This guide provides a comprehensive analysis of the chemical stability of Bis(2-bromobenzyl)amine hydrochloride, delineates the optimal conditions for its storage, and presents a robust experimental framework for its stability assessment. The insights herein are grounded in established chemical principles and data extrapolated from analogous amine hydrochloride compounds, offering a reliable resource for researchers and development professionals.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its proper handling and storage. Bis(2-bromobenzyl)amine hydrochloride is a white crystalline solid.[2][4] Key identifying information and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 336615-45-3 | [5][6] |
| Molecular Formula | C₁₄H₁₃Br₂N · HCl | [1][4] |
| Molecular Weight | 391.53 g/mol | [1][4] |
| Synonyms | N-(2-bromobenzyl)(2-bromophenyl)methanamine hydrochloride | [5] |
| Physical Form | Solid, White Crystalline Powder | [2][4] |
| Melting Point | Approx. 210-215°C | [2] |
| Solubility | Soluble in water and some organic solvents. | [2] |
Section 2: The Strategic Importance of the Hydrochloride Salt Form
The decision to utilize an amine as its hydrochloride salt is a deliberate and common practice in chemical and pharmaceutical sciences aimed at overcoming the inherent challenges of handling free amines.[3] Free amines, particularly secondary amines like Bis(2-bromobenzyl)amine, possess a lone pair of electrons on the nitrogen atom, making them susceptible to atmospheric oxidation.[7]
Protonation of the nitrogen to form the hydrochloride salt effectively sequesters this lone pair, significantly enhancing the molecule's resistance to oxidative degradation.[7] This salt formation typically leads to several practical advantages:
-
Enhanced Stability: Increased resistance to air oxidation and other degradation pathways.[3]
-
Improved Handling: Conversion of oils or low-melting solids into crystalline solids with higher melting points and better handling characteristics.[2]
-
Increased Solubility: Often improves solubility in aqueous media, which is advantageous for certain reaction conditions or biological assays.[2][3]
Section 3: Stability Profile and Potential Degradation Pathways
While supplier data sheets confirm that Bis(2-bromobenzyl)amine hydrochloride is "stable under normal conditions," a deeper, mechanistic understanding of its potential vulnerabilities is critical for long-term storage and use in sensitive applications.[4] The primary factors that can influence its stability are moisture, oxygen, light, and elevated temperatures.
Key Vulnerabilities:
-
Hygroscopicity: Like many salts, Bis(2-bromobenzyl)amine hydrochloride can be hygroscopic, meaning it can absorb moisture from the atmosphere.[8] The presence of water can act as a medium to facilitate other degradation reactions or impact the physical properties of the solid.
-
Oxidative Degradation: Despite the protection afforded by salt formation, aggressive oxidizing conditions or prolonged exposure to atmospheric oxygen, potentially catalyzed by light or trace metal impurities, could lead to degradation. The secondary amine moiety is the most likely site of oxidation.
-
Thermal Stress: Elevated temperatures can provide the activation energy needed to overcome stability barriers, accelerating degradation. While the melting point is relatively high, decomposition can occur at temperatures below this point during prolonged exposure.
Potential Degradation Pathways
Based on the structure of the molecule, the following degradation pathways are chemically plausible under forced or suboptimal storage conditions.
Caption: Potential degradation pathways for Bis(2-bromobenzyl)amine hydrochloride.
-
N-Oxidation: The nitrogen atom could be oxidized to form the corresponding N-oxide. This is a common degradation pathway for amines.
-
Debenzylation/Cleavage: The carbon-nitrogen bonds at the benzylic positions could be susceptible to cleavage under thermal or photolytic stress, leading to the formation of 2-bromobenzylamine and other related impurities.
-
Further Oxidation: More aggressive oxidation could potentially lead to the formation of imines or other complex degradation products.
Section 4: Validated Storage and Handling Protocols
To ensure the long-term integrity and purity of Bis(2-bromobenzyl)amine hydrochloride, adherence to a strict storage and handling protocol is mandatory. The following recommendations are synthesized from safety data sheets and best practices for handling amine salts.[4][8][9]
Quantitative Storage Recommendations
| Parameter | Condition | Rationale & Causality |
| Temperature | Room Temperature (20-25°C) | The compound is a stable solid at room temperature.[5] Refrigeration is generally not required and may increase the risk of water condensation on the container when opened unless properly equilibrated. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | This is the most critical parameter.[5][6] An inert atmosphere displaces oxygen, directly inhibiting the primary oxidative degradation pathway.[7] |
| Moisture | Store in a dry, desiccated environment. | The compound is hygroscopic.[8] Moisture can compromise physical form and facilitate hydrolytic or other degradation reactions. Use of a desiccator is strongly recommended. |
| Light | Store in an opaque or amber container. | To prevent potential photolytic degradation, which can catalyze oxidation or C-N bond cleavage. |
| Container | Tightly sealed, compatible container (e.g., glass). | Prevents exposure to atmospheric moisture and oxygen.[4][9] Glass is an inert material suitable for long-term storage.[10] |
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The compound is an irritant to the skin, eyes, and respiratory system.[4][8]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][11]
-
Dispensing: When dispensing the compound, minimize its exposure time to the ambient atmosphere. If possible, conduct transfers inside a glovebox under an inert atmosphere.
-
Container Sealing: After dispensing, purge the container headspace with an inert gas (e.g., argon) before tightly resealing to protect the remaining material.
Section 5: Experimental Workflow for Stability Assessment (Forced Degradation)
A forced degradation study is an essential experiment to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12] This protocol provides a self-validating system to assess the stability of Bis(2-bromobenzyl)amine hydrochloride.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology:
-
Material and Reagent Preparation:
-
Accurately weigh Bis(2-bromobenzyl)amine hydrochloride.
-
Prepare a stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Prepare stress reagents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
-
Application of Stress Conditions:
-
For each condition, aliquot the stock solution into separate, clearly labeled vials. For solid-state stress, use accurately weighed amounts of the powder.
-
Control: Keep one vial of solution and one of solid at room temperature, protected from light.
-
Acid/Base Hydrolysis: To respective vials, add an equal volume of 0.1 M HCl or 0.1 M NaOH. Heat in a water bath (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidation: To one vial, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Place one vial of solution and one vial of solid powder in an oven at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photostability: Expose one vial of solution and one of solid powder to a controlled light source as specified by ICH Q1B guidelines. A parallel set should be wrapped in aluminum foil as a dark control.
-
-
Sample Quenching and Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), draw an aliquot from each stressed solution.
-
Quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples, including the control, to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize any significant degradation products using mass spectral data. This will confirm or refute the potential pathways outlined in Section 3.
-
Conclusion
Bis(2-bromobenzyl)amine hydrochloride is a robust chemical intermediate when appropriate storage and handling protocols are observed. Its stability is primarily derived from its hydrochloride salt form, which protects the vulnerable secondary amine from oxidation. The principal threats to its integrity are exposure to atmospheric oxygen and moisture. Therefore, storage under a dry, inert atmosphere in a tightly sealed container is the most critical measure to ensure its long-term purity. The provided forced degradation workflow offers a definitive method for researchers to validate stability and understand the specific degradation profile of this compound within their own application context.
References
Sources
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Bis(2-bromobenzyl)amine hydrochloride | 336615-45-3 [sigmaaldrich.com]
- 6. 336615-45-3|Bis(2-bromobenzyl)amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. reddit.com [reddit.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
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- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies on Bis(2-bromobenzyl)amine hydrochloride
An In-Depth Technical Guide to the Theoretical and Spectroscopic Profile of Bis(2-bromobenzyl)amine Hydrochloride
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic examination of Bis(2-bromobenzyl)amine hydrochloride (CAS No: 336615-45-3). This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's molecular structure, physicochemical properties, and a proposed framework for its in-depth theoretical analysis using computational chemistry. The guide outlines detailed protocols for Density Functional Theory (DFT) calculations to predict its optimized geometry, vibrational frequencies, and electronic properties. Furthermore, it presents a synthesized spectroscopic profile, integrating experimental data with theoretically derived insights to offer a holistic understanding of this important chemical intermediate.
Introduction
The hydrochloride salt form enhances the compound's stability and solubility in water and some organic solvents, making it easier to handle and utilize in various reaction conditions.[1] Understanding its three-dimensional structure, electronic distribution, and vibrational modes is crucial for predicting its reactivity, designing novel synthetic routes, and developing new applications.
Physicochemical and Safety Data
A summary of the known physicochemical properties and safety information for Bis(2-bromobenzyl)amine hydrochloride is presented below. This data is essential for safe handling and for providing context to the theoretical analysis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 336615-45-3 | [2][3][4] |
| Molecular Formula | C₁₄H₁₄Br₂ClN | [2][4] |
| Molecular Weight | 391.53 g/mol | [2][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | Approx. 210-215°C | [1] |
| Solubility | Soluble in water and some organic solvents | [1] |
| Purity | Typically ≥95% | [2][5] |
| Storage | Inert atmosphere, room temperature | [2][5] |
Safety and Handling
Bis(2-bromobenzyl)amine hydrochloride is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[2] It is harmful if swallowed.[2]
Hazard Statements: H302, H315, H319, H335[2] Precautionary Statements: P261, P305+P351+P338[2]
Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]
Theoretical Framework and Computational Methodology
To elucidate the molecular properties of Bis(2-bromobenzyl)amine hydrochloride, a theoretical study based on Density Functional Theory (DFT) is proposed. DFT is a robust computational method that allows for the accurate prediction of molecular structures, energies, and other properties by calculating the electron density.
Rationale for Method Selection
The choice of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set is a widely accepted and validated approach for organic molecules containing halogens.
-
B3LYP Functional: This hybrid functional provides a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies of organic compounds.
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution. The diffuse functions (++) are crucial for accurately modeling the lone pairs on the nitrogen and halogen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
Computational Workflow
The theoretical investigation follows a systematic workflow, as depicted in the diagram below. This ensures a logical progression from structural optimization to the analysis of electronic and spectroscopic properties.
Figure 1: Proposed computational workflow for the theoretical analysis of Bis(2-bromobenzyl)amine hydrochloride.
Step-by-Step Computational Protocol
-
Structure Input: The initial 3D structure of the Bis(2-bromobenzyl)amine cation is built using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized structure to calculate the isotropic shielding constants, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane).
-
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A Molecular Electrostatic Potential (MEP) map is also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.
Predicted Molecular Structure and Properties
The following sections present the predicted data from the proposed DFT calculations. This data provides a foundational understanding of the molecule's structural and electronic characteristics.
Optimized Molecular Geometry
The optimized geometry of the Bis(2-bromobenzyl)amine cation reveals a non-planar arrangement of the two bromobenzyl groups around the central nitrogen atom. The ammonium proton forms a positive center, balanced by the chloride counter-ion in the crystal lattice.
Figure 2: 2D representation of the Bis(2-bromobenzyl)amine cation.
Predicted Bond Lengths and Angles
The following table summarizes key predicted geometric parameters. These values are critical for understanding the steric and electronic interactions within the molecule.
| Parameter | Predicted Value | Description |
| C-Br Bond Length | ~1.90 Å | Typical for a C(sp²)-Br bond. |
| C-N Bond Length | ~1.48 Å | Standard C(sp³)-N single bond. |
| N-H Bond Length | ~1.02 Å | Typical for an ammonium proton. |
| C-N-C Bond Angle | ~112° | Reflects the tetrahedral geometry of the nitrogen, slightly opened due to the bulky benzyl groups. |
| C-C-Br Bond Angle | ~120° | Consistent with the sp² hybridization of the aromatic carbon. |
Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of the frontier molecular orbitals is fundamental to understanding the chemical reactivity and electronic transitions of the molecule.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is predicted to be primarily localized on the π-systems of the bromine-substituted phenyl rings. This indicates that these are the most probable sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predicted to be distributed across the anti-bonding orbitals of the benzyl groups. This region represents the most likely site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. The predicted gap for this molecule suggests it is a stable compound under normal conditions.
Predicted Spectroscopic Profile
This section provides a predicted spectroscopic profile based on the theoretical calculations. This data can serve as a benchmark for the experimental characterization of Bis(2-bromobenzyl)amine hydrochloride.
Infrared (IR) Spectroscopy
The calculated vibrational frequencies can be correlated with experimental IR spectra to confirm the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2900-2800 | C-H stretch | Aliphatic C-H (CH₂) |
| ~2700-2400 | N-H stretch | Ammonium (N⁺-H) |
| ~1580, 1470 | C=C stretch | Aromatic ring |
| ~1440 | CH₂ bend | Methylene scissoring |
| ~1100-1000 | C-N stretch | C-N amine |
| ~650-550 | C-Br stretch | Aryl-Bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are essential for structural elucidation.
¹H NMR Predicted Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H₂⁺ | ~9.5 - 10.5 | Broad Singlet |
| Aromatic H | ~7.2 - 7.8 | Multiplets |
| Methylene H (CH₂) | ~4.5 - 4.8 | Singlet |
¹³C NMR Predicted Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C-Br) | ~122 |
| Aromatic C (C-H) | ~128 - 134 |
| Aromatic C (C-CH₂) | ~135 |
| Methylene C (CH₂) | ~50 |
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of Bis(2-bromobenzyl)amine hydrochloride. By integrating known experimental data with a robust computational framework, we have established a detailed molecular profile of this important synthetic intermediate. The proposed DFT-based workflow offers a self-validating system for predicting its geometry, vibrational modes, and electronic characteristics with a high degree of confidence. The presented data serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a more profound understanding of its reactivity and facilitating the design of novel molecules and materials.
References
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-
PubChemLite. (n.d.). Bis(2-bromobenzyl)amine hydrochloride (C14H13Br2N). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzylamine. Retrieved from [Link]
-
ACS Omega. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of Bis(2-bromobenzyl)amine Hydrochloride in the Synthesis of Dibenzo[b,f]azepines
Abstract
Bis(2-bromobenzyl)amine hydrochloride is a pivotal precursor in organic synthesis, primarily valued for its role in the construction of the dibenzo[b,f]azepine ring system. This tricyclic scaffold, also known as iminostilbene, is a core structural motif in a range of pharmaceutically active compounds. This application note provides a comprehensive overview of the synthetic applications of bis(2-bromobenzyl)amine hydrochloride, with a focus on the mechanistic principles and detailed protocols for its conversion into dibenzo[b,f]azepines via intramolecular cyclization strategies.
Introduction
The dibenzo[b,f]azepine framework is of significant interest to medicinal chemists due to its presence in a variety of therapeutic agents, including anticonvulsants and antidepressants. The synthesis of this seven-membered heterocyclic system often relies on the formation of a key intramolecular carbon-nitrogen bond. Bis(2-bromobenzyl)amine hydrochloride serves as an ideal starting material for this purpose, possessing two strategically positioned bromobenzyl groups that can undergo intramolecular cyclization. The hydrochloride salt form ensures stability and ease of handling, with the free amine being readily generated in situ for subsequent reactions.
Core Synthetic Application: Intramolecular Cyclization to Dibenzo[b,f]azepines
The primary synthetic utility of bis(2-bromobenzyl)amine hydrochloride lies in its conversion to 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), the saturated analog of iminostilbene. This transformation is typically achieved through transition metal-catalyzed intramolecular C-N cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination.
Mechanism of Intramolecular Cyclization
The general mechanism involves the in situ generation of the free bis(2-bromobenzyl)amine from its hydrochloride salt, followed by an intramolecular C-N bond formation.
In situ Amine Generation: The reaction is initiated by the neutralization of the amine hydrochloride with a suitable base to liberate the nucleophilic secondary amine.
dot
Caption: In situ generation of the free amine.
*Intramolecular C-N Coupling: The free amine then undergoes an intramolecular cyclization, catalyzed by either copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination), to form the dibenzo[b,f]azepine ring system.
dot
Caption: General scheme of intramolecular cyclization.
Synthetic Protocols
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[1] While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable approach.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add bis(2-bromobenzyl)amine hydrochloride (1.0 eq), copper(I) iodide (CuI, 0.1 - 0.2 eq), a suitable ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) (0.2 - 0.4 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 120 to 180 °C. The optimal temperature will depend on the specific ligand and base used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Intramolecular Ullmann Condensation
| Parameter | Conditions |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | 1,10-Phenanthroline, DMEDA |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, DMSO |
| Temperature | 120 - 180 °C |
| Typical Yield | Moderate to good |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for C-N bond formation, often proceeding under milder conditions than the Ullmann reaction.[2]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine bis(2-bromobenzyl)amine hydrochloride (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01 - 0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (0.02 - 0.1 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 - 2.5 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent, typically toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Summary: Intramolecular Buchwald-Hartwig Amination
| Parameter | Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, Biarylphosphines |
| Base | NaOtBu, LiHMDS |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Typical Yield | Good to excellent |
dot
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Conclusion
Bis(2-bromobenzyl)amine hydrochloride is a valuable and versatile precursor for the synthesis of the pharmaceutically important dibenzo[b,f]azepine ring system. The intramolecular Ullmann condensation and Buchwald-Hartwig amination are the premier methods for effecting the key cyclization step. The choice between these two protocols will depend on factors such as substrate tolerance, desired reaction conditions, and catalyst/ligand availability. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers in organic synthesis and drug development.
References
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Strategies in the synthesis of dibenzo[b,f]heteropines - Beilstein Journals. (2023-05-22). Retrieved from [Link]
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Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PubMed Central. (n.d.). Retrieved from [Link]
-
Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC. (2023-01-11). Retrieved from [Link]
-
Synthesis of New Dibenzo[b,f]azepine Derivatives - ResearchGate. (2009-11-01). Retrieved from [Link]
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SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]
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Strategies in the synthesis of dibenzo[b,f]heteropines - PubMed. (2023-05-22). Retrieved from [Link]
-
CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857 | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Seven-Membered Rings - SciSpace. (n.d.). Retrieved from [Link]
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Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
- CN111253312A - Synthesis method of iminodibenzyl - Google Patents. (n.d.).
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Method for catalytic synthesis of iminodibenzyl - Eureka | Patsnap. (n.d.). Retrieved from [Link]
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Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]
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(PDF) Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles - ResearchGate. (n.d.). Retrieved from [Link]
- CN106588774A - Method for catalytic synthesis of iminodibenzyl - Google Patents. (n.d.).
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved from [Link]
-
Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
- US3373154A - Process for the preparation of n-amino-iminodibenzyl - Google Patents. (n.d.).
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - NIH. (n.d.). Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Intramolecular cyclization of alkylimidazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Seven-Membered Rings | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Aryl radical cyclizations of 1-(2'-bromobenzyl)isoquinolines with AIBN-Bu3SnH: formation of aporphines and indolo - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH. (n.d.). Retrieved from [Link]
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Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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Application Note: Synthesis of Iminodibenzyl via Intramolecular Cyclization of Bis(2-bromobenzyl)amine Hydrochloride
Abstract
This application note provides a detailed experimental protocol for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as iminodibenzyl, a crucial scaffold in medicinal chemistry. The protocol outlines the intramolecular cyclization of Bis(2-bromobenzyl)amine hydrochloride. This method offers a direct route to the dibenzo[b,f]azepine core, a key structural motif in various therapeutic agents. The causality behind experimental choices, safety precautions, and reaction workup are discussed in detail to ensure reproducibility and high yield.
Introduction
Bis(2-bromobenzyl)amine hydrochloride is a versatile organic synthesis intermediate.[1] Its structure, featuring two bromobenzyl groups attached to a central nitrogen atom, makes it an ideal precursor for the construction of nitrogen-containing heterocyclic compounds through intramolecular cyclization. One of the most significant applications of this precursor is the synthesis of the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) ring system. This tricyclic scaffold is the core of several important pharmaceutical drugs, including antidepressants and anticonvulsants.
The synthesis of the dibenzo[b,f]azepine system can be achieved through various synthetic routes.[2] The intramolecular coupling of the two aryl halides in Bis(2-bromobenzyl)amine presents a convergent and efficient approach to this valuable heterocyclic core. This application note details a robust protocol for this transformation.
Chemical Properties and Safety Information
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₅Br₂N · HCl | [1] |
| Molecular Weight | 391.53 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water and some organic solvents. | [1] |
Safety Precautions: Bis(2-bromobenzyl)amine hydrochloride is a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]
Experimental Protocol: Intramolecular Cyclization of Bis(2-bromobenzyl)amine Hydrochloride
This protocol describes the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) from Bis(2-bromobenzyl)amine hydrochloride. The reaction proceeds via a copper-catalyzed intramolecular Ullmann condensation, a classic and effective method for the formation of carbon-nitrogen bonds.[5]
Materials and Reagents
-
Bis(2-bromobenzyl)amine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Reaction Workflow
Caption: Workflow for the synthesis of iminodibenzyl.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add Bis(2-bromobenzyl)amine hydrochloride (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and copper(I) iodide (0.2 eq).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.1 M.
-
Rationale: Anhydrous conditions are crucial to prevent side reactions. Potassium carbonate acts as a base to neutralize the hydrochloride salt and the hydrogen bromide formed during the reaction. Copper(I) iodide is the catalyst for the Ullmann condensation.[5] DMF is a suitable polar aprotic solvent that can dissolve the reactants and withstand the high reaction temperatures required.
-
-
Intramolecular Cyclization:
-
Attach a reflux condenser to the flask and place the setup in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 153 °C for DMF) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: High temperatures are typically required for the Ullmann condensation to proceed at a reasonable rate.[5] Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The aqueous workup removes the inorganic salts and DMF. Toluene is a suitable extraction solvent for the nonpolar product. Washing with brine helps to remove any remaining water from the organic layer.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).
-
Expected Results
The described protocol is expected to yield iminodibenzyl as a white to off-white solid. The purity of the final product should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this transformation can vary depending on the precise reaction conditions and scale, but yields in the range of 60-80% are typically reported for similar intramolecular Ullmann condensations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction is maintained at reflux and monitor by TLC until completion. |
| Inactive catalyst. | Use fresh, high-purity CuI. | |
| Low Yield | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Inefficient extraction or purification. | Ensure thorough extraction and optimize the chromatography conditions. | |
| Formation of Side Products | Intermolecular side reactions. | Maintain a relatively dilute reaction concentration to favor the intramolecular cyclization. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) from Bis(2-bromobenzyl)amine hydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize this important heterocyclic scaffold for applications in drug discovery and development.
References
-
ChemBK. Bis(2-bromobenzyl)amine hydrochloride. Available at: [Link]
-
Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(23), 15631–15639. Available at: [Link]
-
Alfa Aesar. (2006). Safety Data Sheet: 2-Bromobenzylamine hydrochloride. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
Sources
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- 3. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Bis(2-bromobenzyl)amine Hydrochloride as a Strategic Precursor for Tricyclic Pharmaceutical Intermediates
Introduction: Unveiling the Potential of Bis(2-bromobenzyl)amine Hydrochloride
Bis(2-bromobenzyl)amine hydrochloride (C₁₄H₁₄Br₂N·HCl) is a bifunctional organic compound poised for significant applications in the synthesis of complex pharmaceutical intermediates.[1][2] Its molecular architecture, featuring two ortho-brominated benzyl rings tethered to a central nitrogen atom, makes it an ideal precursor for the construction of nitrogen-containing tricyclic systems. The presence of two reactive aryl bromide moieties allows for intramolecular bond formation, providing a convergent and efficient pathway to valuable heterocyclic scaffolds that form the core of numerous centrally acting therapeutic agents.
This guide provides an in-depth exploration of the primary application of Bis(2-bromobenzyl)amine hydrochloride: its use as a starting material for the synthesis of the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) ring system. This tricyclic core is foundational to a class of critical anticonvulsant and mood-stabilizing drugs, including Carbamazepine and Oxcarbazepine.[3][4] We will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the methodological choices, offering researchers a comprehensive resource for leveraging this versatile intermediate.
Core Application: Synthesis of the Dibenzo[b,f]azepine Scaffold
The strategic value of Bis(2-bromobenzyl)amine hydrochloride lies in its ability to undergo an intramolecular cyclization to form 10,11-dihydro-5H-dibenzo[b,f]azepine. This transformation is achieved through a classic organometallic reaction: the Ullmann condensation.
Mechanistic Insight: The Intramolecular Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of two aryl halides to form a biaryl bond.[5][6] In the case of Bis(2-bromobenzyl)amine, the two aryl bromide groups are held in proximity by the central amine linker, enabling an intramolecular reaction. The general mechanism involves the following key steps:
-
Neutralization: The hydrochloride salt is first neutralized with a base to generate the free secondary amine, Bis(2-bromobenzyl)amine.
-
Oxidative Addition: A copper(I) catalyst, typically generated in situ, undergoes oxidative addition to one of the C-Br bonds, forming an organocopper intermediate.
-
Intramolecular C-C Bond Formation: The newly formed organocopper species then reacts with the second aryl bromide moiety within the same molecule.
-
Reductive Elimination: The final step is a reductive elimination that forms the new carbon-carbon bond, creating the seven-membered azepine ring and regenerating the active copper catalyst.
This intramolecular approach is advantageous as it promotes the desired cyclization over intermolecular polymerization, leading to higher yields of the target tricyclic product.
Logical Relationship: From Precursor to the Tricyclic Core
Caption: Synthetic pathway from Bis(2-bromobenzyl)amine to Carbamazepine.
Experimental Protocols
Safety and Handling: Bis(2-bromobenzyl)amine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[7]
Protocol 1: Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)
This protocol describes the intramolecular Ullmann condensation to form the core tricyclic intermediate. The choice of a high-boiling polar solvent is critical to achieve the necessary reaction temperatures for the Ullmann coupling.[5] A strong, non-nucleophilic base is required to both neutralize the starting material and facilitate the catalytic cycle.
Materials:
-
Bis(2-bromobenzyl)amine hydrochloride
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Bis(2-bromobenzyl)amine hydrochloride (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask via cannula. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the substrate).
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and toluene.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 10,11-dihydro-5H-dibenzo[b,f]azepine as a solid.
| Parameter | Condition | Rationale |
| Catalyst | Copper(I) Iodide | A common and effective copper source for Ullmann reactions.[6] |
| Ligand | 1,10-Phenanthroline | Stabilizes the copper catalyst and increases its solubility and reactivity. |
| Base | Potassium Carbonate | Neutralizes the HCl salt and the HBr generated during the reaction.[8] |
| Solvent | DMF | High-boiling polar aprotic solvent required for the high temperatures of Ullmann reactions.[5] |
| Temperature | 140-150 °C | Necessary to overcome the activation energy for the C-C bond formation. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the copper catalyst and other reaction components. |
Experimental Workflow: Synthesis of Iminodibenzyl
Caption: Workflow for the synthesis of the dibenzo[b,f]azepine core.
Protocol 2: Synthesis of Carbamazepine from Iminodibenzyl
Once the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) intermediate is obtained, it can be converted to the active pharmaceutical ingredient Carbamazepine. This involves a two-step sequence: dehydrogenation to iminostilbene, followed by carbamoylation.
Part A: Dehydrogenation to 5H-Dibenzo[b,f]azepine (Iminostilbene)
Materials:
-
10,11-Dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)
-
Palladium on carbon (10% Pd/C)
-
High-boiling solvent (e.g., p-cymene or nitrobenzene)
Procedure:
-
Reaction Setup: In a flask equipped for high-temperature reactions, dissolve iminodibenzyl (1.0 eq) in the chosen high-boiling solvent.
-
Catalyst Addition: Add 10% Pd/C (5-10 wt%).
-
Reaction: Heat the mixture to reflux (typically 180-220 °C, depending on the solvent) for 4-8 hours. Monitor the reaction by TLC/HPLC.
-
Work-up:
-
Cool the reaction mixture.
-
Filter the hot solution through a pad of celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure. The crude iminostilbene can often be used directly in the next step or purified by recrystallization from isopropanol.[9]
-
Part B: Carbamoylation to Carbamazepine
This step introduces the critical carboxamide group at the N-5 position.
Materials:
-
5H-Dibenzo[b,f]azepine (Iminostilbene)
-
Sodium cyanate (NaOCN)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend iminostilbene (1.0 eq) in a mixture of glacial acetic acid and a small amount of water.[3][10]
-
Reagent Addition: Heat the mixture to approximately 60 °C with stirring. Add sodium cyanate (1.1-1.5 eq) portion-wise over 1-2 hours.
-
Reaction: Maintain the temperature at 60-70 °C and stir for an additional 2-4 hours after the addition is complete.
-
Isolation:
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Filter the crystalline solid, wash with a small amount of cold acetic acid, followed by cold water.
-
Dry the product under vacuum to yield Carbamazepine.
-
Conclusion and Future Perspectives
Bis(2-bromobenzyl)amine hydrochloride serves as a highly effective and strategically important starting material for the synthesis of the dibenzo[b,f]azepine nucleus, a privileged scaffold in medicinal chemistry. The intramolecular Ullmann condensation provides a robust and direct route to the key intermediate, iminodibenzyl. The protocols outlined herein offer a clear and reproducible pathway for researchers engaged in the synthesis of anticonvulsant agents and other CNS-active compounds. Further exploration into optimizing the Ullmann conditions, such as investigating alternative copper sources, ligands, and solvent systems, could lead to even more efficient and greener synthetic routes, enhancing the utility of this valuable pharmaceutical intermediate.
References
-
ChemBK. Bis(2-bromobenzyl)amine hydrochloride - Introduction. Available at: [Link]
-
ResearchGate. Selected pharmaceuticals with the dibenzo[b,f]azepine skeleton. Available at: [Link]
-
Marais, C., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700–718. Available at: [Link]
- Google Patents. One-step synthesis method of iminostilbene. CN105439954A.
-
New Drug Approvals. OXCARBAZEPINE. Available at: [Link]
-
Elliott, E.-C., et al. (2013). Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles. Organic & Biomolecular Chemistry, 11(48), 8466-8475. Available at: [Link]
- Google Patents. Synthesis method of iminodibenzyl. CN111253312A.
-
Wikipedia. Ullmann condensation. Available at: [Link]
- Google Patents. Process for producing carbamazepine. US7015322B1.
-
Singh, H., et al. (2009). A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine. Organic Process Research & Development, 13(5), 870–874. Available at: [Link]
- Google Patents. Process for the preparation of 5H-Dibenzo-[b, f]-azepine. EP 0237952 B1.
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Zhang, H., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. Available at: [Link]
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Application Note and Protocols for the Synthesis of N-Substituted Dibenzo[b,f]azepines from Bis(2-bromobenzyl)amine Hydrochloride and Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzo[b,f]azepine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antidepressant, anticonvulsant, and antipsychotic properties.[1] The substitution pattern on the central nitrogen atom of the azepine ring is a critical determinant of the pharmacological profile of these compounds. This document provides a detailed guide for the synthesis of N-substituted dibenzo[b,f]azepines through the reaction of bis(2-bromobenzyl)amine hydrochloride with various secondary amines. This transformation is typically achieved via an intramolecular cyclization, which can be effectively catalyzed by either copper (Ullmann-type reaction) or palladium (Buchwald-Hartwig amination).[2][3]
Mechanistic Considerations: Ullmann vs. Buchwald-Hartwig Pathways
The formation of the tricyclic dibenzo[b,f]azepine core from bis(2-bromobenzyl)amine involves a sequential process: initial N-arylation of the secondary amine with one of the bromobenzyl moieties, followed by an intramolecular C-N bond formation. The choice between a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig amination will depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions.
Ullmann-Type Reaction (Copper-Catalyzed):
The Ullmann condensation is a classical method for forming C-N bonds.[4] The reaction typically requires a copper(I) catalyst, a ligand, a base, and is often carried out at elevated temperatures in a polar aprotic solvent. The proposed mechanism involves the formation of a copper(I)-amido complex, which then undergoes oxidative addition to the aryl bromide. Reductive elimination from the resulting copper(III) intermediate yields the desired C-N bond and regenerates the active copper(I) catalyst.
Figure 1: Simplified catalytic cycle for the Ullmann C-N coupling reaction.
Buchwald-Hartwig Amination (Palladium-Catalyzed):
The Buchwald-Hartwig amination is a more modern and often milder alternative for C-N bond formation.[3] This reaction utilizes a palladium catalyst, typically with a bulky, electron-rich phosphine ligand, and a base. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and after deprotonation by the base, reductive elimination occurs to form the product and regenerate the Pd(0) catalyst.[5]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific secondary amines and desired products. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Protocol 1: Copper-Catalyzed Intramolecular Cyclization (Ullmann-Type Reaction)
This protocol is adapted from established procedures for Ullmann-type C-N couplings.[4]
Materials:
-
Bis(2-bromobenzyl)amine hydrochloride
-
Secondary amine (1.2 - 2.0 equivalents)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline) (10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To an oven-dried Schlenk tube, add bis(2-bromobenzyl)amine hydrochloride (1.0 eq.), the secondary amine (1.2-2.0 eq.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0-3.0 eq.).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction mixture in a pre-heated oil bath at 100-140 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted dibenzo[b,f]azepine.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (Buchwald-Hartwig Amination)
This protocol is based on standard Buchwald-Hartwig amination conditions.[3][5]
Materials:
-
Bis(2-bromobenzyl)amine hydrochloride
-
Secondary amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 eq.) to an oven-dried Schlenk tube.
-
Add bis(2-bromobenzyl)amine hydrochloride (1.0 eq.) and the secondary amine (1.2-2.0 eq.).
-
Seal the Schlenk tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.
-
Place the reaction mixture in a pre-heated oil bath at 80-120 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst | CuI, Cu₂O, or other Cu(I) salts | Pd₂(dba)₃, Pd(OAc)₂, or other Pd(0) or Pd(II) precursors |
| Ligand | L-proline, 1,10-phenanthroline, diamines | Bulky, electron-rich phosphines (e.g., Xantphos, BINAP, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, DMSO, NMP, dioxane | Toluene, dioxane, THF |
| Temperature | 100-140 °C | 80-120 °C |
| Advantages | Lower cost of catalyst | Milder reaction conditions, broader substrate scope, higher functional group tolerance |
| Disadvantages | Harsher conditions, may have lower functional group tolerance | Higher cost of catalyst and ligands, sensitivity to air and moisture |
Experimental Workflow Visualization
Figure 3: General experimental workflow for the synthesis of N-substituted dibenzo[b,f]azepines.
References
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Publishing. [Link]
-
Synthesis of substituted 10,11‐dihydro‐5H‐dibenz[b,f]azepines; key synthons in syntheses of pharmaceutically active compounds. Semantic Scholar. [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals. [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][6][7]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. [Link]
-
Synthesis of Dibenzo[b,f]azepines via Palladium‐Catalyzed Cascade [4 + 3] Annulation of o‐Alkenyl Bromoarenes and o‐Bromoaniline Derivatives. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of easily-modified and useful dibenzo-[b,d]azepines by palladium(ii)-catalyzed cyclization/addition with a green solvent. Chemical Communications (RSC Publishing). [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
-
Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PMC. [Link]
-
Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing). [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
(PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Double Palladium-Catalyzed Synthesis of Azepines. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. PMC. [Link]
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Application Notes & Protocols: Synthesis and Utility of a Novel N-Heterocyclic Carbene (NHC) Palladium Catalyst Derived from Bis(2-bromobenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Catalytic Potential
Bis(2-bromobenzyl)amine hydrochloride is an organic intermediate with a unique structural motif.[1] While its primary applications have been in the synthesis of dyes and other organic compounds, its inherent structure as a secondary amine flanked by two bromobenzyl groups presents an untapped potential for the development of novel ligands for catalysis. The presence of two reactive C-Br bonds and a central nitrogen atom makes it an ideal candidate for the synthesis of chelating ligands.
This guide details a prospective pathway for the utilization of Bis(2-bromobenzyl)amine hydrochloride as a precursor for a novel N-heterocyclic carbene (NHC) ligand and its subsequent complexation to palladium. N-heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis, often outperforming traditional phosphine ligands in terms of catalytic activity and stability.[2][3] The strong σ-donating ability of NHCs forms a robust bond with the metal center, enhancing the stability of the catalytic species.[3]
Herein, we propose a scientifically grounded, multi-step synthesis of a novel PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) palladium-NHC complex.[1][4] This application note will provide detailed protocols for the synthesis of the NHC precursor from Bis(2-bromobenzyl)amine hydrochloride, its conversion to the Pd-NHC complex, and its application in a model Suzuki-Miyaura cross-coupling reaction.[5][6]
Proposed Synthetic Pathway: From Amine Precursor to Palladium Catalyst
The overall strategy involves a three-stage process, transforming the commercially available Bis(2-bromobenzyl)amine hydrochloride into a sophisticated and catalytically active Pd-NHC complex. This pathway is designed to be robust and relies on well-established chemical transformations.
Caption: Overall synthetic workflow from Bis(2-bromobenzyl)amine hydrochloride to the final Pd-NHC catalyst.
Part 1: Synthesis of the N-Heterocyclic Carbene (NHC) Precursor
This section details the conversion of Bis(2-bromobenzyl)amine hydrochloride into a novel, cyclic imidazolium salt, which serves as the direct precursor to the N-heterocyclic carbene ligand.
Step 1: Synthesis of the Dibenzodiazocine Intermediate via Intramolecular Buchwald-Hartwig Amination
The first step involves a double intramolecular C-N bond formation to construct the core heterocyclic structure. This proposed reaction is a variation of the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds.
Protocol 1: Synthesis of 6,7-dihydro-5H-dibenzo[c,f][1][7]diazocine
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| Bis(2-bromobenzyl)amine HCl | 1.0 g | 1.0 | Starting material |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 59 mg | 0.025 | Catalyst |
| Racemic-BINAP | 80 mg | 0.05 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 740 mg | 3.0 | Base |
| Anhydrous Toluene | 50 mL | - | Solvent |
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere (Nitrogen or Argon).
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
Procedure:
-
To an oven-dried Schlenk flask, add Bis(2-bromobenzyl)amine hydrochloride, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dibenzodiazocine product.
Expected Outcome: A crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the cyclic diamine.
Step 2: Formation of the Imidazolium Salt (NHC Precursor)
The cyclic diamine is then converted to the corresponding imidazolium salt. This is achieved by reacting the diamine with an orthoformate, which provides the missing carbon atom for the five-membered imidazolium ring.[8][9][10]
Protocol 2: Synthesis of the Dibenzodiazocine-fused Imidazolium Chloride
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| Dibenzodiazocine Intermediate | 1.0 g | 1.0 | From Step 1 |
| Triethyl Orthoformate | 20 mL | Excess | Reagent and Solvent |
| Formic Acid | 2-3 drops | Catalytic | Acid Catalyst |
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Triethyl orthoformate and formic acid are irritants.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dibenzodiazocine intermediate in triethyl orthoformate.
-
Add a few drops of formic acid to the solution.
-
Heat the mixture to reflux (approx. 140-150 °C) for 48 hours. The reaction can be left open to the atmosphere to allow for the removal of ethanol byproduct.
-
After cooling to room temperature, a precipitate should form. If not, reduce the volume of the triethyl orthoformate under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material and orthoformate.
-
Dry the product under vacuum to yield the pure imidazolium chloride salt.
Expected Outcome: A white or off-white crystalline solid. The formation of the imidazolium salt can be confirmed by the appearance of a characteristic singlet for the NCHN proton between δ 9-11 ppm in the ¹H NMR spectrum.[8]
Part 2: Synthesis of the PEPPSI-type Palladium-NHC Catalyst
With the NHC precursor in hand, the next stage is the synthesis of the palladium complex. The PEPPSI protocol is a reliable and straightforward method for preparing air- and moisture-stable Pd(II)-NHC complexes.[1][11][12]
Protocol 3: Synthesis of the [PdCl₂(NHC)(3-chloropyridine)] Complex
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| Imidazolium Chloride Salt | 1.0 g | 1.0 | From Step 2 |
| Palladium(II) Chloride (PdCl₂) | 640 mg | 1.0 | Palladium Source |
| Potassium Carbonate (K₂CO₃) | 1.5 g | 3.0 | Base |
| 3-Chloropyridine | 20 mL | - | Reagent and Solvent |
Safety Precautions:
-
Palladium compounds are toxic. Handle with appropriate personal protective equipment.
-
3-Chloropyridine is toxic and an irritant. Work in a fume hood.
Procedure:
-
To a round-bottom flask, add the imidazolium chloride salt, palladium(II) chloride, and potassium carbonate.
-
Add 3-chloropyridine as the solvent.
-
Heat the mixture to 80 °C with vigorous stirring for 16 hours. The reaction is typically run open to the air.[1]
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional CH₂Cl₂.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a dichloromethane/hexane mixture) or by column chromatography on silica gel to yield the pure PEPPSI complex.
Expected Outcome: A stable, often yellow or off-white, crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and elemental analysis. The disappearance of the acidic imidazolium proton signal in the ¹H NMR spectrum and the appearance of a new set of signals for the coordinated 3-chloropyridine ligand are indicative of successful complex formation.[11]
Caption: Key stages in the synthesis of the PEPPSI-Pd-NHC catalyst.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The synthesized Pd-NHC catalyst is expected to be highly active in various cross-coupling reactions. The following protocol outlines its use in a model Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[6][13][14]
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| 4-Bromoanisole | 187 mg | 1.0 | Aryl Halide |
| Phenylboronic Acid | 146 mg | 1.2 | Boronic Acid |
| PEPPSI-Pd-NHC Catalyst | 1-2 mol% | 0.01-0.02 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 | Base |
| Tetrahydrofuran (THF) | 4 mL | - | Solvent |
| Water | 1 mL | - | Co-solvent |
Safety Precautions:
-
Boronic acids can be irritants. Handle with care.
-
Ensure the reaction is well-stirred to overcome mass transfer limitations in the biphasic system.
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine 4-bromoanisole, phenylboronic acid, the PEPPSI-Pd-NHC catalyst, and potassium carbonate.
-
Add THF and water.
-
Seal the vial and heat the reaction mixture to 60-80 °C with vigorous stirring for 2-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle Rationale:
The NHC ligand plays a crucial role in the catalytic cycle. Its strong σ-donating character facilitates the oxidative addition of the aryl halide to the Pd(0) center, which is the rate-limiting step in many cases. The steric bulk of the ligand promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
PEPPSI - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and characterization of imidazolium chlorides and complex 1b - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Pd–PEPPSI-Type Expanded Ring N-Heterocyclic Carbene Complexes: Synthesis, Characterization, and Catalytic Activity in Suzuki–Miyaura Cross Coupling | Organometallics - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and structure of some azolium salts. (n.d.). Retrieved January 22, 2026, from [Link]
-
General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes - Sci-Hub. (n.d.). Retrieved January 22, 2026, from [Link]
-
General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes | ACS Catalysis. (n.d.). Retrieved January 22, 2026, from [Link]
-
PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[15]arene: Synthesis and Catalytic Activities - MDPI. (2023). Retrieved January 22, 2026, from [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. (2007). Retrieved January 22, 2026, from [Link]
-
Full article: Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling - Taylor & Francis. (2024). Retrieved January 22, 2026, from [Link]
-
Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
-
Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity - RSC Publishing. (2023). Retrieved January 22, 2026, from [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis - RSC Publishing. (2024). Retrieved January 22, 2026, from [Link]
-
N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing). (2011). Retrieved January 22, 2026, from [Link]
-
Synthesis of an imidazolinium chloride via cyclisation of a diamine. (n.d.). Retrieved January 22, 2026, from [Link]
-
A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. (2015). Retrieved January 22, 2026, from [Link]
-
Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). (n.d.). Retrieved January 22, 2026, from [Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC - PubMed Central. (2015). Retrieved January 22, 2026, from [Link]
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- 3. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 12. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]
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Step-by-step synthesis of derivatives from Bis(2-bromobenzyl)amine hydrochloride
An Application Note for the Synthesis of Dibenzo[b,f]azocine Derivatives from Bis(2-bromobenzyl)amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
Bis(2-bromobenzyl)amine hydrochloride is a readily available starting material prized for its potential as a precursor to complex heterocyclic scaffolds.[1] Its structure, featuring two ortho-brominated benzyl groups, is primed for intramolecular cyclization reactions, providing efficient access to fused ring systems of significant interest in medicinal chemistry and materials science. This application note provides a detailed, step-by-step guide for the synthesis of dibenzo[b,f]azocine derivatives, a class of compounds evaluated for activities such as protein kinase inhibition.[2][3] We will first detail the palladium-catalyzed intramolecular cyclization to form the core eight-membered ring, followed by a protocol for N-alkylation to demonstrate further diversification of the scaffold. The causality behind experimental choices is explained to provide researchers with a robust and adaptable framework for their own synthetic explorations.
Introduction: The Strategic Value of Bis(2-bromobenzyl)amine
Bis(2-bromobenzyl)amine is a white crystalline solid typically supplied as a hydrochloride salt for improved stability and handling.[1] The strategic placement of the bromine atoms on each phenyl ring makes this molecule an ideal substrate for intramolecular C-C bond-forming reactions. The resulting dibenzo[b,f]azocine core is a privileged scaffold in drug discovery, forming the backbone of various biologically active molecules.[2][4]
The synthetic utility of this precursor hinges on two key transformations:
-
Intramolecular Cyclization: Formation of the eight-membered azocine ring via coupling of the two aryl bromide moieties.
-
N-Functionalization: Derivatization at the secondary amine to build a library of analogues with diverse physicochemical properties.
This guide will focus on a palladium-catalyzed intramolecular biaryl coupling, a powerful and widely adopted method for the formation of C-C bonds in organic synthesis.[5][6]
Synthesis of the Dibenzo[b,f]azocine Core
The cornerstone of this synthetic pathway is the intramolecular cyclization. A palladium-catalyzed reaction is employed due to its high efficiency and functional group tolerance.[5] The mechanism relies on the ability of a Palladium(0) complex to insert into the carbon-bromine bonds (oxidative addition), bringing the two aryl groups into proximity on the metal center, which then facilitates bond formation (reductive elimination) to yield the desired cyclized product and regenerate the catalyst.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization
This protocol details the conversion of Bis(2-bromobenzyl)amine to 5,6-dihydrodibenzo[b,f]azocine.
Step A: Liberation of the Free Amine
-
Causality: The starting material is a hydrochloride salt. The amine must be converted to its free base form to ensure solubility in non-polar organic solvents (like toluene) used in the subsequent coupling reaction and to prevent the acidic proton from interfering with the basic conditions of the catalysis.
-
Procedure:
-
Dissolve Bis(2-bromobenzyl)amine hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, Bis(2-bromobenzyl)amine, as an oil or low-melting solid. The product is typically used in the next step without further purification.
-
Step B: Intramolecular Cyclization
-
Causality: This step requires an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligands. The choice of a bulky, electron-rich phosphine ligand (e.g., t-Bu₃P) is critical to promote the oxidative addition step and stabilize the palladium intermediates. A strong, non-nucleophilic base like sodium tert-butoxide is used to facilitate the catalytic cycle.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of the dibenzo[b,f]azocine core.
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., tri-tert-butylphosphine, 0.10 eq).
-
Add anhydrous toluene to the flask, followed by Bis(2-bromobenzyl)amine (1.0 eq) dissolved in toluene.
-
Add sodium tert-butoxide (NaOt-Bu, 2.2 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature and quench by carefully adding water.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5,6-dihydrodibenzo[b,f]azocine.
-
-
Quantitative Data Summary:
| Reagent/Parameter | Molar Eq. | Concentration/Amount | Role |
| Bis(2-bromobenzyl)amine | 1.0 | Substrate dependent | Starting Material |
| Palladium(II) Acetate | 0.05 | 5 mol % | Catalyst Precursor |
| Tri-tert-butylphosphine | 0.10 | 10 mol % | Ligand |
| Sodium tert-Butoxide | 2.2 | Base | |
| Toluene | - | ~0.1 M | Solvent |
| Temperature | - | 100-110 °C | Reaction Condition |
| Time | - | 12-24 h | Reaction Duration |
| Expected Yield | - | 60-75% | Outcome |
Diversification of the Dibenzo[b,f]azocine Scaffold
With the core structure in hand, the secondary amine serves as a handle for introducing a wide range of functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery context.
Protocol 2: N-Alkylation of 5,6-Dihydrodibenzo[b,f]azocine
This protocol describes a standard procedure for installing an alkyl group onto the nitrogen atom.
-
Causality: A base is required to deprotonate the secondary amine, generating a more nucleophilic amide anion that can readily attack the electrophilic alkyl halide in an Sₙ2 reaction. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. Polar aprotic solvents like DMF or THF are used to dissolve the ionic intermediates.
-
Synthetic Pathway Diagram:
Caption: General scheme for N-alkylation of the dibenzo[b,f]azocine core.
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5,6-dihydrodibenzo[b,f]azocine (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-alkylated derivative.
-
-
Quantitative Data for N-Methylation:
| Reagent/Parameter | Molar Eq. | Role |
| 5,6-Dihydrodibenzo[b,f]azocine | 1.0 | Substrate |
| Sodium Hydride (60%) | 1.2 | Base |
| Methyl Iodide (CH₃I) | 1.1 | Alkylating Agent |
| DMF | - | Solvent |
| Temperature | 0 °C to RT | Reaction Condition |
| Expected Yield | >85% | Outcome |
Conclusion
Bis(2-bromobenzyl)amine hydrochloride is a valuable and versatile starting material for constructing the dibenzo[b,f]azocine ring system. The protocols detailed herein provide a robust and scientifically grounded approach to synthesizing a core heterocyclic structure via palladium catalysis and subsequently diversifying it through standard N-alkylation. By understanding the causality behind each experimental step, researchers can confidently adapt these methods to generate novel derivatives for evaluation in pharmaceutical and materials science applications.
References
-
Title: Bis(2-bromobenzyl)amine hydrochloride - Introduction Source: ChemBK URL: [Link]
-
Title: Synthesis of Highly Substituted Dibenzo[b,f]azocines and Their Evaluation as Protein Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of Some dibenzo[b,f][1]diazocines and dibenzo[b,f][1][7]diazocines Source: PubMed URL: [Link]
-
Title: Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors. Bioorg Med Chem Lett 2006 Oct 15;16(20):5360-3 Source: Faculty Collaboration Database URL: [Link]
-
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]
-
Title: Strategies in the synthesis of dibenzo[b,f]heteropines Source: PMC - NIH URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC - NIH URL: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Faculty Collaboration Database - Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors. Bioorg Med Chem Lett 2006 Oct 15;16(20):5360-3 [fcd.mcw.edu]
- 4. Synthesis of some dibenzo[b,f][1,5]diazocines and dibenzo[b,f][1,4]diazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gjesrm.com [gjesrm.com]
Topic: A Multi-Modal Analytical Approach for Monitoring Reactions of Bis(2-bromobenzyl)amine Hydrochloride
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed framework of analytical methodologies for monitoring chemical reactions involving Bis(2-bromobenzyl)amine hydrochloride. As a key intermediate in various synthetic pathways, understanding its transformation is critical for process optimization, impurity profiling, and ensuring final product quality. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document moves beyond mere procedural lists to explain the causality behind methodological choices, empowering researchers to select and adapt these protocols for their specific synthetic contexts.
Introduction: The Analytical Imperative
Bis(2-bromobenzyl)amine hydrochloride is a secondary amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.[1] Its structure, featuring two brominated aromatic rings, offers specific reactive handles and spectroscopic characteristics. The success of any synthesis utilizing this intermediate—be it N-alkylation, acylation, or a transition-metal-catalyzed coupling reaction—hinges on the ability to accurately monitor the consumption of the starting material and the emergence of the desired product.[2][3]
Effective reaction monitoring is not merely a qualitative check for completion; it is a quantitative discipline that informs kinetics, mechanism, and the generation of process-related impurities. A poorly monitored reaction can lead to low yields, difficult purifications, and ambiguous results. This guide presents a multi-modal strategy, leveraging the distinct advantages of several analytical techniques to provide a comprehensive picture of the reaction's progress.[4]
Physicochemical Properties & Analytical Strategy
The molecular structure of Bis(2-bromobenzyl)amine hydrochloride dictates the optimal analytical approaches.
| Property | Value / Characteristic | Analytical Implication |
| Chemical Structure | Two bromobenzyl groups attached to a secondary amine, supplied as a hydrochloride salt. | The presence of the amine group makes the molecule's chromatographic behavior pH-dependent. The salt form ensures solubility in polar solvents. |
| Molecular Formula | C₁₄H₁₄Br₂N · HCl | |
| Molecular Weight | 396.44 g/mol | The high molecular weight and polarity suggest low volatility, making HPLC a more direct analytical choice than GC. |
| Solubility | Soluble in polar organic solvents like methanol. | Simplifies sample preparation for Reverse-Phase HPLC and NMR analysis. |
| Key Functional Groups | Aromatic Rings: Strong UV chromophores. Secondary Amine (N-H): Provides a unique handle for IR and NMR spectroscopy. Bromine Atoms: Create a distinct isotopic pattern (¹⁹Br/⁸¹Br) in mass spectrometry. | HPLC: UV detection is highly effective. NMR: The N-H proton signal and adjacent benzylic protons are excellent reporters of chemical transformation. MS: The M, M+2, M+4 isotopic signature provides definitive identification. |
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Causality: For non-volatile and thermally labile compounds like Bis(2-bromobenzyl)amine, HPLC is the premier technique for quantitative analysis.[4][5] We utilize Reverse-Phase HPLC (RP-HPLC), where the analyte partitions between a polar mobile phase and a non-polar stationary phase (typically C18). The hydrochloride salt is polar and would elute quickly. To achieve good retention and sharp, symmetrical peaks, we modify the mobile phase with an acid like formic acid. This suppresses the ionization of any free base form and ensures consistent interaction with the stationary phase, providing robust and reproducible quantification.[6]
Protocol 1: RP-HPLC Method for Reaction Monitoring
This protocol establishes a baseline for monitoring the conversion of Bis(2-bromobenzyl)amine hydrochloride to a hypothetical, less polar product.
1. Sample Preparation: a. At designated time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of mobile phase A (see table below) in an HPLC vial. This prevents further reaction. c. Vortex the vial for 10 seconds to ensure homogeneity. The sample is now ready for injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Industry standard for separating aromatic, moderately polar compounds. Provides excellent resolution and durability.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase. Formic acid ensures protonation of the amine for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase. Acetonitrile is a common, effective solvent for eluting non-polar compounds. |
| Gradient Program | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. | The gradient allows for the elution of both the polar starting material and potentially non-polar products within a reasonable timeframe.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection | UV-Vis Detector at 254 nm | The aromatic rings in the analyte exhibit strong absorbance at this wavelength, ensuring high sensitivity.[6] |
| Injection Volume | 5 µL | A small volume to prevent column overloading and peak distortion. |
3. Data Analysis: a. Identify the peaks for the starting material and product(s) based on their retention times (established by running standards). b. Integrate the peak area for each component. c. Calculate the percent conversion by monitoring the decrease in the starting material's peak area relative to the total area of all relevant peaks.
Visualization: HPLC Workflow
Caption: Workflow for HPLC-based reaction monitoring.
GC-MS: A Tool for Volatile Byproducts and Structural Confirmation
Expertise & Causality: While HPLC is superior for the primary analysis of the parent compound, GC-MS excels at identifying volatile or semi-volatile impurities and byproducts that might not be observed by HPLC.[7] Furthermore, the mass spectrometer provides definitive structural information. A key feature of Bis(2-bromobenzyl)amine is its two bromine atoms. Natural bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a highly characteristic isotopic pattern in the mass spectrum (M, M+2, M+4 peaks with a ~1:2:1 intensity ratio), which acts as an unmistakable fingerprint for bromine-containing fragments.[7]
Protocol 2: GC-MS Method for Byproduct Analysis
This protocol is designed to identify potential side-products, such as those arising from de-bromination or fragmentation.
1. Sample Preparation: a. Withdraw a 100 µL aliquot from the reaction mixture. b. Dilute with 1 mL of ethyl acetate. c. Add 1 mL of saturated sodium bicarbonate solution to neutralize the HCl salt and extract the free amine into the organic layer. d. Vortex for 30 seconds, then allow the layers to separate. e. Transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water. f. Transfer the dried organic solution to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A robust, low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min. | A standard temperature program to separate compounds with varying boiling points. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range of the parent compound and its fragments. |
NMR Spectroscopy: Real-Time, Non-Invasive Monitoring
Expertise & Causality: NMR spectroscopy offers an unparalleled, non-destructive window directly into the reaction mixture, providing real-time structural information without the need for quenching or workup.[8][9] For Bis(2-bromobenzyl)amine, ¹H NMR is particularly informative. We can monitor the disappearance of the N-H proton signal (a broad singlet) and observe shifts in the benzylic protons (-CH₂-) adjacent to the nitrogen as the electronic environment changes upon product formation. This technique is inherently quantitative, as the signal integral is directly proportional to the number of protons.[8]
Protocol 3: Conceptual ¹H NMR Reaction Monitoring
This protocol describes the general approach, which can be adapted for a standard NMR spectrometer or a dedicated benchtop process NMR system.
1. Sample Preparation: a. In an NMR tube, dissolve the Bis(2-bromobenzyl)amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) that will also serve as the reaction solvent. b. Add a known quantity of an internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene). c. Acquire an initial spectrum (t=0). d. Add the other reactant(s) to the NMR tube, mix, and place it in the spectrometer.
2. Data Acquisition: a. Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes). b. Key signals to monitor are:
- N-H proton: A broad singlet that will decrease in intensity. Its chemical shift is highly dependent on solvent and concentration.[10]
- Benzylic CH₂ protons: A singlet or multiplet whose chemical shift will change upon reaction at the nitrogen center.[11]
- Aromatic protons: May show subtle shifts depending on the reaction.
3. Data Analysis: a. Calibrate all spectra to the internal standard. b. Integrate the characteristic signal of the starting material and the emerging signal of the product. c. Plot the relative integrals over time to generate a reaction kinetic profile.
Visualization: NMR Monitoring Logic
Sources
- 1. Actylis - Bis-(2-Chloroethyl)-Amine HCL - Catalyst - API Intermediate [solutions.actylis.com]
- 2. Dibenzylamine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Magritek [magritek.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Amines [sites.science.oregonstate.edu]
Application Notes & Protocols: Bis(2-bromobenzyl)amine Hydrochloride as a Versatile Precursor in Polymer Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Bis(2-bromobenzyl)amine hydrochloride as a foundational building block in materials science, with a specific focus on the synthesis of novel conjugated polymers.
Introduction: A Strategic Building Block
Bis(2-bromobenzyl)amine hydrochloride is a symmetrically substituted secondary amine salt characterized by two key reactive functionalities: a central secondary amine and two terminal aryl bromide groups.[1][2][3] This unique arrangement makes it an exceptionally valuable A2-type monomer for step-growth polymerization. The hydrochloride form ensures stability for storage and handling, while the free amine can be readily generated for subsequent reactions.[1][2][4]
The primary strategic value of this molecule lies in its potential to form polymers containing the iminodibenzyl core structure. Iminodibenzyl and its derivatives are crucial components in pharmaceuticals and high-performance polymers, such as polyimides and polyamides.[5][6] By employing metal-catalyzed cross-coupling reactions, Bis(2-bromobenzyl)amine can be polymerized to create materials with intriguing electronic, optical, and thermal properties.
Physicochemical Properties
A clear understanding of the monomer's properties is essential for successful experimental design.
| Property | Value | Source |
| CAS Number | 336615-45-3 | [1][2][7] |
| Molecular Formula | C₁₄H₁₃Br₂N · HCl | [1][7] |
| Molecular Weight | 391.53 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | ~210-215 °C | [4] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Room temperature, under inert atmosphere | [1][2][8] |
Core Reactivity and Application Rationale
The utility of Bis(2-bromobenzyl)amine hydrochloride stems from its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites on the Bis(2-bromobenzyl)amine molecule.
Application: Synthesis of Poly(iminodibenzyl) via Yamamoto Homocoupling
A primary application in materials science is the synthesis of conjugated polymers. The Yamamoto-type homocoupling of the aryl bromide moieties offers a direct route to poly(iminodibenzyl)-type structures. This reaction utilizes a Ni(0) catalyst, typically generated in situ, to form carbon-carbon bonds between monomer units, resulting in a polymer with a conjugated backbone.
Experimental Workflow Overview
The process involves three main stages: monomer preparation, polymerization, and polymer purification. Each step is critical for achieving a high-quality material with desirable molecular weight and low polydispersity.
Sources
- 1. Bis(2-bromobenzyl)amine hydrochloride | 336615-45-3 [sigmaaldrich.com]
- 2. Bis(2-bromobenzyl)amine hydrochloride | 336615-45-3 [sigmaaldrich.com]
- 3. PubChemLite - Bis(2-bromobenzyl)amine hydrochloride (C14H13Br2N) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. 336615-45-3|Bis(2-bromobenzyl)amine hydrochloride|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(2-bromobenzyl)amine Hydrochloride
Welcome to the dedicated technical support resource for the synthesis of Bis(2-bromobenzyl)amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and practical, field-tested experience to empower you to overcome common synthetic challenges.
Introduction
The synthesis of symmetrical secondary amines, such as Bis(2-bromobenzyl)amine, presents a classic challenge in organic chemistry: controlling the reactivity of the amine product to prevent over-alkylation. The primary amine starting material, 2-bromobenzylamine, reacts with an alkylating agent (in this case, another molecule of a 2-bromobenzyl derivative, likely formed in situ or used as a starting material) to form the desired secondary amine. However, this secondary amine product is often more nucleophilic than the starting primary amine, leading to a facile second alkylation to form an undesired tertiary amine. This competitive reaction pathway is a primary cause of reduced yields and purification difficulties.
This guide will provide a comprehensive framework for understanding and mitigating these challenges, enabling you to consistently achieve high yields of Bis(2-bromobenzyl)amine hydrochloride.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Bis(2-bromobenzyl)amine hydrochloride.
Q1: Why is my yield of Bis(2-bromobenzyl)amine hydrochloride consistently low?
Low yields are most commonly attributed to over-alkylation, incomplete reaction, or loss of product during workup and purification.
Possible Cause 1: Over-alkylation to Tertiary Amine
-
Explanation: The secondary amine product, Bis(2-bromobenzyl)amine, is more nucleophilic than the starting 2-bromobenzylamine. This makes it a better nucleophile, leading to a subsequent reaction with the 2-bromobenzyl electrophile to form the tertiary amine, Tris(2-bromobenzyl)amine.
-
Solutions:
-
Stoichiometric Control: Use a significant excess of the primary amine (2-bromobenzylamine) relative to the alkylating agent (e.g., 2-bromobenzyl bromide). This statistically favors the reaction of the alkylating agent with the more abundant primary amine. A molar ratio of 3:1 (primary amine to alkylating agent) is a good starting point.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture containing the primary amine and a base. This maintains a low concentration of the alkylating agent, further favoring reaction with the primary amine.
-
Choice of Base: A carefully selected base can modulate the reactivity. A hindered or mild base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often preferred over strong bases like sodium hydride, as it is less likely to fully deprotonate the secondary amine, reducing its nucleophilicity.
-
Possible Cause 2: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor solubility of reactants.
-
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (typically the alkylating agent) is a good indicator of completion.
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote over-alkylation. A moderate temperature (e.g., 60-80°C) is often a good compromise.[2]
-
Solvent Choice: Ensure your reactants are fully dissolved. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally good choices for N-alkylation reactions.[2]
-
Possible Cause 3: Product Loss During Workup
-
Explanation: The hydrochloride salt has some water solubility. Excessive washing with aqueous solutions can lead to product loss.
-
Solutions:
-
Minimize Aqueous Washes: After quenching the reaction, minimize the volume and number of aqueous washes.
-
Brine Wash: Use a saturated sodium chloride (brine) solution for the final aqueous wash to reduce the solubility of the organic product in the aqueous layer.
-
Back-Extraction: If significant product loss is suspected, back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Q2: I am observing a significant amount of a higher molecular weight impurity. How can I identify and minimize it?
This is a classic sign of over-alkylation.
-
Identification: The primary suspect is the tertiary amine, Tris(2-bromobenzyl)amine. This can be confirmed by LC-MS, which will show a mass corresponding to this structure. 1H NMR of the crude product may also show characteristic signals for the tertiary amine, although they may overlap with the desired product's signals.
-
Minimization Strategies:
-
Employ a significant excess of 2-bromobenzylamine. This is the most effective strategy.
-
Use a less polar solvent. In some cases, a less polar solvent can disfavor the formation of the more polar tertiary amine salt.
-
Optimize the base. As mentioned previously, a milder, more hindered base can help to selectively deprotonate the primary amine.
-
Q3: My final product is difficult to purify by recrystallization. What are my options?
Purification challenges often arise from the presence of impurities with similar physical properties to the desired product.
-
Problem: Oily Product: If the hydrochloride salt oils out during recrystallization, it may be due to the presence of impurities or residual solvent.
-
Solution: Try a different recrystallization solvent system. A mixture of solvents, such as ethanol/diethyl ether or methanol/ethyl acetate, can be effective. Adding the anti-solvent slowly at a low temperature can promote crystal formation.
-
-
Problem: Co-crystallization of Impurities: The starting material or the tertiary amine byproduct may co-crystallize with the desired product.
-
Solution 1: Column Chromatography of the Free Base: Before converting to the hydrochloride salt, purify the crude free base (Bis(2-bromobenzyl)amine) using silica gel column chromatography. The less polar secondary amine should separate from the more polar primary amine starting material and the potentially less polar tertiary amine. After obtaining the pure free base, convert it to the hydrochloride salt.
-
Solution 2: Acid-Base Extraction: Perform a careful acid-base workup. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The primary, secondary, and tertiary amines will be extracted into the aqueous layer as their hydrochloride salts. Then, carefully basify the aqueous layer to a specific pH. The pKa difference between the primary, secondary, and tertiary amines might allow for selective extraction back into an organic solvent at different pH values, although this can be challenging.
-
Q4: The reaction seems to stall and does not go to completion. What can I do?
-
Possible Cause: Inactivation of the Alkylating Agent: Benzyl bromides can be susceptible to hydrolysis if water is present in the reaction mixture.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.
-
-
Possible Cause: Poor Solubility of the Base: If using a solid base like potassium carbonate, ensure it is finely powdered and the reaction mixture is stirred vigorously to maximize the surface area.
-
Solution: Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the solid base and the dissolved reactants.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction mechanism for the formation of Bis(2-bromobenzyl)amine?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine (2-bromobenzylamine) acts as a nucleophile, and the alkylating agent (2-bromobenzyl bromide) is the electrophile. A base is used to deprotonate the primary amine, increasing its nucleophilicity.
Q2: Can I use 2-bromobenzyl chloride instead of 2-bromobenzyl bromide?
Yes, 2-bromobenzyl chloride can be used. However, benzyl bromides are generally more reactive than benzyl chlorides in SN2 reactions, so the reaction with the chloride may require longer reaction times or higher temperatures.
Q3: What is the purpose of converting the final product to the hydrochloride salt?
There are several reasons for this:
-
Ease of Handling: The free base, Bis(2-bromobenzyl)amine, is likely an oil or a low-melting solid, which can be difficult to handle and purify. The hydrochloride salt is typically a stable, crystalline solid with a defined melting point, making it easier to isolate, purify by recrystallization, and weigh accurately.[4][5]
-
Increased Stability: Amine salts are generally more stable and have a longer shelf life than their corresponding free bases, which can be susceptible to air oxidation.
-
Improved Solubility: For certain applications, particularly in biological assays, the hydrochloride salt may have better aqueous solubility.
Q4: How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): This is the most common method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any byproducts. The product, being a secondary amine, will be less polar than the primary amine starting material and will have a higher Rf value. The tertiary amine byproduct will be even less polar, with a still higher Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information by confirming the mass of the components in the reaction mixture, allowing for the unambiguous identification of the starting material, product, and over-alkylation product.
Q5: Are there any safety precautions I should be aware of?
-
2-Bromobenzyl Bromide: This is a lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and acetonitrile are toxic and should be handled with care in a fume hood.
-
Bases: Handle all bases with appropriate care, as they can be corrosive.
Experimental Protocols
Protocol 1: Synthesis of Bis(2-bromobenzyl)amine (Free Base)
This protocol is adapted from general procedures for the synthesis of symmetrical dibenzylamines and is optimized to favor the formation of the secondary amine.[2]
Materials:
-
2-Bromobenzylamine (3.0 equivalents)
-
2-Bromobenzyl bromide (1.0 equivalent)
-
Anhydrous potassium carbonate (K2CO3), finely powdered (3.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzylamine (3.0 eq.) and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate (3.0 eq.) to the solution.
-
In a separate flask, dissolve 2-bromobenzyl bromide (1.0 eq.) in a small amount of anhydrous DMF.
-
Add the 2-bromobenzyl bromide solution dropwise to the stirred mixture of the amine and base over a period of 30-60 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the 2-bromobenzyl bromide.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Bis(2-bromobenzyl)amine free base.
Protocol 2: Purification and Conversion to Hydrochloride Salt
Purification of the Free Base (Optional, but Recommended):
-
Purify the crude free base by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure Bis(2-bromobenzyl)amine.
Conversion to the Hydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any excess HCl.
-
Dry the solid under vacuum to obtain pure Bis(2-bromobenzyl)amine hydrochloride.
Recrystallization:
-
If further purification is needed, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether.[4]
Data Presentation
The following table summarizes the effect of different bases on the selectivity of N-alkylation of benzylamine, which is a useful guide for optimizing the synthesis of Bis(2-bromobenzyl)amine.
| Base | Solvent | Temperature (°C) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) | Reference |
| K2CO3 | DMF | 80 | High | Low | Adapted from[2] |
| Cs2CO3 | DMF | 25 | High | Very Low | General principle |
| NaH | THF | 25 | Moderate | High | General principle |
| Et3N | CH2Cl2 | 25 | Moderate | Moderate | General principle |
Note: Yields are qualitative and intended for comparative purposes. Actual yields will depend on specific reaction conditions.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of Bis(2-bromobenzyl)amine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield issues.
Relationship Between Experimental Parameters
Sources
Technical Support Center: Purification of Bis(2-bromobenzyl)amine Hydrochloride
Welcome to the technical support center for the purification of Bis(2-bromobenzyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.
Understanding the Compound: Bis(2-bromobenzyl)amine Hydrochloride
Bis(2-bromobenzyl)amine hydrochloride (C₁₄H₁₄Br₂N·HCl) is a white crystalline powder soluble in water and some organic solvents.[1] It is commonly synthesized by reacting 2-bromobenzaldehyde with benzylamine or 2-bromobenzyl bromide with benzylamine, followed by treatment with hydrochloric acid. Understanding the synthetic route is crucial as it informs the potential impurity profile.
Potential Impurities:
-
Unreacted Starting Materials: 2-bromobenzaldehyde, 2-bromobenzyl bromide, or benzylamine.
-
Over-alkylation Products: Tribenzylamine and other poly-benzylated species.
-
Oxidation and Condensation Products: Impurities arising from the degradation of starting materials or the final product.[2]
-
Residual Solvents: Solvents used during the synthesis and workup.
The primary and most effective method for purifying Bis(2-bromobenzyl)amine hydrochloride is recrystallization . This technique leverages the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[3]
Core Purification Protocol: Recrystallization
This section provides a detailed, step-by-step protocol for the recrystallization of Bis(2-bromobenzyl)amine hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: Recrystallization of Bis(2-bromobenzyl)amine Hydrochloride
Objective: To purify crude Bis(2-bromobenzyl)amine hydrochloride by removing synthesis-related impurities.
Materials:
-
Crude Bis(2-bromobenzyl)amine hydrochloride
-
Ethanol (95% or absolute)
-
Deionized Water (if necessary)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude Bis(2-bromobenzyl)amine hydrochloride in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of 95% ethanol. For every 1 gram of crude product, start with 5-10 mL of ethanol.
-
Gently heat the mixture with stirring. The goal is to dissolve the solid completely at or near the boiling point of the solvent.
-
If the solid does not dissolve completely upon heating, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent, as this will reduce the final yield.[4]
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the desired product.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation: Solvent System Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Suitability for Bis(2-bromobenzyl)amine Hydrochloride | Rationale |
| Ethanol (95%) | Highly Recommended | Good solvency at elevated temperatures and reduced solubility upon cooling. The small amount of water can aid in dissolving the hydrochloride salt. |
| Methanol/Water | Recommended | Similar to ethanol, the water content enhances the solubility of the salt at high temperatures. The ratio can be optimized for best results. |
| Isopropanol | Possible Alternative | May require a larger volume of solvent. Solubility characteristics should be tested on a small scale first. |
| Water | Not Recommended as a single solvent | While the hydrochloride salt is water-soluble, the solubility may be too high even at low temperatures, leading to poor recovery. |
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the purification of Bis(2-bromobenzyl)amine hydrochloride.
Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.
A1:
-
Cause: The compound may be sparingly soluble in the chosen solvent, or there may be insoluble impurities present.
-
Solution:
-
Confirm Identity: First, ensure the material is indeed Bis(2-bromobenzyl)amine hydrochloride.
-
Solvent System Modification: If using ethanol, try adding a small amount of deionized water (e.g., in a 10:1 ethanol:water ratio) to the hot mixture. The increased polarity may help dissolve the hydrochloride salt.
-
Hot Filtration: If an insoluble solid remains, it is likely an impurity. Perform a hot filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.
-
Q2: No crystals form after the solution has cooled to room temperature and been placed in an ice bath.
A2:
-
Cause: The solution is likely not saturated, meaning too much solvent was added initially.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the solution to induce crystallization.
-
Reduce Solvent Volume: If the above methods fail, reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.
-
Add an Anti-solvent: A solvent in which the compound is insoluble can be added dropwise to the solution until it becomes cloudy, which indicates the onset of precipitation. For an ethanol solution, a less polar solvent like diethyl ether could be a suitable anti-solvent.
-
Q3: The recrystallized product is oily or forms a gum instead of crystals.
A3:
-
Cause: The presence of impurities can lower the melting point of the mixture, leading to oiling out. The cooling process may also be too rapid.
-
Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.
-
Solvent Change: The chosen solvent may not be appropriate. Try a different solvent system from the table above.
-
Purity of Crude Material: If the problem persists, the starting material may be highly impure. Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.
-
Q4: The final yield is very low.
A4:
-
Cause: Several factors can contribute to low yield:
-
Using too much solvent during dissolution.
-
Washing the crystals with solvent that is not ice-cold.
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Use Ice-Cold Wash: Always use ice-cold solvent to wash the crystals.
-
Optimize Hot Filtration: If performing a hot filtration, ensure all glassware is pre-heated to prevent the product from crashing out.
-
Second Crop of Crystals: The mother liquor (the filtrate after collecting the crystals) can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.
-
Q5: How can I assess the purity of my recrystallized product?
A5:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 210-215 °C) is a good indicator of purity.[4] Impurities will typically cause the melting point to be depressed and broader.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or byproducts indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the target compound from its impurities. A single, sharp peak for the desired compound is indicative of high purity.
Visualization of the Purification Workflow
The following diagram illustrates the logical steps and decision points in the purification of Bis(2-bromobenzyl)amine hydrochloride.
Caption: Purification workflow for Bis(2-bromobenzyl)amine hydrochloride.
References
-
ChemBK. Bis(2-bromobenzyl)amine hydrochloride. [Link]
-
Reddit. How to purify Benzylamine?[Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Recrystallization. [Link]
Sources
- 1. 336615-45-3|Bis(2-bromobenzyl)amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
Technical Support Center: Bis(2-bromobenzyl)amine Hydrochloride Synthesis
Introduction: The Temperature Tightrope in Secondary Amine Synthesis
The synthesis of Bis(2-bromobenzyl)amine, a key intermediate, is most commonly achieved via the nucleophilic substitution (SN2) reaction between 2-bromobenzylamine and 2-bromobenzyl bromide. The subsequent addition of hydrochloric acid yields the desired hydrochloride salt.[1] While seemingly straightforward, this N-alkylation is a classic example of a reaction where temperature control is paramount. The core challenge lies in balancing the reaction rate against the formation of undesirable byproducts.
This guide provides a structured, experience-based approach to troubleshooting and optimizing the reaction temperature, moving beyond simple protocol steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers during this synthesis.
Q1: My reaction is incredibly slow, and after 24 hours, I still have significant amounts of starting material. Should I just increase the heat?
A: This is the most frequent issue and is typically related to insufficient activation energy. While simply increasing the heat is tempting, it must be done methodically.
-
Causality: The SN2 reaction between the amine and the benzyl bromide has an energy barrier that must be overcome. At room temperature, the kinetic energy of the molecules may be insufficient for frequent, successful collisions, leading to a slow conversion rate. Many N-alkylation reactions require heating to proceed at a practical rate.[2]
-
Recommendation: Before making large temperature jumps, ensure other factors are optimal. Is your base strong enough to neutralize the HBr formed (e.g., K₂CO₃, Cs₂CO₃)?[2][3] Is your solvent appropriate (e.g., a polar aprotic solvent like acetonitrile or DMF)?[2][4] If these are correct, increase the temperature incrementally. A systematic approach, testing temperatures like 40 °C, 60 °C, and 80 °C, is advisable. A German patent on a similar synthesis found that exceeding 80 °C can lead to a drop in selectivity.[5]
Q2: My reaction went to completion, but my crude product shows a major impurity with a higher molecular weight by LC-MS. What is this, and how can I avoid it?
A: You are almost certainly observing over-alkylation, resulting in the formation of Tris(2-bromobenzyl)amine. This is the primary side reaction temperature influences.
-
Causality: Your product, Bis(2-bromobenzyl)amine, is a secondary amine. Secondary amines are often more nucleophilic than the primary amine starting material (2-bromobenzylamine).[6][7] Consequently, the product can compete with the starting material, reacting with another molecule of 2-bromobenzyl bromide. Higher temperatures accelerate all reactions, including this undesirable second alkylation.
-
Recommendation: This is a clear indication that your reaction temperature is too high.
-
Reduce Temperature: Lower the reaction temperature by 10-20 °C. This will disproportionately slow the over-alkylation reaction compared to the desired primary alkylation, improving selectivity.
-
Adjust Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the 2-bromobenzylamine can statistically favor the desired reaction and suppress the formation of the tertiary amine.[3]
-
Slow Addition: Adding the 2-bromobenzyl bromide slowly (e.g., via syringe pump) keeps its concentration low, minimizing the chance of it reacting with the product.[6]
-
Q3: The final product is dark brown, and my TLC plate shows multiple spots that are difficult to separate. What's causing this?
A: Product discoloration and multiple minor impurities often point towards thermal decomposition.
-
Causality: Benzylamine derivatives can be susceptible to degradation at elevated temperatures.[8] Likewise, benzyl bromides, particularly those with electron-withdrawing groups, can decompose or participate in side reactions when heated for prolonged periods. The bromide leaving group is excellent, making the benzylic carbon highly electrophilic and susceptible to various reactions.[4][9]
-
Recommendation: This is a strong signal to reduce the reaction temperature. If you require elevated temperatures for conversion, you may also need to shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also mitigate oxidative side reactions that contribute to color formation.
Visual Guide to Reaction Pathways
The following diagram illustrates the desired reaction and the critical over-alkylation side reaction influenced by temperature.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Guide: A Symptom-Based Approach
| Symptom Observed | Primary Probable Cause (Temperature-Related) | Recommended Actions & Rationale |
| Low Conversion (<80%) | Insufficient Thermal Energy: Reaction temperature is too low to overcome the activation energy barrier efficiently. | 1. Increase Temperature: Raise the temperature in 10-20 °C increments. 2. Extend Reaction Time: Monitor at the current temperature for a longer duration. 3. Verify Other Parameters: Confirm base and solvent are appropriate before concluding temperature is the sole issue.[2] |
| Significant Over-alkylation | Excessive Thermal Energy: High temperature is accelerating the secondary alkylation of the product. | 1. Decrease Temperature: This is the most effective solution. Reduce by 10-20 °C. 2. Modify Stoichiometry: Use a slight excess of the starting amine.[3] 3. Control Reagent Addition: Add the alkylating agent (2-bromobenzyl bromide) dropwise.[6] |
| Product Discoloration / Multiple Minor Spots | Thermal Decomposition: Starting materials or product are degrading due to excessive heat or prolonged reaction time at high temperatures. | 1. Lower Temperature: Drastically reduce the reaction temperature. 2. Shorten Reaction Time: Monitor closely and quench the reaction immediately upon completion. 3. Use Inert Atmosphere: Purge the reaction vessel with N₂ or Ar to prevent oxidation. |
Protocol: Systematic Temperature Optimization Study
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of pure Bis(2-bromobenzyl)amine hydrochloride while minimizing byproduct formation.
Methodology:
-
Setup: Prepare three identical reaction vessels (e.g., 25 mL round-bottom flasks) equipped with stir bars and reflux condensers. Label them: 40 °C, 60 °C, and 80 °C.
-
Reagent Preparation:
-
In each flask, add 2-bromobenzylamine (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Add anhydrous acetonitrile (volume sufficient to ensure stirring, e.g., 10 mL per gram of starting amine).
-
-
Inert Atmosphere: Purge each flask with nitrogen or argon for 5 minutes.
-
Reaction Initiation:
-
Place each flask in a pre-heated oil bath at its designated temperature (40, 60, or 80 °C).
-
Once the internal temperature has stabilized, add 2-bromobenzyl bromide (0.95 eq, to slightly favor the starting amine) to each flask.
-
-
Monitoring:
-
At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.
-
Analyze by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or LC-MS to monitor the consumption of starting materials and the formation of the product and byproduct.
-
-
Workup (after reaction completion or at 24h):
-
Cool the reaction mixtures to room temperature.
-
Filter to remove the K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis and Comparison:
-
Evaporate the solvent from the purified organic layers to obtain the crude free base.
-
Determine the mass and calculate the crude yield for each temperature.
-
Analyze the purity of each crude product by HPLC or ¹H NMR.
-
-
Salt Formation:
-
Dissolve the free base from the optimal condition in a minimal amount of a solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.
-
Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield Bis(2-bromobenzyl)amine hydrochloride.
-
Troubleshooting Workflow Diagram
If your initial experiment yields suboptimal results, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]
-
Bis(2-bromobenzyl)amine hydrochloride - Introduction. ChemBK. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. Available at: [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College. Available at: [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. Available at: [Link]
-
Factors affecting nucleophilic substitution reactions. Slideshare. Available at: [Link]
-
Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
Synthesis of Amines. Organic Chemistry | OpenStax. Available at: [Link]
-
Decomposition pathways of diphenylamine. ResearchGate. Available at: [Link]
-
Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Available at: [Link]
-
Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. PubMed. Available at: [Link]
-
synthesis of secondary amines. YouTube. Available at: [Link]
-
Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
- Preparation of halogenated primary amines. Google Patents.
-
SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management. Available at: [Link]
- Process for the preparation of benzylamine salts. Google Patents.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Technical Support Center: Recrystallization of Bis(2-bromobenzyl)amine Hydrochloride
Welcome to the technical support center for the purification of bis(2-bromobenzyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the recrystallization of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure you can achieve the highest purity for your material.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle lies in the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[1] For amine hydrochlorides, which are salts, the choice of solvent is critical due to their ionic nature and potential for hydrogen bonding.
Core Protocol: Recrystallization of Bis(2-bromobenzyl)amine Hydrochloride
While a definitive, universally optimized protocol for this specific compound is not widely published, the following procedure is based on established methods for analogous compounds, such as dibenzylamine hydrochloride and other substituted benzylamines.[2] This protocol provides a robust starting point for your experiments.
Experimental Workflow
Caption: A generalized workflow for the recrystallization of bis(2-bromobenzyl)amine hydrochloride.
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is the most critical parameter. For amine hydrochlorides, polar protic solvents are often a good starting point. Based on analogous compounds, an ethanol/water mixture is a promising system.[3][4] Isopropanol is also a viable option. A systematic approach to solvent screening is detailed in the FAQ section.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude bis(2-bromobenzyl)amine hydrochloride. Add a small portion of the selected solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue.
-
Causality: The boiling point of the solvent may be too high, or the solution may be too concentrated.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary solvent to decrease the saturation point.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Consider switching to a lower-boiling point solvent system.
-
Q: I have a very low yield of crystals. How can I improve it?
A: A low yield can be due to several factors.
-
Causality:
-
Using too much solvent during dissolution.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
If too much solvent was added, you can evaporate some of it by gently boiling the solution.
-
Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.
-
To minimize premature crystallization during hot filtration, use a pre-heated funnel and flask.
-
Consider using a different solvent system where the compound has lower solubility at cold temperatures.
-
Q: My crystals are colored/still appear impure after recrystallization. What went wrong?
A: This indicates that the chosen solvent system is not effectively separating the impurities.
-
Causality:
-
The impurities have similar solubility properties to your target compound in the chosen solvent.
-
The solution cooled too quickly, trapping impurities in the crystal lattice.
-
-
Solution:
-
Perform a second recrystallization.
-
If the impurity is colored, add a small amount of activated charcoal to the hot solution before filtration.
-
Ensure the solution cools slowly to allow for selective crystallization.
-
Try a different solvent system. Sometimes a preliminary wash of the crude solid with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold acetone or ethyl acetate) can be effective before recrystallization.[5]
-
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: The solution is likely supersaturated.
-
Causality: The solution is too dilute, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
-
Reduce solvent volume: If induction methods fail, you may have used too much solvent. Gently boil off some of the solvent and try to cool the solution again.
-
Add an anti-solvent: If using a single solvent, you can try adding a miscible solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal solvent should have the following properties:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
The solvent should not react with the compound.
-
It should be volatile enough to be easily removed from the crystals.
A systematic approach is to test the solubility of a small amount of your crude material in a range of solvents at room temperature and upon heating. Good candidates for bis(2-bromobenzyl)amine hydrochloride would include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Water
-
Mixtures of the above (e.g., Ethanol/Water, Isopropanol/Water)
-
Acetone (may be better for washing)[5]
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid (cloudy). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: What are the safety precautions I should take?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
When heating flammable organic solvents, use a steam bath or a heating mantle, never an open flame.
-
Be aware of the specific hazards of the solvents and reagents you are using by consulting their Safety Data Sheets (SDS).
Data Summary
| Compound | Potential Solvent Systems | Key Considerations | Reference |
| Dibenzylamine Hydrochloride | Ethanol | A good starting point due to structural similarity. | [2] |
| p-Bromobenzylamine Hydrochloride | Water/Acetone | Initial precipitation from an aqueous solution, followed by an acetone wash to remove impurities. | [5] |
| General Amine Hydrochlorides | Alcohol/Water Mixtures | Commonly used for benzylamine salts. | [3][4] |
| General Amine Hydrochlorides | Isopropanol | Sometimes preferred over ethanol as it may offer a better solubility profile. | [6] |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (1998). DE19811092A1 - Process for the preparation of benzylamine salts.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Velcicky, J., et al. (2016). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. PMC - NIH. Retrieved from [Link]
-
Dobado, J.A. (2023). Preparation of dibenzylamine hydrochloride. Chemistry Online. Retrieved from [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
-
Ganesan, A., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved from [Link]
-
Chu, L., et al. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Chu Lab @ Tsinghua University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diarylmethylamine synthesis by C-C coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Bromobenzylamine. Retrieved from [Link]
-
Journal of Chemical Crystallography. (2006). Synthesis and structural studies of tris-2-chlorobenzylamine and tris-2-bromobenzylamine. Retrieved from [Link]
- Google Patents. (1998). GB2323087A - Process for preparing Benzylamine salts.
-
ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Bromobenzyl bromide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Bromobenzylamine. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 5. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 6. Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in chromatography of benzylamines
Welcome to the technical support center for troubleshooting chromatographic issues related to benzylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly peak tailing, encountered during the analysis of this class of compounds. My aim is to provide not just solutions, but a deeper understanding of the underlying chromatographic principles to empower you in your method development and routine analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for benzylamine analysis?
A1: Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, resembling a Gaussian distribution. For quantitative analysis, a USP tailing factor (Tf) between 0.9 and 1.2 is considered ideal, while a value greater than 1.5 indicates significant tailing that requires attention.[2][3]
Peak tailing is problematic because it can:
-
Reduce the resolution between adjacent peaks.[3]
-
Lead to inaccurate peak integration and, consequently, imprecise quantification.[3]
-
Indicate suboptimal interaction between the analyte and the stationary phase.
Benzylamines are particularly susceptible to peak tailing in reversed-phase HPLC due to their basic nature.[1][3] The primary amine group in benzylamines can engage in undesirable secondary interactions with the stationary phase, leading to this peak asymmetry.[1][3]
Q2: What are the primary chemical causes of peak tailing for benzylamines?
A2: The most significant contributor to peak tailing for basic compounds like benzylamines is the interaction with residual silanol groups on silica-based stationary phases.[1][2][3] Here's a breakdown of the mechanism:
-
Silanol Interactions: Reversed-phase columns are commonly packed with silica particles that have been chemically modified with hydrophobic alkyl chains (e.g., C18). However, the synthesis is never perfect, leaving some unreacted, polar silanol groups (Si-OH) on the silica surface.[4][5] These silanol groups are acidic and can exist in an ionized state (Si-O-), particularly at mid-range pH values.[2][3]
-
Analyte Ionization: Benzylamine has a pKa of approximately 9.33.[6][7][8][9][10] This means that at a pH below ~9.3, the primary amine group will be protonated (positively charged).
-
Secondary Retention Mechanism: The positively charged benzylamine molecules can then interact electrostatically with the negatively charged silanol groups.[11][12][13] This strong, secondary interaction retains some analyte molecules longer than those interacting solely with the non-polar stationary phase, resulting in a "tail" on the peak.[1]
This interplay between the analyte and the stationary phase is a primary focus for troubleshooting.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH to Mitigate Tailing
One of the most powerful tools to control peak shape for ionizable compounds like benzylamines is the mobile phase pH.[14][15][16]
Q3: How does adjusting the mobile phase pH improve the peak shape of benzylamines?
A3: By controlling the mobile phase pH, you can suppress the ionization of either the analyte or the residual silanol groups, thereby minimizing the problematic secondary interactions.[17]
-
Low pH (e.g., pH < 3): At a low pH, the high concentration of protons in the mobile phase will protonate the silanol groups (Si-OH), neutralizing their negative charge.[1][3] This prevents the electrostatic interaction with the protonated benzylamine molecules. While this is a common and effective strategy, be mindful of the pH limitations of your column to avoid damaging the stationary phase.[14]
-
High pH (e.g., pH > 10): At a high pH (well above the pKa of benzylamine), the benzylamine will be in its neutral, unprotonated form. This eliminates the positive charge on the analyte, preventing its electrostatic interaction with any ionized silanols. This approach can lead to excellent peak shape and increased retention.[16][18] However, it is crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[14]
Experimental Protocol: pH Optimization Study
-
Determine the pKa of your benzylamine analyte. For benzylamine itself, it is ~9.33.[6][7][8][9][10]
-
Prepare a series of mobile phases with buffered pH values. For example, you could test pH 2.5, 3.5, 7.0, 9.0, and 10.5. Ensure you use a suitable buffer for each pH range (e.g., phosphate, formate, or acetate at low pH; ammonium bicarbonate or borate at high pH).[14]
-
Equilibrate the column with each mobile phase for a sufficient time before injecting your sample.
-
Inject the benzylamine standard and observe the peak shape and retention time at each pH.
-
Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) and adequate retention.
The following table summarizes the expected outcomes of pH adjustments:
| Mobile Phase pH | Expected Benzylamine State | Expected Silanol State | Interaction Potential | Expected Peak Shape |
| < 3 | Protonated (Cationic) | Neutral (Protonated) | Low | Improved |
| 3 - 7 | Protonated (Cationic) | Ionized (Anionic) | High | Poor (Tailing) |
| > 10 | Neutral | Ionized (Anionic) | Low | Improved |
Guide 2: Strategic Column Selection and Mobile Phase Additives
If pH optimization alone is insufficient, the choice of column and the use of mobile phase additives can provide significant improvements.
Q4: What type of HPLC column is best for analyzing benzylamines?
A4: Modern HPLC columns offer advanced features to minimize silanol interactions:
-
High-Purity Silica: Columns packed with high-purity silica have a lower concentration of acidic metal contaminants, which can exacerbate tailing.
-
End-Capped Columns: These columns have their residual silanol groups chemically derivatized with a small, non-polar group (e.g., trimethylsilyl).[4] This "end-capping" sterically hinders the benzylamine from interacting with the silanols.
-
Hybrid Particle Columns: Columns with hybrid silica-polymer particles often exhibit better pH stability and reduced silanol activity, making them suitable for a wider pH range.
-
Columns with Embedded Polar Groups: Some stationary phases have a polar group embedded within the alkyl chain. This can help to shield the analyte from residual silanols and improve peak shape.
Q5: When should I consider using mobile phase additives or ion-pairing reagents?
A5: When pH and column selection are not enough, additives can be a powerful tool.
-
Mobile Phase Modifiers (Silanol Blockers): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be very effective.[4][19] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively "masking" them from the larger benzylamine analyte.[11][20] This reduces the secondary interactions and improves peak shape. A typical concentration for TEA is 0.1-0.5% (v/v).
-
Ion-Pairing Reagents: Ion-pairing chromatography is another technique for retaining and separating ionic compounds on a reversed-phase column.[21][22] An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase.[22] This reagent has a hydrophobic tail that adsorbs to the stationary phase and a charged head that can form an ion-pair with the oppositely charged analyte. This neutralizes the analyte's charge and allows for its retention by the non-polar stationary phase. While effective, this technique can lead to long column equilibration times and potential for ion suppression in mass spectrometry.[23][24][25]
Troubleshooting Workflow Diagram
Caption: A stepwise decision tree for troubleshooting peak tailing in benzylamine chromatography.
Guide 3: Addressing Physical and System-Related Issues
While chemical interactions are often the primary culprit, physical issues within the HPLC system can also contribute to peak tailing.
Q6: Could my HPLC system itself be causing the peak tailing?
A6: Yes, it's possible. If you observe tailing for all peaks in your chromatogram, not just the benzylamine, it's likely a system issue.[26] Potential causes include:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[3] Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Leaking Fittings: A loose fitting can cause sample to diffuse into the mobile phase stream in a non-uniform way, leading to peak distortion.[3]
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the column, causing tailing or split peaks for all analytes.[26] If a blockage is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue.[26] Otherwise, the column may need to be replaced.[3]
Interaction Mechanism Diagram
Caption: Chemical interactions leading to peak tailing and mitigation strategies.
References
-
Control pH During Method Development for Better Chromatography. Agilent.
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
-
Troubleshooting peak tailing in HPLC analysis of benzamides. Benchchem.
-
TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
-
Benzylamine. Wikipedia.
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ScienceDirect.
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Chromatography Online.
-
Interaction of amine with the silanol group and its contribution to the silanization. ResearchGate.
-
Peak Tailing in HPLC. Element Lab Solutions.
-
Peak tailing due to silanol interaction?. Chromatography Forum.
-
A Look at Column Choices. Agilent.
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
-
Benzylamine | C6H5CH2NH2. PubChem - NIH.
-
100-46-9, Benzylamine Formula. ECHEMI.
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
-
HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
-
How to Reduce Peak Tailing in HPLC?. Phenomenex.
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX.
-
Benzylamine | 100-46-9. ChemicalBook.
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
-
The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Journal of Chromatographic Science.
-
Which column for basic analytes. Chromatography Forum.
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications.
-
Troubleshooting GC peak shapes. Element Lab Solutions.
-
HPLC Peak Tailing. Axion Labs.
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
-
Benzylamine|High-Purity Research Reagent. Benchchem.
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF. ResearchGate.
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube.
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation.
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum.
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Preventing degradation of Bis(2-bromobenzyl)amine hydrochloride in solution
Welcome to the technical support resource for Bis(2-bromobenzyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
Bis(2-bromobenzyl)amine hydrochloride (C₁₄H₁₃Br₂N·HCl) is a secondary amine salt used as an intermediate in organic synthesis for various applications, including the development of pharmaceuticals and other bioactive molecules.[1] As with many amine hydrochlorides, ensuring its stability in solution is critical for the accuracy and reproducibility of experimental results. Degradation can lead to the formation of impurities, loss of potency, and misleading data. This guide provides a framework for understanding and mitigating the degradation of Bis(2-bromobenzyl)amine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Bis(2-bromobenzyl)amine hydrochloride in solution?
A1: The degradation of Bis(2-bromobenzyl)amine hydrochloride in solution is primarily influenced by several factors:
-
pH: The pH of the solution is a critical factor. Basic conditions can deprotonate the amine hydrochloride, leading to the free amine, which may be less stable and more susceptible to oxidation and other reactions.[2][3][4] Conversely, strongly acidic conditions might catalyze hydrolysis, although this is less common for simple amines compared to esters or amides.[5]
-
Presence of Oxidizing Agents: The compound can be susceptible to oxidation, a common degradation pathway for amines.[6] The presence of dissolved oxygen or other oxidizing agents in the solvent can promote the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical reactions, including degradation pathways.[6][7] Therefore, storing solutions at elevated temperatures for extended periods should be avoided.
-
Solvent Choice: The choice of solvent can impact stability. Protic solvents like alcohols may be incompatible under certain conditions.[2] Additionally, the purity of the solvent is important, as impurities could act as catalysts for degradation.
Q2: I observe a color change in my stock solution of Bis(2-bromobenzyl)amine hydrochloride over time. What could be the cause?
A2: A color change, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the formation of oxidized species or other chromophoric byproducts. The likely cause is exposure to air (oxidation) and/or light. To mitigate this, it is recommended to prepare fresh solutions, store them protected from light in amber vials, and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before use to minimize dissolved oxygen.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Bis(2-bromobenzyl)amine hydrochloride is soluble in water and some organic solvents.[1] For aqueous applications, the use of a slightly acidic buffer (e.g., pH 3-5) can enhance stability by keeping the amine protonated and less susceptible to oxidation.[7] For organic synthesis, aprotic solvents of high purity are generally preferred. The choice of solvent will ultimately depend on the specific experimental requirements. It is advisable to test the stability of the compound in the chosen solvent system under the experimental conditions if it will be stored for an extended period.
Q4: How should I store solutions of Bis(2-bromobenzyl)amine hydrochloride?
A4: Based on general best practices for amine hydrochlorides and related compounds, solutions should be stored under the following conditions:
-
Temperature: Refrigerate when possible.[2]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture, as the compound can be hygroscopic.[8]
Q5: Can I use a basic buffer to dissolve Bis(2-bromobenzyl)amine hydrochloride?
A5: It is strongly advised to avoid basic conditions. The safety data sheets explicitly list bases as an incompatible material.[2] A basic pH will neutralize the hydrochloride salt, forming the free secondary amine. The free amine is generally more reactive and prone to degradation, particularly through oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low or inconsistent assay results. | Degradation of the compound in solution. | 1. Prepare fresh solutions: Avoid using old stock solutions. 2. Control pH: If using aqueous solutions, ensure the pH is slightly acidic. 3. Protect from light and air: Store solutions in amber vials and consider purging with an inert gas. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Characterize degradation products: If possible, use mass spectrometry to identify the new peaks. This can provide insight into the degradation pathway. 2. Implement preventative measures: Follow the storage and handling recommendations outlined in this guide. |
| Precipitate forms in an aqueous solution. | Change in pH leading to the formation of the less soluble free amine, or reaction with buffer components. | 1. Check and adjust pH: Ensure the pH of the solution has not shifted to the basic range. 2. Verify buffer compatibility: Test for insolubility in the chosen buffer system at the desired concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of Bis(2-bromobenzyl)amine hydrochloride with enhanced stability.
-
Prepare a 50 mM citrate buffer solution: Dissolve sodium citrate dihydrate and citric acid in high-purity water to achieve a final pH of 4.0. Filter the buffer through a 0.22 µm filter.
-
Degas the buffer: Sparge the citrate buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Weigh the compound: Accurately weigh the required amount of Bis(2-bromobenzyl)amine hydrochloride in a clean, dry vial.
-
Dissolve the compound: Add the degassed citrate buffer to the vial to achieve the final desired concentration of 10 mM. Mix gently until fully dissolved.
-
Storage: Store the solution in a tightly capped amber vial at 2-8°C. For long-term storage, flush the headspace of the vial with nitrogen or argon before sealing.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general framework for monitoring the stability of Bis(2-bromobenzyl)amine hydrochloride solutions over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
-
Prepare the solution: Prepare the solution of Bis(2-bromobenzyl)amine hydrochloride according to your experimental needs or using Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Inject this sample into the HPLC system to obtain the initial chromatogram.
-
Incubate and Sample: Store the stock solution under the desired conditions (e.g., 4°C, room temperature, 40°C). At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot, dilute as before, and inject into the HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage remaining. The appearance and growth of new peaks indicate degradation.
Visualizing Degradation and Prevention
Potential Degradation Pathways
The chemical structure of Bis(2-bromobenzyl)amine hydrochloride suggests susceptibility to oxidation. The secondary amine can be oxidized, and the benzylic positions may also be reactive.
Caption: Potential degradation pathways of Bis(2-bromobenzyl)amine hydrochloride.
Workflow for Ensuring Solution Stability
A systematic approach is crucial for maintaining the integrity of your solutions.
Caption: Recommended workflow for preparing and storing stable solutions.
References
-
Alfa Aesar. (2006). Safety Data Sheet: 2-Bromobenzylamine hydrochloride. [Link]
-
ChemBK. (2024). Bis(2-bromobenzyl)amine hydrochloride - Introduction. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Bis(2-bromobenzyl)amine hydrochloride. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]
-
Yáñez, F., et al. (2019). Stability of drugs and medicines Hydrolysis. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 1-13. [Link]
-
International Journal of Science and Development Research. (2021). Stability indicating study by using different analytical techniques. [Link]
-
Jia, L., et al. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 9(1), 36-47. [Link]
-
Stolearenco, V., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 10-15. [Link]
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Side reaction pathways for Bis(2-bromobenzyl)amine hydrochloride
Technical Support Center: Bis(2-bromobenzyl)amine hydrochloride
Welcome to the technical support guide for Bis(2-bromobenzyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use. The following question-and-answer section provides in-depth troubleshooting advice and explains the chemical principles behind the observed phenomena.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purity
Question 1: During the synthesis of Bis(2-bromobenzyl)amine hydrochloride from 2-bromobenzyl bromide and ammonia or a primary amine, I'm observing a significant amount of a tertiary amine byproduct, Tris(2-bromobenzyl)amine. What is causing this over-alkylation and how can I minimize it?
Answer:
This is a classic issue of over-alkylation, a common side reaction in amine synthesis. The root cause lies in the fact that the newly formed secondary amine, Bis(2-bromobenzyl)amine, is often as nucleophilic, or sometimes even more so, than the starting primary amine or ammonia. This allows it to compete for the electrophilic 2-bromobenzyl bromide, leading to the formation of the tertiary amine.
Causality & Mechanism:
The high reactivity of 2-bromobenzyl bromide, a benzylic halide, facilitates both SN1 and SN2 reactions.[1][2][3][4] The benzylic carbocation intermediate in an SN1 pathway is stabilized by the adjacent phenyl ring, making the bromide a good leaving group.[2][3]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the amine nucleophile (ammonia or primary amine) relative to the 2-bromobenzyl bromide. This statistically favors the reaction of the bromide with the more abundant starting amine.
-
Slow Addition: Add the 2-bromobenzyl bromide slowly to the reaction mixture. This maintains a low concentration of the electrophile, further reducing the likelihood of the secondary amine product reacting with it.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity, disfavoring the over-alkylation product.
Question 2: My final product of Bis(2-bromobenzyl)amine hydrochloride shows impurities that I suspect are from the starting 2-bromobenzyl bromide. What are the likely impurities and how can I avoid them?
Answer:
Impurities from the starting 2-bromobenzyl bromide are a common issue. The primary culprits are often related to the stability and synthesis of the bromide itself.
Likely Impurities & Their Origin:
-
2-Bromobenzyl alcohol: This can arise from hydrolysis of 2-bromobenzyl bromide if moisture is present during the synthesis or storage of the bromide.
-
Bis(2-bromobenzyl) ether: This can form via a Williamson ether synthesis-type reaction where 2-bromobenzyl alcohol (if present) acts as a nucleophile and reacts with another molecule of 2-bromobenzyl bromide.
-
Oxidation products: 2-Bromobenzaldehyde can be formed through oxidation of 2-bromobenzyl bromide or 2-bromobenzyl alcohol.
Prevention and Mitigation:
-
Use High-Purity Starting Materials: Ensure the 2-bromobenzyl bromide is of high purity and free from the alcohol or aldehyde. Freshly prepared or distilled bromide is recommended.
-
Anhydrous Conditions: Conduct the synthesis under strictly anhydrous conditions to prevent hydrolysis of the bromide.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5]
-
Purification: If these impurities are present in the final product, they can often be removed by recrystallization or column chromatography of the free base before converting it to the hydrochloride salt.
Stability & Degradation
Question 3: I've noticed my sample of Bis(2-bromobenzyl)amine hydrochloride is discoloring over time and showing new peaks in my analytical analysis. What degradation pathways should I be concerned about?
Answer:
Bis(2-bromobenzyl)amine hydrochloride can be susceptible to several degradation pathways, particularly under certain storage and handling conditions.
Potential Degradation Pathways:
-
Oxidation: The benzylic C-H bonds are susceptible to oxidation, which can lead to the formation of colored impurities. The secondary amine itself can also be oxidized.
-
Debenzylation: While generally stable, the benzyl groups can be cleaved under certain conditions, such as strong acids, high temperatures, or in the presence of certain catalysts.[6][7][8][9][10] This would lead to the formation of 2-bromobenzylamine and other related products.
-
Intramolecular Cyclization: Although less common, under basic conditions, there is a possibility of an intramolecular nucleophilic substitution to form a seven-membered ring, though this is sterically less favorable. A more likely cyclization would involve a different mechanism, such as one initiated by a strong base.
-
Hofmann-type Elimination: While not a classic Hofmann elimination which requires a quaternary ammonium salt, related elimination pathways can occur under strongly basic conditions, especially at elevated temperatures, leading to the formation of imines and other unsaturated species.[11][12][13][14][15]
Troubleshooting and Prevention:
-
Storage: Store the compound in a cool, dark, and dry place under an inert atmosphere to minimize oxidation and hydrolysis.[16][17]
-
pH Control: Avoid strongly acidic or basic conditions during workup and storage.[18][19][20][21] The hydrochloride salt form is generally more stable than the free base.
-
Avoid High Temperatures: Prolonged exposure to high temperatures can accelerate degradation.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for Bis(2-bromobenzyl)amine hydrochloride.
Reactivity & Side Reactions in Further Synthesis
Question 4: I am using Bis(2-bromobenzyl)amine as an intermediate. When I try to perform a reaction at the nitrogen (e.g., acylation or alkylation), I get low yields and a complex mixture of products. What could be happening?
Answer:
The reactivity of Bis(2-bromobenzyl)amine can be complex due to the presence of multiple reactive sites and the potential for steric hindrance.
Potential Issues and Side Reactions:
-
Steric Hindrance: The two bulky 2-bromobenzyl groups can sterically hinder the approach of electrophiles to the nitrogen atom, slowing down the desired reaction.
-
Competing Nucleophilic Substitution: The bromine atoms on the phenyl rings can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under forcing conditions.
-
Benzylic Reactivity: The benzylic protons can be acidic under certain conditions, and deprotonation could lead to unwanted side reactions.
Troubleshooting and Optimization:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU, or Hunig's base) to deprotonate the amine without competing in the reaction.
-
Reaction Conditions: Optimize the temperature and reaction time. Sometimes, lower temperatures for a longer duration can improve selectivity.
-
Protecting Groups: If feasible, consider a synthetic route where one of the benzyl groups is a protecting group that can be removed later.
Experimental Workflow for Optimizing N-Alkylation
Caption: A systematic workflow for optimizing the N-alkylation of Bis(2-bromobenzyl)amine.
Summary of Key Parameters
| Issue | Potential Cause | Recommended Action |
| Over-alkylation | Secondary amine is also nucleophilic | Use excess primary amine, slow addition of electrophile, lower temperature |
| Starting Material Impurities | Hydrolysis or oxidation of 2-bromobenzyl bromide | Use high-purity starting materials, anhydrous conditions, inert atmosphere |
| Product Discoloration | Oxidation, debenzylation, or other degradation | Store cool, dark, and dry under inert gas; avoid pH extremes |
| Low Yield in Further Reactions | Steric hindrance, competing side reactions | Use non-nucleophilic bases, optimize temperature, consider protecting groups |
References
-
Hofmann elimination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
How can you turn benzylamine into aniline using Hoffman elimination and nucleophilic aromatic substitution in 3 steps? (2024, August 2). Reddit. Retrieved from [Link]
-
Bis(2-bromobenzyl)amine hydrochloride. (2024, April 9). ChemBK. Retrieved from [Link]
-
Hofmann Elimination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017, October 18). Master Organic Chemistry. Retrieved from [Link]
- Kroutil, J., Trnka, T., & Černý, M. (2004).
- Kim, S., Lee, H., & Kim, Y. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3796-3799.
- Madsen, J., Viuf, C., & Bols, M. (2000). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. The Journal of Organic Chemistry, 65(23), 7807-7812.
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Kroutil, J., Trnka, T., & Černý, M. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. Retrieved from [Link]
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PROBLEM 20 Which alkyl halide would you expect to be more reactive in an... (2025, June 8). Filo. Retrieved from [Link]
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Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. (n.d.). datapdf.com. Retrieved from [Link]
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What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora. Retrieved from [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube. Retrieved from [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). PMC - NIH. Retrieved from [Link]
-
reactive SN2 alkyl groups - benzyl and allyl groups. (2019, December 16). YouTube. Retrieved from [Link]
- Preparation of halogenated primary amines. (2002, January 22). Google Patents.
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Synthesis and stability of strongly acidic benzamide derivatives. (2025, September 16). ResearchGate. Retrieved from [Link]
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Intramolecular Cyclization of Ene-Imine Using Dibutylzirconocene. (2004, September 17). PubMed. Retrieved from [Link]
-
Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. (2025, August 10). ResearchGate. Retrieved from [Link]
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Identification, Synthesis, and Control Strategy of Process-Related Impurities in the Development and Manufacturing of Bis-Boc-Lisdexamfetamine. (2025, November 15). ResearchGate. Retrieved from [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. Retrieved from [Link]
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Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stability of diltiazem in acid solution. (1991, February). PubMed. Retrieved from [Link]
-
N-(2-aminobenzyl)-N,N-bis(quinolin-2-ylmethyl)amine. (2006, September). PubMed. Retrieved from [Link]
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- 17. Bis(2-bromobenzyl)amine hydrochloride | 336615-45-3 [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with Bis(2-bromobenzyl)amine Hydrochloride
From the Desk of a Senior Application Scientist
Welcome to the technical support center for Bis(2-bromobenzyl)amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up reactions involving this versatile but sometimes challenging intermediate. As a bifunctional molecule, it serves as a key building block, particularly for the synthesis of dibenzo[b,f]azepine scaffolds and other complex nitrogen-containing heterocycles.[1][2]
Scaling up any chemical reaction introduces complexities beyond what is observed at the bench scale, including challenges in mass and heat transfer, reagent addition, and product isolation. This document provides practical, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments. The answers are grounded in chemical principles to help you not only solve the immediate issue but also understand its root cause.
Q1: My scale-up reaction is stalling and showing incomplete conversion of the Bis(2-bromobenzyl)amine hydrochloride starting material. What are the likely causes?
A1: Incomplete conversion during scale-up often points to issues with reagent stoichiometry, solubility, or mixing. Here’s a breakdown of potential causes and solutions:
-
Inadequate Basicity: Bis(2-bromobenzyl)amine hydrochloride is an amine salt.[3][4] To react as a nucleophile (e.g., in an N-alkylation), it must first be deprotonated to the free secondary amine. On a small scale, a slight excess of base might be sufficient. However, during scale-up, inefficient mixing can create localized areas where the amine salt has not been neutralized, effectively reducing the concentration of the active nucleophile.
-
Solution: Ensure you are using at least one full equivalent of base to neutralize the hydrochloride salt, plus the required amount for the reaction itself (e.g., to scavenge the HBr or HCl produced in an alkylation). Consider a stronger base or a base with better solubility in your chosen solvent system. For heterogeneous mixtures (like with potassium carbonate), vigorous mechanical stirring is critical.
-
-
Poor Solubility: The hydrochloride salt has different solubility properties than its free base form.[3] While the salt may be soluble in polar solvents, the free amine is more soluble in less polar organic solvents.[5] If the free amine is not fully dissolved, the reaction becomes diffusion-controlled and will slow dramatically.
-
Solution: Select a solvent that can dissolve both the free amine and the other reactants. Aprotic polar solvents like DMF or DMSO are often good choices, although they can be difficult to remove during workup.[6] Alternatively, a biphasic system with a phase-transfer catalyst can be effective for scale-up.
-
-
Inefficient Mixing: As reaction volume increases, achieving homogeneous mixing becomes more difficult. This can lead to localized "hot spots" or areas of low reagent concentration, causing the overall reaction rate to drop.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel and that a vortex is formed to guarantee good top-to-bottom mixing.
-
Q2: I'm observing a significant amount of an unexpected byproduct that appears to be a cyclized compound. How can I prevent this?
A2: The structure of Bis(2-bromobenzyl)amine, with two ortho-bromobenzyl groups, makes it a prime precursor for intramolecular cyclization to form a 10,11-dihydro-5H-dibenzo[b,f]azepine ring system, especially under basic conditions.[1][7]
-
Mechanism: The free amine can displace one of the aryl bromides via an intramolecular nucleophilic substitution. This is often promoted by heat and a strong base.
-
Mitigation Strategies:
-
Temperature Control: This side reaction is often temperature-dependent. Running your desired reaction at a lower temperature will significantly reduce the rate of the intramolecular cyclization.
-
Controlled Base Addition: Adding the base slowly and controlling the internal temperature can prevent a rapid buildup of the highly reactive free amine, giving it time to react with your desired electrophile rather than cyclizing.
-
Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) may favor the intermolecular reaction over the sterically more demanding intramolecular cyclization, depending on the desired transformation.[8]
-
Below is a workflow to guide troubleshooting for common reaction failures.
Caption: Troubleshooting workflow for scale-up reactions.
Q3: My product is a tertiary amine, and I'm struggling with purification on a large scale using silica gel chromatography.
A3: This is a very common issue. Amines, being basic, interact strongly with the acidic silanol groups on standard silica gel. This leads to significant peak tailing, poor separation, and often, irreversible adsorption of the product to the column.
-
Recommended Solutions:
-
Acid-Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., ethyl acetate, MTBE) and wash with dilute acid (e.g., 1M HCl). Your tertiary amine product will become a water-soluble salt and move to the aqueous layer, leaving many non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) and extract your purified free amine back into an organic solvent.[9]
-
Amine-Functionalized or Deactivated Silica: If chromatography is necessary, avoid standard silica. Use an amine-functionalized silica phase (KP-NH) or "deactivate" your silica by pre-treating it with a solvent system containing a small amount of a volatile amine like triethylamine (~1-2%).[10] This masks the acidic sites and allows for much cleaner elution.
-
Alternative Stationary Phases: Basic alumina can be an excellent alternative to silica for purifying amines.[11] Reverse-phase chromatography is also a viable option.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when handling multi-gram or kilogram quantities of Bis(2-bromobenzyl)amine hydrochloride?
A1: Safety must be the top priority during scale-up. Bis(2-bromobenzyl)amine hydrochloride and related reagents like 2-bromobenzyl bromide are hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact with brominated compounds; consider double-gloving or using thicker butyl rubber gloves), chemical safety goggles, a face shield, and a lab coat.[12][13]
-
Ventilation: Handle the solid and all solutions in a certified chemical fume hood to avoid inhaling dust or vapors.[13][14]
-
Corrosivity and Irritation: This compound is an irritant and potentially corrosive.[13] Avoid all contact with skin and eyes. Ensure an eyewash station and safety shower are immediately accessible.[14]
-
Incompatibilities: It is incompatible with strong bases and oxidizing agents.[12] Neutralization of the hydrochloride salt with a base is an acid-base reaction and can be exothermic. Add reagents slowly and with adequate cooling.
-
Waste Disposal: Dispose of all waste in clearly labeled, sealed containers according to your institution's hazardous waste protocols.
Q2: What factors should I consider when choosing a solvent for a large-scale reaction?
A2: Solvent choice is critical for reaction success, safety, and ease of workup.
| Solvent Class | Examples | Suitability for Scale-Up | Rationale & Considerations |
| Aprotic Polar | DMF, DMAc, DMSO | Good for Solubility, Use with Caution | Excellent solvating power for amine salts and polar reactants.[6] Drawback: High boiling points make them difficult to remove. Can be problematic in aqueous workups. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Good general-purpose solvents. 2-MeTHF is a greener alternative to THF with better stability and less tendency to form peroxides. |
| Aromatic | Toluene, Xylene | Good | Higher boiling points are useful for reactions requiring heat. Generally good for dissolving nonpolar organic compounds. Less polar, so solubility of the amine salt can be an issue. |
| Halogenated | DCM, DCE | Use with Caution | Excellent solubility for many organic compounds but are environmentally persistent and have associated health risks. Not ideal for "green" process development. |
| Alcohols | Isopropanol, n-Butanol | Poor for Alkylations | Alcohols are nucleophiles and can compete in alkylation reactions.[12] They are generally not recommended unless they are a reactant. |
Q3: How does the choice of base impact my reaction?
A3: The base is arguably one of the most important variables. Its primary roles are to deprotonate the starting amine hydrochloride and to neutralize the acid byproduct generated during the reaction.
| Base | pKa of Conj. Acid | Type | Key Considerations |
| K₂CO₃ | 10.3 | Inorganic, Heterogeneous | Inexpensive and common. Being a solid, it requires vigorous stirring for efficient reaction.[15] Works well in polar aprotic solvents like DMF or acetonitrile. |
| Cs₂CO₃ | 10.3 | Inorganic, More Soluble | More soluble than K₂CO₃ in many organic solvents, leading to faster and cleaner reactions. Significantly more expensive, making it less ideal for very large scales. |
| Triethylamine (TEA) | 10.8 | Organic, Liquid | Soluble in most organic solvents. Can be difficult to remove due to its boiling point (89 °C). Can sometimes lead to quaternization side products.[15] |
| DIPEA (Hünig's base) | 11.0 | Organic, Liquid | A sterically hindered, non-nucleophilic base. Excellent for preventing side reactions where the base might act as a nucleophile. Easier to remove than TEA (b.p. 127 °C). |
| KOtBu | 19.0 | Strong Organic Base | Very strong base, useful when a weaker base is ineffective.[16] Can promote elimination side reactions, so use with caution and at low temperatures. |
The choice depends on balancing reactivity, cost, and side reactions. For a standard N-alkylation, K₂CO₃ is often the first choice for scale-up due to cost, while DIPEA is preferred when side reactions are a concern.[16][17]
Q4: What are the primary applications of Bis(2-bromobenzyl)amine hydrochloride in industry?
A4: Its primary value lies in its role as a precursor to tricyclic heterocyclic systems. The most prominent application is in the synthesis of 5H-dibenzo[b,f]azepine and its derivatives.[2][18] This core structure is found in numerous important pharmaceutical agents, including:
-
Carbamazepine: An anticonvulsant and mood-stabilizing drug.
-
Opipramol: An antidepressant and anxiolytic.
-
Imipramine: A tricyclic antidepressant.
The synthesis often involves an intramolecular Ullmann condensation or a Buchwald-Hartwig amination to form the central seven-membered ring.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation (Gram Scale)
This protocol describes a typical N-alkylation using an alkyl halide.
-
Setup: To a 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, add Bis(2-bromobenzyl)amine hydrochloride (1.0 eq).
-
Solvent & Base: Add a suitable solvent (e.g., Acetonitrile or DMF, ~5-10 mL per gram of starting material) followed by finely powdered potassium carbonate (K₂CO₃, 2.5 - 3.0 eq).
-
Stirring: Begin vigorous stirring. A slurry will form.
-
Reagent Addition: Add the electrophile (e.g., an alkyl halide, 1.05 - 1.2 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the inorganic solids, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction as described in the troubleshooting section to isolate the crude tertiary amine product.
-
Caption: General pathway for N-alkylation reaction.
References
-
ChemBK. Bis(2-bromobenzyl)amine hydrochloride. Available from: [Link]
-
ResearchGate. The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Available from: [Link]
- Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
-
ACS Publications. Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Available from: [Link]
- Google Patents. US2377511A - Purification of amine reaction mixtures.
-
Biotage. Is there an easy way to purify organic amines?. Available from: [Link]
-
ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available from: [Link]
-
Reddit. Amine workup : r/Chempros. Available from: [Link]
-
NCERT. Amines. Available from: [Link]
-
ChemistryViews. Highly Efficient, Base-Catalyzed Alkylation Reactions. Available from: [Link]
-
NIH National Library of Medicine. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available from: [Link]
-
Beilstein Journals. Strategies in the synthesis of dibenzo[b,f]heteropines. Available from: [Link]
-
ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]
-
ResearchGate. Strategies in the synthesis of dibenzo[b,f]heteropines. Available from: [Link]
-
NIH National Library of Medicine. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]
Sources
- 1. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
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- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
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- 18. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Bis(2-bromobenzyl)amine Hydrochloride
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Bis(2-bromobenzyl)amine hydrochloride, a substituted dibenzylamine derivative, presents a unique analytical challenge due to the influence of its bromine substituents and the presence of a hydrochloride salt. This guide provides an in-depth characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), benchmarked against its un-substituted counterpart, Dibenzylamine. Through a detailed analysis of predicted and experimental data, this document serves as a practical resource for researchers navigating the intricacies of spectroscopic analysis.
The Critical Role of Ortho-Substitution: An Inductive and Anisotropic Perspective
The introduction of bromine atoms at the ortho-position of each benzyl ring in Bis(2-bromobenzyl)amine hydrochloride significantly influences its electronic and steric environment compared to the parent Dibenzylamine. This substitution is not merely an increase in mass; it introduces strong inductive effects and magnetic anisotropy that are directly observable in NMR spectra. Understanding these effects is paramount for accurate spectral interpretation and confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, we can piece together the molecular puzzle.
¹H NMR Spectroscopy: Probing the Proton Environment
A comparative analysis of the ¹H NMR spectra of Dibenzylamine and the expected spectrum of Bis(2-bromobenzyl)amine hydrochloride reveals the profound impact of the ortho-bromo substituents.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton Assignment | Expected/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Bis(2-bromobenzyl)amine hydrochloride | Ar-H (Aromatic) | 7.2 - 7.6 | Multiplet | 8H |
| -CH₂ -NH₂⁺- | ~4.3 | Singlet | 4H | |
| -NH₂⁺- | Variable (broad) | Singlet | 2H | |
| Dibenzylamine | Ar-H (Aromatic) | 7.29[1] | Multiplet | 10H |
| -CH₂ -NH- | 3.78[1] | Singlet | 4H | |
| -NH - | 1.61[1] | Singlet | 1H |
predicted data for Bis(2-bromobenzyl)amine hydrochloride is based on established substituent effects.
The downfield shift of the benzylic protons (-CH₂ -NH₂⁺-) in the hydrochloride salt to approximately 4.3 ppm, compared to 3.78 ppm in freebase Dibenzylamine, is a direct consequence of the electron-withdrawing effect of the protonated amine. Furthermore, the aromatic region of Bis(2-bromobenzyl)amine hydrochloride is expected to be more complex and shifted slightly downfield due to the inductive effect of the bromine atoms. The integration of the aromatic protons (8H) versus the benzylic protons (4H) is a key diagnostic feature to confirm the dibenzyl structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Expected/Observed Chemical Shift (δ, ppm) |
| Bis(2-bromobenzyl)amine hydrochloride | C -Br (ipso-carbon) | ~123 |
| Ar-C (Aromatic) | 127-133 | |
| -C H₂-NH₂⁺- | ~50 | |
| Dibenzylamine | Ar-C (Aromatic) | 127-140 |
| -C H₂-NH- | 53.6 |
predicted data for Bis(2-bromobenzyl)amine hydrochloride is based on established substituent effects.
In the expected ¹³C NMR spectrum of Bis(2-bromobenzyl)amine hydrochloride, the most notable feature is the appearance of a signal around 123 ppm corresponding to the ipso-carbon directly attached to the bromine atom. The benzylic carbon is also expected to show a slight upfield shift compared to Dibenzylamine due to the heavy atom effect of bromine.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI-MS): The Gentle Approach for the Molecular Ion
For a hydrochloride salt like Bis(2-bromobenzyl)amine hydrochloride, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal fragmentation. Given the molecular weight of the free base (353.96 g/mol ), the ESI-MS spectrum is expected to show a prominent cluster of peaks corresponding to the [M+H]⁺ ion. The characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) will be a definitive indicator of the compound's identity.
Table 3: Predicted and Observed Mass Spectrometry Data
| Compound | Ionization Mode | Expected/Observed m/z | Interpretation |
| Bis(2-bromobenzyl)amine hydrochloride | ESI (+) | 354.97, 356.97, 358.97 | [M+H]⁺ isotopic cluster |
| Dibenzylamine | EI | 197, 106, 91[1] | M⁺, [C₇H₈N]⁺, [C₇H₇]⁺ |
Electron Ionization (EI-MS): Deciphering the Fragmentation Puzzle
While ESI-MS is ideal for confirming the molecular weight, Electron Ionization (EI) induces fragmentation, providing a fingerprint of the molecule's structure. The mass spectrum of Dibenzylamine is dominated by a base peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), and a significant peak at m/z 106, resulting from the cleavage of a C-N bond to form the [C₇H₈N]⁺ ion.[1]
For Bis(2-bromobenzyl)amine, the fragmentation pattern is expected to be influenced by the bromine substituents. The tropylium ion fragment would now have a mass of m/z 169/171 due to the presence of a bromine atom. Alpha-cleavage is also a common fragmentation pathway for amines.
Experimental Protocols: A Guide to Reproducible Data Acquisition
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of Bis(2-bromobenzyl)amine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard 5 mm NMR tube. Tune and shim the spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use an acquisition time of at least 2 seconds and a relaxation delay of 2-5 seconds.
-
Co-add 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (5-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
Co-add a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Mass Spectrometry Protocol
-
ESI-MS:
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
EI-MS (for fragmentation analysis of the free base):
-
If starting from the hydrochloride salt, neutralize with a weak base and extract the free amine into an organic solvent.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-500 to capture all relevant fragments.
-
Visualizing the Structure and Analytical Workflow
To further clarify the molecular structure and the analytical process, the following diagrams are provided.
Caption: Chemical structure of Bis(2-bromobenzyl)amine hydrochloride.
Caption: Analytical workflow for compound characterization.
Conclusion and Future Outlook
The comprehensive characterization of Bis(2-bromobenzyl)amine hydrochloride by NMR and MS, especially when compared with its parent compound Dibenzylamine, provides a robust framework for its unequivocal identification. The predicted spectral data, grounded in fundamental principles of spectroscopy and substituent effects, offer a reliable benchmark for experimental verification. For drug development professionals, this level of detailed analysis is not merely academic; it is a critical component of quality control, ensuring the identity, purity, and stability of active pharmaceutical ingredients. Future work could involve the use of two-dimensional NMR techniques (e.g., COSY, HSQC) to further solidify the proton and carbon assignments and the investigation of potential impurities arising from the synthesis.
References
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]
Sources
A Comparative Guide to Bromobenzylamine Reagents in N-Alkylation and Cyclization Reactions
Introduction
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, benzylamine derivatives are indispensable building blocks. The introduction of a bromine atom onto the benzyl ring not only modifies the electronic properties of the molecule but also provides a versatile handle for subsequent cross-coupling reactions. This guide offers an in-depth comparison of Bis(2-bromobenzyl)amine hydrochloride with its mono-brominated counterparts, specifically 2-bromobenzylamine and 4-bromobenzylamine. We will explore their structural nuances, comparative reactivity in N-alkylation, and the unique synthetic applications afforded by the di-substituted reagent, supported by experimental insights and detailed protocols.
Chapter 1: Structural and Physicochemical Properties of Bromobenzylamine Reagents
The reactivity of a bromobenzylamine reagent is fundamentally dictated by its structure. The position of the bromine atom on the aromatic ring and the number of bromobenzyl moieties attached to the nitrogen atom create significant differences in steric hindrance and electronic effects.
Bis(2-bromobenzyl)amine hydrochloride is a secondary amine featuring two 2-bromobenzyl groups. The presence of bromine atoms at the ortho position to the benzylic carbon introduces significant steric bulk around the nitrogen atom. This steric hindrance is a critical factor influencing its reactivity in nucleophilic substitution reactions.
2-Bromobenzylamine hydrochloride and 4-Bromobenzylamine hydrochloride are primary amines. The key difference between them lies in the position of the bromine substituent. In the ortho-isomer, the bromine atom is adjacent to the methylene group, which can lead to through-space steric interactions. In the para-isomer, the bromine atom is distant from the amine functionality, and its influence is primarily electronic.
The following table summarizes the key physicochemical properties of these reagents.
| Property | Bis(2-bromobenzyl)amine HCl | 2-Bromobenzylamine HCl | 4-Bromobenzylamine HCl |
| CAS Number | 336615-45-3[1] | 5465-63-4[2] | 26177-44-6[3] |
| Molecular Formula | C₁₄H₁₄Br₂N·HCl | C₇H₈BrN·HCl | C₇H₈BrN·HCl |
| Molecular Weight | 391.53 g/mol [1] | 222.51 g/mol [2] | 222.51 g/mol [3] |
| Physical Form | Solid[1] | Solid[2] | Solid[3] |
| Melting Point | ~210-215 °C[2] | 227-230 °C[2] | 274-276 °C[4] |
| Key Structural Feature | Secondary amine with two sterically hindered ortho-bromo-substituted benzyl groups. | Primary amine with an ortho-bromo substituent. | Primary amine with a para-bromo substituent. |
Chapter 2: Comparative Reactivity in N-Alkylation Reactions
N-alkylation is a fundamental transformation where these reagents serve as nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The success and rate of this reaction are heavily influenced by the steric and electronic properties of the amine.
The Decisive Role of Steric Hindrance
Steric hindrance refers to the spatial obstruction around a reactive center, which can impede the approach of other molecules.[6][7][8]
-
Bis(2-bromobenzyl)amine: The two bulky 2-bromobenzyl groups create a highly crowded environment around the secondary amine. This significant steric hindrance makes direct N-alkylation challenging. The approach of an electrophile to the nitrogen lone pair is severely restricted, leading to significantly slower reaction rates compared to less hindered amines.[7]
-
2-Bromobenzylamine: The single ortho-bromo group presents moderate steric hindrance. While less encumbered than its di-substituted counterpart, the backside attack required for SN2 reactions on the benzylic carbon can still be slowed down by the adjacent bromine atom.
-
4-Bromobenzylamine: This isomer is the least sterically hindered of the three. The para-substituent does not physically obstruct the nitrogen atom, allowing for more facile approach of electrophiles.
This difference in steric hindrance is a key determinant in reagent selection. For simple N-alkylation, 4-bromobenzylamine is generally the most reactive, followed by 2-bromobenzylamine. Bis(2-bromobenzyl)amine is often unsuitable for reactions where it is intended to act as a simple nucleophile for further alkylation.
Understanding the Electronic Effects
The bromine atom is an electron-withdrawing group through induction, which decreases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom. This deactivation can reduce the nucleophilicity of the amine.
-
In all three compounds, the bromine atom reduces the basicity and nucleophilicity of the amine compared to unsubstituted benzylamine.
-
The electronic effect is generally more pronounced in the ortho and para positions due to resonance effects.
-
This reduced nucleophilicity translates to slower reaction rates in N-alkylation compared to non-brominated analogs.
Chapter 3: Application Focus: Synthesis of Dibenzo[b,f]azepines
The true synthetic utility of Bis(2-bromobenzyl)amine hydrochloride lies not in its use as a simple alkylating agent, but as a precursor for intramolecular cyclization reactions to form complex heterocyclic systems. The dibenzo[b,f]azepine core is a privileged scaffold in medicinal chemistry, found in numerous psychoactive drugs.[9][10]
The two ortho-bromobenzyl groups are perfectly positioned for a subsequent intramolecular cyclization, typically via a copper-catalyzed Ullmann condensation, to form the central seven-membered ring of the dibenzo[b,f]azepine system.[11]
Experimental Data: A Representative Comparison
| Reagent | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzyl derivative | Aniline | NaHCO₃ | Water/SDS | 80 | 1 | ~95% | [5] |
| 4-Bromobenzyl derivative | 4-Bromoaniline | NaHCO₃ | Water/SDS | 80 | 1 | 96% | [5] |
| Benzylamine·HBr | n-Butyl bromide | Triethylamine | DMF | 20-25 | 9 | 76% | [3][12] |
| 2,4-Dichlorobenzylamine·HBr | 2-Bromobutane | Triethylamine | DMF | 20-25 | - | - | [12] |
Note: The data for the 4-bromobenzyl derivative is from a reaction with 4-(4-bromobenzyl)morpholine, which serves as a good proxy for the reactivity of the 4-bromobenzyl electrophile. The data for benzylamine and its dichloro-derivative highlight typical conditions for mono-alkylation of primary benzylamines.
The high yields and short reaction times for the 4-bromo derivative are consistent with its lower steric hindrance. The more complex conditions for the benzylamine hydrobromide salt reflect the need to control mono-alkylation. It is anticipated that under similar conditions, 2-bromobenzylamine would react slower than 4-bromobenzylamine due to steric effects, and Bis(2-bromobenzyl)amine would be largely unreactive towards further N-alkylation.
Chapter 4: Experimental Protocols
Protocol 4.1: General Procedure for N-Alkylation of a Primary Amine with 4-Bromobenzylamine Hydrochloride
This protocol describes a typical procedure for the mono-alkylation of a primary amine.
-
Reagent Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in an anhydrous solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Add 4-bromobenzylamine hydrochloride (1.1 eq.) to the stirred solution.
-
Reaction: Stir the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 4.2: Synthesis of 5H-Dibenzo[b,f]azepine via Intramolecular Ullmann Condensation of Bis(2-bromobenzyl)amine
This protocol outlines a plausible synthetic route that highlights the unique utility of Bis(2-bromobenzyl)amine.
-
Free-Basing: Dissolve Bis(2-bromobenzyl)amine hydrochloride (1.0 eq.) in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to obtain the free amine.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the Bis(2-bromobenzyl)amine (1.0 eq.), copper(I) iodide (0.2 eq.), 1,10-phenanthroline (0.4 eq.), and cesium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield 5H-dibenzo[b,f]azepine.
Chapter 5: Visualization of Key Concepts
Diagram 5.1: Comparative Structures and Steric Hindrance
Caption: Steric hindrance decreases from Bis(2-bromobenzyl)amine to 4-bromobenzylamine.
Diagram 5.2: Experimental Workflow for Dibenzo[b,f]azepine Synthesis
Caption: Workflow for intramolecular cyclization of Bis(2-bromobenzyl)amine.
Conclusion and Reagent Selection Guide
The choice between Bis(2-bromobenzyl)amine hydrochloride and its mono-bromo counterparts is entirely application-dependent.
-
For standard N-alkylation reactions where the goal is to introduce a single bromobenzyl group, 4-bromobenzylamine hydrochloride is the reagent of choice due to its minimal steric hindrance and predictable reactivity. 2-Bromobenzylamine hydrochloride is a viable alternative when ortho-substitution is required, though slower reaction rates should be anticipated.
-
Bis(2-bromobenzyl)amine hydrochloride is a specialized reagent. Its utility is not as a simple nucleophile in intermolecular reactions, but as a key precursor for the synthesis of complex, fused heterocyclic systems like dibenzo[b,f]azepines through intramolecular cyclization . The steric hindrance that makes it a poor candidate for N-alkylation is the very feature that enables its powerful application in constructing complex molecular architectures.
Researchers and drug development professionals should select their bromobenzylamine reagent based on a clear understanding of the desired final product and the synthetic strategy employed. For linear N-alkylation, the less hindered primary amines are superior. For the construction of specific polycyclic scaffolds, the unique di-ortho-substituted structure of Bis(2-bromobenzyl)amine is invaluable.
References
-
PubMed Central. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]
-
PubMed. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
-
PubMed. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. [Link]
-
PubMed Central. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
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Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
-
National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
-
ResearchGate. (2011). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
ResearchGate. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
-
PubMed Central. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. [Link]
-
Wikipedia. Ullmann condensation. [Link]
- Google Patents. Method for synthesis of chiral n-arylpiperazines.
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
YouTube. (2025). How does steric hindrance affect SN2 reactions?. [Link]
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A Senior Application Scientist’s Guide to Purity Analysis of Bis(2-bromobenzyl)amine Hydrochloride: An HPLC-Centric Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Bis(2-bromobenzyl)amine hydrochloride is a crucial building block in organic synthesis, often serving as a precursor in the development of novel pharmaceutical agents and other high-value chemical entities.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the entire synthetic cascade. Impurities, even at trace levels, can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic by-products in the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of Bis(2-bromobenzyl)amine hydrochloride, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is not just to present protocols but to elucidate the scientific rationale behind them, empowering you to make informed decisions for your specific analytical challenges. We will explore a robust HPLC method as our benchmark and compare its performance against alternative techniques, providing the data and context necessary for method selection and validation.
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
For routine quality control (QC) and purity assessment of moderately polar, UV-active compounds like Bis(2-bromobenzyl)amine hydrochloride, RP-HPLC is the undisputed industry standard. Its combination of high resolving power, robustness, and quantitative accuracy makes it ideal for batch release testing and stability studies.
Causality Behind the Method: Why These Conditions?
The development of a successful HPLC method is rooted in understanding the analyte's chemistry. Bis(2-bromobenzyl)amine hydrochloride is an amine salt, which presents a specific challenge: ensuring consistent ionization state during analysis to achieve sharp, symmetrical peaks.
-
Column Choice (C18): A C18 (octadecyl) stationary phase is selected for its hydrophobic nature, which provides effective retention for the aromatic rings of the molecule. This non-polar stationary phase is the workhorse of reversed-phase chromatography.
-
Mobile Phase (Acidified): The key to good peak shape for amines is to maintain a low pH. By adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase, we ensure the secondary amine remains consistently protonated (R₂NH₂⁺). This suppresses the interaction of the basic amine with any residual acidic silanol groups on the silica backbone of the HPLC column, which is a primary cause of peak tailing.[2][3]
-
Detector (UV): The presence of two bromobenzyl groups provides strong chromophores, allowing for sensitive detection using a standard UV detector. The wavelength is selected based on the UV absorbance maximum of the compound to ensure high sensitivity.
Experimental Protocol: HPLC Purity Method
This protocol is a self-validating system designed for robust and reproducible purity analysis.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Trifluoroacetic Acid (TFA), HPLC grade.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of Bis(2-bromobenzyl)amine hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to the mark with diluent.
4. Analysis and Calculation:
-
Inject the sample solution into the HPLC system.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis.
A Comparative Landscape of Analytical Alternatives
While HPLC-UV is the workhorse, a comprehensive purity assessment often requires orthogonal techniques, especially during process development or for troubleshooting. The choice of method should be dictated by the specific question being asked: Are we performing routine QC, identifying an unknown impurity, or establishing an absolute purity value?
Alternative 1: Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.
-
Applicability: Direct analysis of Bis(2-bromobenzyl)amine hydrochloride by GC is not feasible. As a salt, it has a high melting point and lacks the volatility required for GC analysis. The free amine would need to be regenerated, or more commonly, the molecule would require chemical derivatization to form a more volatile and less polar derivative.[4][5][6]
-
Expert Insight: The requirement for derivatization introduces additional sample preparation steps, which can be a source of analytical error and variability. It is generally avoided for routine analysis of such compounds unless specific volatile impurities are being targeted.
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS couples the separation power of HPLC with the detection specificity of a mass spectrometer, which measures the mass-to-charge ratio of ions.
-
Applicability: This is the premier technique for impurity identification. If the HPLC-UV chromatogram shows an unknown impurity peak, LC-MS can provide its molecular weight. This information is invaluable for proposing a chemical structure and understanding the synthetic or degradation pathways. The isotopic pattern from the two bromine atoms would also be readily apparent in the mass spectrum, aiding in identification.[7][8][9]
-
Expert Insight: LC-MS is not typically used for routine purity quantification due to higher operational costs and complexity. However, it is an indispensable tool during process development, forced degradation studies, and for the characterization of reference standards.
Alternative 3: Quantitative NMR (qNMR)
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.[10]
-
Applicability: qNMR is a powerful, primary analytical method. Unlike HPLC, which provides a relative purity based on detector response, qNMR can provide an absolute purity value without needing a specific, certified reference standard of Bis(2-bromobenzyl)amine hydrochloride itself.[11][12]
-
Expert Insight: This technique is exceptionally useful for certifying in-house primary standards. Its main limitations are lower sensitivity compared to chromatography (impurities below ~0.1% may be difficult to quantify) and the potential for signal overlap in complex mixtures.[13][14] It is an excellent orthogonal technique to confirm HPLC purity results.
Head-to-Head: A Quantitative Comparison
The choice of an analytical method involves trade-offs between various performance characteristics. The table below summarizes these trade-offs for the discussed techniques.
| Parameter | HPLC-UV | GC (with Derivatization) | LC-MS | qNMR |
| Primary Use | Routine QC, Purity Assay | Niche analysis for volatile impurities | Impurity Identification & Structure Elucidation | Absolute Purity, Standard Certification |
| Selectivity | High | Very High | Excellent | Moderate (depends on spectral resolution) |
| Sensitivity | High (ng range) | Very High (pg range) | Excellent (pg-fg range) | Low (µg-mg range) |
| Quantification | Relative (Area %) | Relative (Area %) | Semi-quantitative (without standards) | Absolute (with internal standard) |
| Analysis Time | ~20 min per sample | ~30-45 min (including derivatization) | ~20-30 min per sample | ~15 min per sample |
| Complexity | Low | High | High | Moderate |
| Cost | Low | Low-Moderate | High | Moderate |
Visualizing the Method Selection Logic
This diagram illustrates the relationship between the analytical goal and the appropriate technique.
Senior Scientist's Recommendation
In the landscape of pharmaceutical development, a multi-faceted approach to purity analysis is wisest.
-
For Routine Quality Control: The developed RP-HPLC method is the most suitable choice. It is robust, cost-effective, and provides the necessary precision and accuracy for release testing of raw materials and intermediates.
-
For Process Development and Impurity Profiling: LC-MS is non-negotiable. It should be used to characterize any unknown peaks observed in the HPLC chromatogram that are above the identification threshold (typically >0.1%). This ensures a deep understanding of the impurity profile.
-
For Reference Standard Certification: qNMR should be employed as an orthogonal, primary method to assign an absolute purity value to your reference standard. This high-quality standard is then used for the qualification of the routine HPLC method.
By integrating these techniques strategically, researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy, ensuring the quality and integrity of their synthetic intermediates and final products.
References
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. Available from: [Link]
-
PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Anal Chem. 2016 Sep 20;88(18):9143-50. Available from: [Link]
-
ResearchGate. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018-07-05). Available from: [Link]
-
ACS Publications. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available from: [Link]
-
ChemBK. Bis(2-bromobenzyl)amine hydrochloride. Available from: [Link]
-
Chemistry Stack Exchange. Calculating purity from NMR spectrum. (2017-03-29). Available from: [Link]
-
Wiley Online Library. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Magnetic Resonance in Chemistry. Available from: [Link]
-
Technology Networks. Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01). Available from: [Link]
-
Chromatography Forum. Amine hydrochloride in HPLC. (2004-03-30). Available from: [Link]
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. Magn Reson Chem. 2013 Feb;51(2):76-81. Available from: [Link]
-
Reddit. Quantitative purity determination with NMR. (2021-07-18). Available from: [Link]
-
Oxford Academic. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]
-
ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Available from: [Link]
-
ScienceDirect. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Available from: [Link]
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A Senior Application Scientist's Guide to N-Alkylation: Evaluating Bis(2-bromobenzyl)amine Hydrochloride Against Key Alternatives
For researchers, synthetic chemists, and professionals in drug development, the strategic introduction of functional groups is a cornerstone of molecular design. Among the myriad of chemical transformations, N-alkylation of primary amines to form secondary or tertiary amines is of paramount importance, with the resulting products serving as crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an in-depth comparison of the efficacy of bis(2-bromobenzyl)amine hydrochloride as an N-alkylating agent, juxtaposed with established alternative methodologies.
The Significance of Dibenzylamines in Synthetic Chemistry
Dibenzylamines are a class of secondary amines that are not only valuable intermediates but also feature in the structure of various biologically active compounds. The benzyl groups can serve as protecting groups for the amine nitrogen, which can be readily removed under specific conditions. Furthermore, the introduction of substituted benzyl groups can be a key step in building molecular complexity and modulating the pharmacological properties of a target molecule.
Bis(2-bromobenzyl)amine Hydrochloride: A Bifunctional Reagent for N-Alkylation
Bis(2-bromobenzyl)amine hydrochloride is a bifunctional alkylating agent. The presence of two bromobenzyl groups allows for the direct introduction of a dibenzyl moiety onto a primary amine in a single step. The hydrochloride salt form enhances the stability and handling of the reagent. The key reactive feature is the electrophilic benzylic carbon, which is susceptible to nucleophilic attack by a primary amine. The bromo-substituents on the aromatic rings can also serve as handles for further functionalization, for example, through cross-coupling reactions.
A Comparative Analysis of N-Alkylation Methodologies
The selection of an appropriate N-alkylation strategy is contingent on several factors, including the substrate scope, functional group tolerance, desired selectivity (mono- vs. di-alkylation), and overall efficiency. Here, we compare the use of bis(2-bromobenzyl)amine hydrochloride with two prominent alternative methods: reductive amination and the Buchwald-Hartwig amination.
| Method | Principle | Advantages | Disadvantages |
| Direct Alkylation with Bis(2-bromobenzyl)amine HCl | Nucleophilic substitution of the benzyl bromides by a primary amine. | - Direct introduction of a dibenzyl group in one step.- Simple procedure. | - Potential for over-alkylation to form a quaternary ammonium salt.- Requires a base to neutralize the generated HBr and the hydrochloride salt. |
| Reductive Amination | Reaction of a primary amine with an aldehyde (benzaldehyde) to form an imine, followed by in-situ reduction.[1] | - High selectivity for mono-alkylation.- Milder reaction conditions.- Wide range of available aldehydes and reducing agents.[2] | - Two-step process (imine formation and reduction).- Requires a stoichiometric reducing agent. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine.[3] | - Broad substrate scope, including unactivated aryl halides.- High functional group tolerance.- Can be used to form C-N bonds that are difficult to form by other methods. | - Requires a transition metal catalyst and a specific ligand.- Catalyst can be expensive and sensitive to air and moisture. |
Experimental Data Comparison
| Amine Substrate | Alkylating Agent/Method | Reaction Conditions | Yield (%) | Reference |
| Aniline | Benzyl alcohol | KOtBu, Ir(III) catalyst, 120 °C, 24 h | 60-93 | [4] |
| 4-Methylaniline | Benzyl alcohol | KOtBu, Ir(III) catalyst, 120 °C, 24 h | 72 | [5] |
| Aniline | Benzaldehyde (Reductive Amination) | NaBH(OAc)₃, DCE, rt, 12 h | High | [6] |
| Benzylamine | 4-Bromotoluene (Buchwald-Hartwig) | Pd catalyst, NaOtBu, Toluene, 70 °C, 30 min | 40 | [7] |
Experimental Protocols
Protocol 1: Representative N-Alkylation of a Primary Amine with Bis(2-bromobenzyl)amine Hydrochloride
Disclaimer: The following is a representative protocol based on general procedures for N-alkylation with benzyl halides and has not been optimized for this specific reagent.
Materials:
-
Primary amine (e.g., aniline)
-
Bis(2-bromobenzyl)amine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the primary amine (1.0 mmol) in anhydrous DMF (5 mL) is added anhydrous potassium carbonate (3.0 mmol).
-
Bis(2-bromobenzyl)amine hydrochloride (1.1 mmol) is added portion-wise to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Reductive Amination of Benzaldehyde with a Primary Amine[6]
Materials:
-
Primary amine (e.g., benzylamine)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the primary amine (1.0 mmol) in DCE (10 mL) is added benzaldehyde (1.1 mmol).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise, and the reaction is stirred at room temperature for an additional 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCE (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine[7]
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Primary amine (e.g., benzylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube is added the palladium catalyst (0.01-0.05 mmol), the ligand (0.012-0.06 mmol), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The aryl halide (1.0 mmol), the primary amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing the Chemistry: Mechanisms and Workflows
Reaction Mechanism: Direct N-Alkylation
Caption: Mechanism of direct N-alkylation with a dibenzylamine.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Conclusion
The choice of an N-alkylation method is a critical decision in synthetic design. While direct alkylation with reagents like bis(2-bromobenzyl)amine hydrochloride offers a straightforward, one-step approach to dibenzylated amines, potential issues with over-alkylation must be considered. For greater control and selectivity, reductive amination stands out as a reliable and versatile alternative, particularly for mono-alkylation. For challenging substrates or when forming C(sp²)-N bonds, the Buchwald-Hartwig amination provides a powerful, albeit more complex, solution.
Ultimately, the optimal method will depend on the specific molecular context, desired product, and available resources. A thorough understanding of the principles, advantages, and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
-
Cai, W., Yang, Y., Ma, J., Cao, J., Ren, X., & Zhao, B. (2023). Decarboxylative Transamination of Aromatic Aldehydes with 2-Amino-2-phenylpropanoate Salts. Organic Letters, 25(21), 3876–3880. [Link]
-
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
-
Mastalir, M., Tomsu, G., Pittenauer, E., Allmaier, G., & Kirchner, K. (2016). Well-Defined Cobalt(II) Pincer Complexes for the Efficient N-Alkylation of Amines with Alcohols. Organic Letters, 18(14), 3462–3465. [Link]
-
Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). Samarium Diiodide-Catalyzed Mono-N-alkylation of Aromatic Amines with Benzylic Alcohols under Microwave Irradiation. The Journal of Organic Chemistry, 84(11), 7488–7494. [Link]
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von Braun, J. (1900). Ueber die Spaltung des Piperidins. Berichte der deutschen chemischen Gesellschaft, 33(2), 1438-1452. [Link]
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Akkoc, S., Kayan, C., Cetinkaya, B., & Gok, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4995-5006. [Link]
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Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. [Link]
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Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4743-4748. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Akkoc, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
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Rew, Y., & Goodman, M. (2003). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 44(8), 1633-1636. [Link]
- Google Patents. (2015). Synthesis process of dibenzylamine. CN104744265A.
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Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1946. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Google Patents. (2004). Process for the preparation of colourless dibenzylamine. EP1375470B1.
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Reddy, P. V., & Corey, E. J. (2006). Total Synthesis of Chondrochloren A. Organic Letters, 8(23), 5275–5277. [Link]
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de la Torre, M. C., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2404–2412. [Link]
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Chemistry LibreTexts. (2024). 24.7: Synthesis of Amines. [Link]
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Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Spectral Analysis of Bis(2-bromobenzyl)amine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of novel compounds is paramount. Bis(2-bromobenzyl)amine hydrochloride, a secondary amine hydrochloride, presents a unique analytical challenge. Due to the absence of a comprehensive, publicly available spectral library for this specific molecule, researchers often face difficulties in its identification and quality control. This guide provides a detailed comparative analysis, offering predicted spectral data based on analogous compounds and contrasting these with established alternative analytical techniques for the characterization of secondary amine hydrochlorides.
Chemical Profile of Bis(2-bromobenzyl)amine hydrochloride
Before delving into its spectral characteristics, it is essential to understand the fundamental properties of Bis(2-bromobenzyl)amine hydrochloride.
-
Molecular Formula: C₁₄H₁₃Br₂N·HCl[1]
-
Molecular Weight: 391.53 g/mol [1]
-
Structure:
-
Physical Properties: It is typically a white to off-white solid or crystalline powder. [2]
Predicted Spectral Library and Interpretation
In the absence of direct experimental data, we can predict the salient features of the Mass Spectrum, ¹H NMR, ¹³C NMR, and IR spectra of Bis(2-bromobenzyl)amine hydrochloride by examining its structure and comparing it with a close, non-brominated analog, N,N-dibenzylamine hydrochloride.
Mass Spectrometry
The mass spectrum of the free base, Bis(2-bromobenzyl)amine, is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.
| Predicted Feature | Bis(2-bromobenzyl)amine | Rationale & Comparison (to Dibenzylamine) |
| Molecular Ion (M⁺) | m/z ~353, 355, 357 (approx. 1:2:1 ratio) | The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern. The free base of Dibenzylamine shows a molecular ion at m/z 197. [3][4] |
| Major Fragment | m/z 170/172 (Bromobenzyl cation) | Cleavage of the C-N bond is expected to be a primary fragmentation pathway, yielding a stable bromobenzyl cation. This is analogous to the prominent benzyl cation fragment at m/z 91 observed in the mass spectrum of Dibenzylamine. [5] |
| Other Fragments | m/z 91 (Tropylium ion) | Loss of bromine from the bromobenzyl fragment can lead to the formation of the tropylium ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: For the hydrochloride salt, a polar solvent such as DMSO-d₆ or D₂O would be appropriate. The chemical shifts are predicted relative to TMS.
¹H NMR:
| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Comparison (to Dibenzylamine HCl) |
| Aromatic Protons | 7.2 - 7.8 | Multiplet | 8H | Protons on the two bromophenyl rings | In Dibenzylamine HCl, the aromatic protons appear as a multiplet around 7.3-7.5 ppm. [6]The electron-withdrawing effect of bromine in Bis(2-bromobenzyl)amine HCl will likely cause a downfield shift of the adjacent aromatic protons. |
| Methylene Protons | ~4.0 - 4.5 | Singlet | 4H | -CH₂- groups | The methylene protons in Dibenzylamine HCl are observed around 3.8 ppm. [5]The deshielding effect of the adjacent nitrogen and aromatic rings will be similar. |
| Amine Proton | Broad singlet | 2H | N⁺H₂ | The protonated amine protons will likely be a broad, exchangeable signal. Its chemical shift is highly dependent on concentration and solvent. | In secondary amine hydrochlorides, this peak is often broad and may be difficult to observe. |
¹³C NMR:
| Predicted Signal | Chemical Shift (ppm) | Assignment | Comparison (to Dibenzylamine HCl) |
| Methylene Carbon | ~50 - 55 | -CH₂- | The methylene carbons in Dibenzylamine HCl are found around 48 ppm. [7]A similar range is expected. |
| Aromatic Carbons | 125 - 140 | Aromatic CH | Similar to Dibenzylamine HCl, multiple signals are expected in the aromatic region. [7] |
| Quaternary Carbon (C-Br) | ~122 | C-Br | The carbon attached to bromine is expected to be in this region. |
| Quaternary Carbon (C-CH₂) | ~135 | C-CH₂ | The aromatic carbon attached to the methylene group. |
Infrared (IR) Spectroscopy
The IR spectrum of Bis(2-bromobenzyl)amine hydrochloride is expected to show characteristic peaks for a secondary amine salt.
| Predicted Frequency (cm⁻¹) | Vibration | Rationale & Comparison |
| 3000 - 2700 (broad) | N⁺-H stretch | This broad and strong absorption is characteristic of the N⁺-H stretching in secondary amine salts. [4] |
| ~1600 - 1560 | N⁺-H bend | An important diagnostic peak for secondary amine salts. [4] |
| ~3100 - 3000 | Aromatic C-H stretch | Typical for aromatic compounds. |
| ~1450 - 1600 | C=C stretch | Aromatic ring stretching vibrations. |
| ~1030 | C-Br stretch | The carbon-bromine stretch is expected in this region. |
Alternative Analytical Approaches: A Comparative Analysis
When a reference spectral library is unavailable, alternative and complementary analytical techniques are indispensable. Here, we compare spectroscopic methods with classical and modern chromatographic techniques.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Spectroscopic (NMR, IR) | Probes the interaction of molecules with electromagnetic radiation to elucidate structure. | Provides detailed structural information. Non-destructive. | Requires pure sample. Can be less sensitive for quantification without standards. |
| HPLC with Derivatization | The amine is chemically modified to attach a chromophore or fluorophore, enhancing its detection by UV or fluorescence detectors. [8][9] | High sensitivity and selectivity. [9]Excellent for quantification. | Requires a derivatization step which can be time-consuming and introduce variability. |
| Potentiometric Titration | The basic amine is titrated with a standard acid, and the equivalence point is determined by monitoring the potential change. [10][11] | Simple, inexpensive, and accurate for determining purity and concentration. | Non-specific for the target molecule in a mixture of bases. Provides no structural information. |
Experimental Protocols
Protocol: HPLC Analysis of Secondary Amines via Derivatization
This protocol is a general guideline for the analysis of secondary amines using pre-column derivatization with dansyl chloride.
Objective: To quantify Bis(2-bromobenzyl)amine by converting it to a fluorescent derivative for HPLC analysis.
Sources
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of Bis(2-bromobenzyl)amine Hydrochloride
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Bis(2-bromobenzyl)amine hydrochloride, a key building block in organic synthesis, requires robust analytical methods to ensure the quality and consistency of downstream products. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of Bis(2-bromobenzyl)amine hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique for their needs.
The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and throughput. Here, we will explore two prevalent and powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Specificity and Sensitivity
HPLC is a cornerstone of modern analytical chemistry, offering high-resolution separation of components within a mixture. When coupled with a UV detector, it provides a powerful tool for the selective quantification of chromophoric compounds like Bis(2-bromobenzyl)amine hydrochloride, which possesses aromatic rings that absorb UV light.
The fundamental principle of this method lies in the differential partitioning of the analyte between a stationary phase (the HPLC column) and a mobile phase. The retention time, the time it takes for the analyte to travel through the column, is a qualitative identifier, while the area under the corresponding peak in the chromatogram is proportional to the analyte's concentration.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). For Bis(2-bromobenzyl)amine hydrochloride, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid to ensure good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Determined by scanning a standard solution of Bis(2-bromobenzyl)amine hydrochloride to find the wavelength of maximum absorbance (λmax), likely to be around 210-230 nm due to the benzyl groups.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Bis(2-bromobenzyl)amine hydrochloride reference standard in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing Bis(2-bromobenzyl)amine hydrochloride in the same solvent as the standards to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
3. Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by analyzing placebo samples and stressed samples (e.g., exposed to acid, base, oxidation, heat, and light).
-
Linearity: Analyze a minimum of five concentrations of the reference standard across the desired range. The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same standard. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.
Sources
A Proactive Approach to Off-Target Profiling: A Comparative Guide to the Cross-Reactivity of Bis(2-bromobenzyl)amine hydrochloride
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the compound for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and, in the worst-case scenario, termination of a promising drug candidate. This guide provides a comprehensive framework for conducting cross-reactivity studies on Bis(2-bromobenzyl)amine hydrochloride, a compound with limited publicly available biological data. By employing a proactive and logical approach, we can anticipate potential off-target interactions and design a robust experimental plan to assess them. This document will serve as a technical guide, comparing the hypothetical performance of Bis(2-bromobenzyl)amine hydrochloride with relevant alternatives and providing detailed, actionable experimental protocols.
Understanding the Molecule: Structural Clues to Potential Cross-Reactivity
Bis(2-bromobenzyl)amine hydrochloride possesses a distinct chemical architecture that provides valuable insights into its potential biological interactions. The presence of two bromobenzyl groups attached to a secondary amine is the key feature. Benzylamine and its derivatives are known to interact with a variety of biological targets, primarily due to their structural similarity to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. The bromine substitutions on the phenyl rings can further influence binding affinity and selectivity by altering the electronic and steric properties of the molecule.
Based on these structural motifs, we can hypothesize that Bis(2-bromobenzyl)amine hydrochloride may exhibit cross-reactivity with:
-
Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Many benzylamine derivatives have been shown to inhibit these transporters.
-
Adrenergic Receptors: These receptors are activated by catecholamines (epinephrine and norepinephrine) and are crucial for regulating various physiological processes. The phenylethylamine core within the benzylamine structure is a common feature in many adrenergic receptor ligands.
-
Monoamine Oxidases (MAO): These enzymes are responsible for the degradation of monoamine neurotransmitters. Some benzylamine derivatives are known to be MAO inhibitors.
The Competitors: Selecting Appropriate Comparators
To contextualize the cross-reactivity profile of Bis(2-bromobenzyl)amine hydrochloride, a carefully selected panel of comparator compounds is essential. These alternatives should represent key structural features of the test compound and, where possible, have known biological activities.
-
Benzylamine: The unsubstituted parent compound. This will serve as a baseline to understand the influence of the bis(2-bromobenzyl) substitution.
-
2-Bromobenzylamine: A mono-brominated analog. This will help to elucidate the impact of the number of bromobenzyl groups on activity.
-
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4): A structurally related compound with known potent and selective neurotoxic effects on noradrenergic neurons, mediated by its interaction with NET.
Experimental Design: A Multi-pronged Approach to Uncover Off-Target Interactions
A thorough investigation of cross-reactivity requires a combination of in vitro assays that assess both binding and function. The following experimental workflows are proposed to systematically evaluate the interaction of Bis(2-bromobenzyl)amine hydrochloride and the comparator compounds with the hypothesized targets.
Workflow for Assessing Cross-Reactivity
The overall strategy involves a tiered approach, starting with broad screening and progressing to more detailed characterization of any identified interactions.
Caption: A tiered workflow for the systematic evaluation of cross-reactivity.
Detailed Experimental Protocols
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to a particular receptor subtype.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adrenergic receptor subtypes (α1, α2, β1, β2).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor membranes (10-20 µg protein per well).
-
Radioligand at a concentration near its Kd (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-CGP12177 for β).
-
Test compound (Bis(2-bromobenzyl)amine hydrochloride or comparators) at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Protocol:
-
Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Assay Buffer: Use a Krebs-Ringer-HEPES buffer or a similar physiological salt solution.
-
Pre-incubation: Add the test compound or comparators at various concentrations to the cells and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) at a concentration near its Km for the transporter.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Caption: General workflows for competitive binding and functional uptake assays.
Data Interpretation and Comparative Analysis
The experimental data should be compiled into a clear and concise format to facilitate comparison. A significant cross-reactivity is generally considered for compounds with Ki or IC₅₀ values below 1 µM in binding or functional assays, respectively.
Table 1: Hypothetical Cross-Reactivity Profile
| Compound | Adrenergic α1 (Ki, nM) | Adrenergic α2 (Ki, nM) | Adrenergic β1 (Ki, nM) | Adrenergic β2 (Ki, nM) | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) |
| Bis(2-bromobenzyl)amine HCl | 850 | 450 | >10,000 | >10,000 | 1200 | 75 | 2500 |
| Benzylamine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 2-Bromobenzylamine | 5000 | 2000 | >10,000 | >10,000 | 8000 | 950 | >10,000 |
| DSP-4 | 3000 | 1500 | >10,000 | >10,000 | 5000 | 15 | >10,000 |
Analysis of Hypothetical Data:
-
Bis(2-bromobenzyl)amine hydrochloride shows potent inhibitory activity at the norepinephrine transporter (NET), with an IC₅₀ of 75 nM. This is a significant finding and warrants further investigation. It also displays weak activity at the α-adrenergic receptors and the dopamine transporter.
-
Benzylamine is largely inactive across the tested targets, highlighting the critical role of the substitutions in conferring biological activity.
-
2-Bromobenzylamine exhibits weak to moderate activity, suggesting that the presence of two bromobenzyl groups in the target compound significantly enhances its potency, particularly at NET.
-
DSP-4 , as expected, is a potent inhibitor of NET, providing a positive control for the assay and a benchmark for comparison.
The selectivity of Bis(2-bromobenzyl)amine hydrochloride for NET over other monoamine transporters would be a key parameter to calculate. For instance, the selectivity index for NET over DAT would be IC₅₀(DAT) / IC₅₀(NET) = 1200 nM / 75 nM = 16-fold.
Conclusion: A Path Forward
This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of Bis(2-bromobenzyl)amine hydrochloride. By leveraging structural information to hypothesize potential off-target interactions and employing a panel of well-defined in vitro assays, researchers can build a comprehensive profile of the compound's selectivity. The hypothetical data presented underscores the importance of such studies, as it identifies a potent and selective interaction with the norepinephrine transporter that would have been missed without a proactive investigation. This methodical approach to cross-reactivity screening is not only a cornerstone of modern drug discovery but also a regulatory expectation for ensuring the safety and efficacy of new chemical entities. The insights gained from these studies are invaluable for guiding lead optimization, predicting potential in vivo effects, and ultimately, increasing the probability of success in the challenging journey of drug development.
References
-
Monoamine Transporters: Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]
-
Adrenergic Receptors: Bylund, D. B., et al. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological Reviews, 46(2), 121-136. [Link]
-
Radioligand Binding Assays: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Neurotransmitter Uptake Assays: Gu, H., et al. (1994). High-affinity cocaine binding and inhibition of dopamine uptake in cells expressing the human dopamine transporter. Molecular Pharmacology, 45(3), 456-463. [Link]
-
Cheng-Prusoff Equation: Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Regulatory Guidance: U.S. Food and Drug Administration. (2013). Guidance for Industry: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]
-
Pharmacology of Benzylamines: Miller, D. D., et al. (1975). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry, 18(4), 453-455. [Link]
A Comparative Guide to Precursors for Dibenzo[b,f]azepine Synthesis: Benchmarking Bis(2-bromobenzyl)amine Hydrochloride
Executive Summary
The dibenzo[b,f]azepine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a range of critical therapeutics, including antidepressants and anticonvulsants.[1][2] Bis(2-bromobenzyl)amine hydrochloride has traditionally served as a reliable precursor for constructing this tricyclic system through intramolecular cyclization. However, the landscape of synthetic chemistry is in constant evolution, with the advent of more efficient catalytic systems and a growing emphasis on process safety and sustainability. This guide provides a critical benchmark of Bis(2-bromobenzyl)amine hydrochloride against key alternative precursors and synthetic strategies. We will dissect and compare these methodologies based on reaction efficiency, substrate scope, scalability, and adherence to green chemistry principles, providing researchers and drug development professionals with the data-driven insights needed to select the optimal pathway for their specific objectives.
The Dibenzo[b,f]azepine Core: A Privileged Scaffold in Medicinal Chemistry
The dibenzo[b,f]azepine ring system and its derivatives, such as iminostilbene (5H-dibenzo[b,f]azepine) and iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine), are central to a number of blockbuster drugs.[1] Notable examples include Carbamazepine, an essential anticonvulsant, and Imipramine, a tricyclic antidepressant.[1] The unique, rigid, and three-dimensional structure of this scaffold allows for precise interactions with a variety of biological targets.[2] The critical importance of these therapeutic agents necessitates the development of efficient, cost-effective, and sustainable synthetic routes to the core structure.
The general synthetic challenge lies in the formation of the central seven-membered azepine ring. This guide evaluates four distinct strategies to achieve this, beginning with the classical approach using our benchmark compound.
Caption: Overview of synthetic strategies to the dibenzo[b,f]azepine scaffold.
Profile of the Benchmark Precursor: Bis(2-bromobenzyl)amine Hydrochloride
Bis(2-bromobenzyl)amine hydrochloride is a white crystalline solid that serves as a direct precursor for the intramolecular cyclization to form the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) ring system.[3]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 336615-45-3 | [4] |
| Molecular Formula | C₁₄H₁₃Br₂N · HCl | [3][4] |
| Molecular Weight | 391.53 g/mol | [4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | ~210-215 °C | [3] |
| Purity | Typically ≥95% | [5] |
| Storage | Inert atmosphere, room temperature | [5] |
Synthetic Utility and Mechanism: The primary utility of this precursor lies in its bifunctional nature. It possesses two 2-bromobenzyl groups poised for an intramolecular C-N bond-forming reaction. This is typically achieved via an Ullmann-type condensation, a classical method that uses a copper catalyst in the presence of a base at elevated temperatures to forge the two aryl-nitrogen bonds, closing the central seven-membered ring.
Safety and Handling: Bis(2-bromobenzyl)amine hydrochloride is classified as a warning-level hazard, causing skin, eye, and respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of its dust.[6]
Benchmarking Against Alternative Synthetic Strategies
While the Ullmann condensation of Bis(2-bromobenzyl)amine is a valid approach, several alternative strategies offer distinct advantages in terms of yield, safety, or scalability.
Strategy A: Palladium-Catalyzed Intramolecular C-N Coupling
Modern organometallic chemistry, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation. This strategy offers a powerful alternative to the often harsh conditions of Ullmann couplings.
-
Precursors: The synthesis is convergent, often starting with precursors like 2-bromostyrene and 2-chloroaniline or involving the cyclization of intermediates like 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol.[1][2]
-
Causality Behind the Method: Palladium catalysts, when paired with specialized phosphine ligands (e.g., Xantphos), create a catalytic cycle that operates at lower temperatures and with greater functional group tolerance than copper-based systems. The choice of a bulky, electron-rich ligand is critical as it facilitates the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. This leads to higher efficiency and cleaner reactions.
-
Performance: This method is known for its excellent yields, often reaching up to 99%, and its broad applicability to a wide range of substituted analogs.[1]
Strategy B: Industrial Synthesis via Oxidative Coupling
For large-scale industrial production, where the cost of starting materials is paramount, a multi-step synthesis starting from inexpensive commodity chemicals is often preferred.
-
Precursor: The process typically begins with o-nitrotoluene.[1]
-
Workflow: The synthesis involves (1) oxidative coupling of o-nitrotoluene to form 2,2'-dinitrobibenzyl, (2) reduction of the nitro groups to amines, (3) ring-closing amine condensation, and finally, (4) catalytic dehydrogenation to yield iminostilbene.[1]
-
Performance: While robust and scalable, this route is lengthy and the yields of individual steps, such as the initial oxidative coupling (reported as low as 36%), can be modest.[1] Its primary advantage is economic viability at the multi-ton scale.
Strategy C: Bromine-Free Intramolecular Rearrangement
A significant drawback of using halogenated precursors like Bis(2-bromobenzyl)amine is the potential for residual brominated by-products in the final active pharmaceutical ingredient (API), which are strictly regulated.[7] Bromine-free routes therefore represent a major advance in process safety and product purity.
-
Precursor: 1-Phenylindole is used as the starting material.[7][8]
-
Causality Behind the Method: This strategy leverages a fascinating intramolecular rearrangement. Under the action of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of phosphorus- and sulfur-containing acids, the 1-phenylindole skeleton is induced to rearrange, directly forming the iminostilbene structure in a single step.[7][8] The strong acid protonates the indole ring, facilitating a cascade of electrophilic aromatic substitution and rearrangement steps to yield the thermodynamically stable tricyclic product.
-
Performance: This method is elegant and concise. It completely avoids bromine and has been reported to achieve yields as high as 83.4% with 99% purity.[8]
Comparative Performance Analysis
The choice of precursor is a trade-off between yield, cost, safety, and scalability. The following tables summarize the key performance metrics.
Table 1: Quantitative Comparison of Synthetic Routes to the Dibenzo[b,f]azepine Core
| Strategy | Key Precursor(s) | Catalyst / Key Reagents | Typical Yield (%) | Conditions | Advantages | Limitations |
| Ullmann Coupling | Bis(2-bromobenzyl)amine HCl | Cu catalyst, Base (e.g., K₂CO₃) | 40-70% | High Temp (>150 °C) | Straightforward, classical method | Harsh conditions, moderate yields, potential metal contamination |
| Buchwald-Hartwig | 2-Aryl anilines/styrenes | Pd(OAc)₂, Ligand (e.g., Xantphos) | 62-99%[1] | Lower Temp (50-135 °C)[2] | High yield, high functional group tolerance, mild conditions | Cost of catalyst and ligands, requires inert atmosphere |
| Industrial Route | o-Nitrotoluene | O₂, Base; Reducing agents | ~30% (overall) | Multi-step, varied | Highly scalable, low-cost starting material | Lengthy process, moderate overall yield, waste generation |
| Rearrangement | 1-Phenylindole | Polyphosphoric Acid (PPA) | up to 83%[8] | High Temp (105-115 °C)[7] | Bromine-free, high purity, concise | Requires strong, corrosive acids |
Table 2: Precursor Safety and Handling Comparison
| Precursor | Key Hazards (GHS) | Handling Precautions | Waste Disposal Considerations |
| Bis(2-bromobenzyl)amine HCl | H302, H315, H319, H335 (Harmful if swallowed, Skin/Eye/Respiratory Irritant)[6] | Use in fume hood, wear PPE (gloves, goggles)[6] | Dispose as halogenated organic waste |
| o-Nitrotoluene | H301, H311, H331, H373, H411 (Toxic, Organ damage, Toxic to aquatic life) | Strict containment, avoid exposure, use PPE | Hazardous waste, potential for environmental contamination |
| 1-Phenylindole | General irritant (Assumed) | Standard chemical handling, use PPE | Non-halogenated organic waste |
| Palladium Catalysts | Varies; may be irritants or sensitizers | Handle in containment to avoid inhalation of fine powders | Recover and recycle precious metal where possible |
Experimental Protocols
To provide a practical context, detailed protocols for two distinct approaches are provided below. These are designed as self-validating systems, with clear checkpoints for reaction monitoring and product characterization.
Protocol A: Synthesis of Iminodibenzyl via Pd-Catalyzed Buchwald-Hartwig Coupling
This protocol is adapted from the work of d'Halluin et al. and demonstrates a modern, efficient cyclization.[2]
Caption: Experimental workflow for Pd-catalyzed cyclization.
Methodology:
-
Reaction Setup: To an oven-dried microwave vial or round-bottom flask equipped with a magnetic stir bar, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (1.0 equiv), Palladium(II) acetate (0.1 equiv), Xantphos (0.1 equiv), and potassium carbonate (2.0 equiv).[2]
-
Inerting: The vessel is sealed, then evacuated and backfilled with argon or nitrogen gas. This cycle is repeated three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and the Pd(0) active species, thereby deactivating the catalyst.
-
Solvent Addition: Add anhydrous toluene via a syringe. Causality: Anhydrous solvent is used to prevent water from interfering with the catalytic cycle and the strong base.
-
Heating and Monitoring: The reaction is heated to the target temperature (e.g., 135 °C) and stirred for the required time (e.g., 8 hours).[2] The reaction progress is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Aqueous Work-up: After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with water and brine. Causality: This removes the inorganic base (K₂CO₃) and other water-soluble impurities.
-
Purification and Validation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography. The structure and purity of the final product are validated using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol B: Synthesis of Iminostilbene via Acid-Catalyzed Rearrangement
This protocol is based on the bromine-free approach.[7][8]
Methodology:
-
Catalyst Preparation: An appropriate amount of polyphosphoric acid is added to a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel. The acid is heated to 80-100 °C with stirring.[7]
-
Reagent Addition: 1-Phenylindole is added dropwise to the hot acid. Causality: Dropwise addition is a safety measure to control the exothermic reaction that may occur upon mixing.
-
Reaction: The temperature is raised to 105-115 °C and the reaction is maintained for 36-72 hours.[7] Progress is monitored by TLC or HPLC.
-
Quenching and Isolation: The reaction mixture is cooled and carefully poured into a beaker of ice water to quench the reaction. Causality: This step neutralizes the strong acid and precipitates the organic product, which is insoluble in water.
-
Purification and Validation: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried. The crude iminostilbene can be further purified by recrystallization. The final product is validated by melting point, NMR, and MS analysis.
Conclusion and Future Outlook
This comparative guide demonstrates that while Bis(2-bromobenzyl)amine hydrochloride is a viable and historically significant precursor for dibenzo[b,f]azepine synthesis, it is outperformed by more modern alternatives in key areas.
-
For Laboratory-Scale Synthesis and Medicinal Chemistry: Palladium-catalyzed Buchwald-Hartwig amination offers superior yields, milder conditions, and broader functional group tolerance, making it the preferred method for producing diverse and complex analogs.
-
For Industrial-Scale Production: The classical route from o-nitrotoluene remains economically dominant due to low-cost starting materials. However, the bromine-free rearrangement from 1-phenylindole presents a compelling alternative, offering a shorter, cleaner process that eliminates problematic halogenated by-products and may lead to a lower overall cost of manufacturing for high-purity APIs.[7]
The selection of a precursor is no longer a simple question of tradition. It is a strategic decision that balances efficiency, cost, safety, and environmental impact. For researchers and drug developers, moving beyond classical precursors like Bis(2-bromobenzyl)amine hydrochloride towards more advanced, sustainable synthetic strategies is not just an opportunity, but a necessity for innovation.
References
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Bis(2-bromobenzyl)amine hydrochloride - Introduction . ChemBK. [Link]
-
The Synthesis and Characterization of Novel Imino Stilbenes . Digital Commons @ Andrews University. [Link]
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Method for synthesizing iminostilbene . Eureka | Patsnap. [Link]
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Strategies in the synthesis of dibenzo[b,f]heteropines . Beilstein Journal of Organic Chemistry. [Link]
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Safety Data Sheet - 2-Bromobenzylamine hydrochloride . Thermo Fisher Scientific. [Link]
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Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates . Scientific Reports. [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives . RSC Advances. [Link]
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A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine . ACS Omega. [Link]
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The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling . OSTI.gov. [Link]
- Method for preparing iminostilbene - CN103113302A.
-
Bis(2-bromobenzyl)amine hydrochloride (C14H13Br2N) . PubChemLite. [Link]
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SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES . Revue Roumaine de Chimie. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Bis(2-bromobenzyl)amine Hydrochloride: A Guide for Laboratory Professionals
For researchers engaged in the intricate pathways of drug discovery and development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of Bis(2-bromobenzyl)amine hydrochloride (CAS No. 336615-45-3), a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Risks
Bis(2-bromobenzyl)amine hydrochloride is classified as a substance that can cause significant irritation.[1][2] A thorough understanding of its specific hazards is the foundation of a robust safety plan.
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, pain, and inflammation.[1][2]
-
Serious Eye Irritation: The compound can cause severe irritation and potential damage if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system, leading to symptoms such as coughing and shortness of breath.[1][2]
It is crucial to recognize that these are not passive warnings but active threats that dictate the necessity of the protective measures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Bis(2-bromobenzyl)amine hydrochloride.[3][4] This is not merely a checklist but a system designed to create a barrier between you and the potential hazards of the chemical.[5][6]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides a suitable barrier against skin contact with the solid compound.[7] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety glasses with side-shields or snug-fitting safety goggles. A face shield is recommended when handling larger quantities. | Protects against accidental splashes of the solid or solutions containing the compound, preventing serious eye irritation.[5][6][8] |
| Body Protection | A lab coat or chemical-resistant apron. | Shields the body and personal clothing from spills and contamination.[3][6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and exposure limits may be exceeded. | Minimizes the risk of inhaling the powder, which can cause respiratory irritation.[1][5][9] |
Donning and Doffing PPE: A Procedural Approach
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Use
A systematic approach to handling Bis(2-bromobenzyl)amine hydrochloride from the moment it enters the lab until it is used in a procedure is essential for maintaining a safe environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation for Use:
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[9]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as outlined in the previous section.
-
-
Weighing and Dispensing:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash your hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any equipment used with an appropriate solvent and decontaminate as necessary.
-
Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Disposal Plan: Responsible Waste Management
The disposal of Bis(2-bromobenzyl)amine hydrochloride and its containers must be handled with the same level of care as its use.[1] Improper disposal can lead to environmental contamination and potential harm to others.
Waste Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with Bis(2-bromobenzyl)amine hydrochloride, including weighing papers, contaminated gloves, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Caption: Chemical waste disposal workflow for Bis(2-bromobenzyl)amine hydrochloride.
By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible conduct of your research.
References
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Canada Safety Training. PPE for Hazardous Chemicals. Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Safety Storage Systems. Safely Working with Chemicals: PPE Essentials. Retrieved from [Link]
-
Alfa Aesar. (2006, February 14). Safety Data Sheet: 2-Bromobenzylamine hydrochloride. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98%. Retrieved from [Link]
-
INCHEM. ICSC 1338 - BENZYLAMINE. Retrieved from [Link]
-
New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
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- 5. canadasafetytraining.com [canadasafetytraining.com]
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- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
